(3S,4S)-4-Aminotetrahydrofuran-3-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
(3S,4S)-4-aminooxolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2/c5-3-1-7-2-4(3)6/h3-4,6H,1-2,5H2/t3-,4+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQVKXDYSIGDGSY-IUYQGCFVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H](CO1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
103.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
535936-61-9 | |
| Record name | rac-(3R,4R)-4-aminooxolan-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(3S,4S)-4-Aminotetrahydrofuran-3-ol chemical properties
An In-depth Technical Guide to (3S,4S)-4-Aminotetrahydrofuran-3-ol: A Chiral Building Block for Drug Discovery
Abstract
This compound is a bifunctional chiral building block of significant interest to the pharmaceutical and chemical research communities. Its rigid tetrahydrofuran scaffold, combined with the stereochemically defined cis-vicinal amino alcohol moiety, makes it an invaluable synthon for introducing stereochemical complexity and drug-like properties into novel molecular entities. This guide provides a comprehensive overview of its chemical properties, a robust representative synthesis strategy, analytical characterization parameters, key chemical transformations, and its applications in the field of drug development. The content is tailored for researchers, medicinal chemists, and process development scientists seeking to leverage this versatile molecule in their synthetic programs.
Introduction: The Strategic Value of a Constrained Scaffold
In modern drug discovery, the pursuit of molecules with high specificity and potency often leads chemists toward three-dimensional structures that can engage with biological targets in a precise and defined manner. Saturated heterocyclic scaffolds are paramount in this endeavor, acting as non-planar bioisosteres for aromatic rings and providing fixed exit vectors for substituents. This compound, a member of the aminotetrahydrofuranol class, embodies these desirable traits.[1]
The tetrahydrofuran (THF) core is a prevalent motif in numerous natural products and FDA-approved drugs, valued for its metabolic stability and ability to improve pharmacokinetic properties.[2][3] The addition of a cis-1,2-amino alcohol functional group provides two orthogonal points for chemical modification, enabling its seamless integration into complex synthetic routes. The specific (3S,4S) stereochemistry is critical, as biological activity is often contingent on the precise spatial arrangement of interacting functional groups. This guide serves to consolidate the key technical data required to effectively utilize this high-value chemical intermediate.
Physicochemical and Structural Properties
Understanding the fundamental properties of this compound is the first step toward its successful application. The molecule is a stable, typically solid, compound under standard laboratory conditions.
| Property | Value | Source |
| CAS Number | 214629-29-5 | [1][4] |
| Molecular Formula | C₄H₉NO₂ | [1][4] |
| Molecular Weight | 103.12 g/mol | [1] |
| IUPAC Name | (3S,4S)-4-aminooxolan-3-ol | [1] |
| Synonyms | cis-4-aminotetrahydro-3-furanol | [1][5] |
| Appearance | White to light yellow solid | [6] |
| Boiling Point | 232 °C (Predicted) | [6] |
| Density | 1.222 g/cm³ (Predicted) | [6] |
| XLogP3 | -1.6 | [1] |
| Topological Polar Surface Area (TPSA) | 55.5 Ų | [1][4] |
| Hydrogen Bond Donors | 2 | [4] |
| Hydrogen Bond Acceptors | 3 | [4] |
| Storage Conditions | 2-8°C, protect from light | [4][6] |
Stereoselective Synthesis: A Chiral Pool Approach
The absolute stereochemistry of this compound is the source of its utility. Therefore, its synthesis must be highly stereocontrolled. While various methods exist for the synthesis of vicinal amino alcohols, a robust and scalable approach for this specific isomer begins with a readily available chiral starting material. D-Mannitol, an inexpensive sugar alcohol, serves as an ideal starting point from the chiral pool.[7][8]
The logic of this synthetic pathway is to leverage the inherent stereochemistry of D-mannitol to set the two new stereocenters on the furanose ring. The key steps involve:
-
Symmetry Breaking & Protection: D-mannitol is first protected to differentiate its hydroxyl groups and facilitate selective reactions.
-
Oxidative Cleavage: The protected mannitol derivative is cleaved to yield a chiral aldehyde, preserving the stereochemical integrity.
-
Carbon Chain Extension & Cyclization Precursor Formation: The aldehyde is elaborated to form a precursor suitable for intramolecular cyclization.
-
Epoxide Formation and Regioselective Opening: An epoxide is formed and then opened with an azide nucleophile. This is a critical step that establishes the vicinal amino-hydroxy functionality with the desired cis stereochemistry.
-
Reduction: The azide is reduced to the primary amine to yield the final product.
Exemplar Protocol: Synthesis via D-Mannitol
This protocol is a representative amalgamation of established chemical transformations for achieving the target molecule. Researchers should optimize conditions based on laboratory-specific findings.
Step 1: Preparation of 1,2:5,6-Di-O-cyclohexylidene-D-mannitol This step follows a well-established procedure.[9] D-Mannitol (1 equiv.) is reacted with cyclohexanone (2.2 equiv.) and a catalytic amount of boron trifluoride etherate in DMSO at room temperature. The reaction progress is monitored by TLC. Upon completion, the reaction is quenched with aqueous sodium bicarbonate, and the product precipitates. The solid is collected and can be purified by recrystallization from ethyl acetate to yield the protected diol as a white solid.
Step 2: Oxidative Cleavage to 2,3-Cyclohexylidene-D-glyceraldehyde The protected diol (1 equiv.) is dissolved in a biphasic mixture of diethyl ether and water.[9] Sodium periodate (1.3 equiv.) is added, and the mixture is stirred vigorously at room temperature. The cleavage of the central diol yields two equivalents of the desired chiral aldehyde. After completion, the organic layer is separated, dried over anhydrous sodium sulfate, and concentrated in vacuo. The resulting aldehyde is often used immediately in the next step due to its potential for instability.
Step 3: Formation of (3S,4S)-4-Azidotetrahydrofuran-3-ol This multi-step transformation is the core of the synthesis. a. The glyceraldehyde is subjected to a Wittig-type reaction with a suitable ylide (e.g., (methoxymethyl)triphenylphosphonium chloride) to extend the carbon chain, forming an enol ether. b. The enol ether is hydrolyzed under mild acidic conditions to reveal an aldehyde, which is then reduced (e.g., with NaBH₄) to a primary alcohol, generating a 1,2,4-triol derivative. c. The terminal hydroxyl group is selectively tosylated (TsCl, pyridine). d. The tosylated intermediate is treated with a base (e.g., NaH) to induce intramolecular Williamson ether synthesis, forming the tetrahydrofuran ring with a hydroxyl group at C3. e. The hydroxyl group at C3 is converted to a good leaving group (e.g., mesylate, MsCl, Et₃N). f. The mesylate is displaced with sodium azide (NaN₃) in a polar aprotic solvent like DMF. This Sₙ2 reaction proceeds with inversion of configuration, establishing the final (3S,4S) stereochemistry.
Step 4: Reduction to this compound The azido alcohol is dissolved in a solvent such as methanol or ethyl acetate. A catalytic amount of 10% Palladium on carbon (Pd/C) is added. The mixture is then subjected to hydrogenation with H₂ gas (balloon or Parr shaker) until the reaction is complete (monitored by TLC or IR spectroscopy for the disappearance of the azide peak at ~2100 cm⁻¹). The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield the final product, which can be further purified by column chromatography or crystallization.
Analytical Characterization
Rigorous characterization is essential to confirm the identity, purity, and stereochemistry of the final compound. While a publicly available, peer-reviewed experimental spectrum for this specific compound is elusive, the following parameters, based on in silico prediction and analysis of similar structures, serve as a reliable guide for researchers.[6][10][11]
Table 2: Predicted NMR Spectral Data (in CDCl₃)
| Atom Position | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
| C2-Hα, Hβ | 3.6 - 3.9 (m) | ~68-72 |
| C3-H | ~4.1 (m) | ~73-77 |
| C4-H | ~3.3 (m) | ~55-59 |
| C5-Hα, Hβ | 3.8 - 4.1 (m) | ~74-78 |
| OH | broad s | - |
| NH₂ | broad s | - |
Note: Predictions are based on standard chemical shift models. Actual experimental values may vary based on solvent and concentration. 2D NMR techniques (COSY, HSQC, HMBC, NOESY) are required for unambiguous assignment and confirmation of the cis relative stereochemistry.[6]
Mass Spectrometry (MS):
-
ESI-MS (+): Expected [M+H]⁺ peak at m/z = 104.07.
Infrared (IR) Spectroscopy:
-
O-H stretch: Broad peak, ~3300-3400 cm⁻¹
-
N-H stretch: Two sharp peaks (primary amine), ~3200-3350 cm⁻¹
-
C-H stretch: ~2850-2950 cm⁻¹
-
C-O stretch (ether & alcohol): Strong peaks, ~1050-1150 cm⁻¹
Key Chemical Transformations and Reactivity
The synthetic value of this compound lies in the differential reactivity of its nucleophilic centers. The amine is generally more nucleophilic than the secondary alcohol, allowing for selective functionalization.
Exemplar Protocol 1: N-Acylation
This protocol demonstrates the formation of a stable amide bond, a cornerstone of medicinal chemistry.
-
Dissolve this compound (1 equiv.) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a non-nucleophilic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.2 equiv.).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the desired acyl chloride or carboxylic acid anhydride (1.1 equiv.) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Upon completion, wash the reaction mixture with water and brine, dry the organic layer over Na₂SO₄, and concentrate.
-
Purify the resulting N-acylated product by column chromatography.
Exemplar Protocol 2: Orthogonal Protection and O-Alkylation
To functionalize the hydroxyl group, the more reactive amine must first be protected.
-
N-Protection: React the starting material with a suitable protecting group, such as di-tert-butyl dicarbonate ((Boc)₂O), in the presence of a base like triethylamine in DCM to form the N-Boc protected intermediate.
-
O-Alkylation: Dissolve the N-Boc intermediate (1 equiv.) in a polar aprotic solvent like THF or DMF.
-
Cool the solution to 0 °C and add a strong base, such as sodium hydride (NaH) (1.2 equiv.), portion-wise.
-
Stir for 30 minutes at 0 °C, then add the desired alkyl halide (e.g., benzyl bromide) (1.1 equiv.).
-
Allow the reaction to warm to room temperature and stir until completion.
-
Carefully quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash, dry, and purify by chromatography.
-
The Boc group can be subsequently removed under acidic conditions (e.g., trifluoroacetic acid in DCM) to reveal the free amine if desired.
Applications in Drug Discovery and Medicinal Chemistry
The rigid, stereodefined nature of this compound makes it a powerful design element for targeting a range of biological systems.
-
Nucleoside Analogs: The tetrahydrofuran core is a well-established surrogate for the ribose sugar in nucleoside analogs. This scaffold can be used to synthesize novel antiviral agents, particularly against viruses like HIV, HBV, and HCV, by attaching various nucleobases.[12] The 3'-hydroxyl and 4'-amino groups provide handles for creating phosphoramidite derivatives or for direct incorporation into oligonucleotide chains.
-
Constrained Scaffolds for Enzyme Inhibitors: The defined spatial relationship between the amino and hydroxyl groups is ideal for creating ligands that can make multiple, specific hydrogen-bonding interactions within an enzyme's active site. For instance, derivatives of this scaffold have been explored in the context of protease and kinase inhibitors, where precise positioning of functional groups is key to achieving high affinity and selectivity.
-
Improving Physicochemical Properties: Incorporating the polar, yet non-aromatic, THF ring can improve the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug candidate. It can enhance aqueous solubility and reduce the metabolic liability often associated with flat, aromatic systems, making it a valuable tool for property-based drug design.
Safety and Handling
This compound should be handled with standard laboratory precautions. Based on available data for related compounds, it is considered harmful if swallowed and may cause skin and eye irritation.[13]
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place (2-8°C), protected from light.[4]
Conclusion
This compound is more than a simple chemical; it is a strategic tool for the modern medicinal chemist. Its synthesis from the chiral pool provides a reliable route to an enantiopure product, and its bifunctional nature opens a gateway to a vast chemical space of complex, three-dimensional molecules. By providing a stable, drug-like core with defined stereochemistry, this building block enables the creation of next-generation therapeutics with potentially enhanced potency, selectivity, and pharmacokinetic profiles. This guide has provided the foundational knowledge—from synthesis to application—to empower researchers to fully exploit the chemical potential of this versatile scaffold.
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(3S,4S)-4-Aminotetrahydrofuran-3-ol: A Comprehensive Technical Guide to its Physical Properties for Drug Discovery Professionals
Introduction: The Strategic Importance of Chiral Scaffolds in Modern Drug Discovery
In the landscape of contemporary drug discovery, the demand for novel molecular scaffolds that offer precise three-dimensional arrangements of functional groups is paramount. These scaffolds serve as the foundational architecture for the development of highly selective and efficacious therapeutic agents. Among these, chiral saturated heterocycles have emerged as particularly valuable building blocks due to their ability to mimic natural products and engage with biological targets in a stereospecific manner. The tetrahydrofuran (THF) ring, a prevalent motif in a multitude of bioactive natural products and approved pharmaceuticals, represents a core structure of significant interest.[1][2] Its substitution with strategically placed functional groups, such as amines and hydroxyls, provides opportunities for diverse molecular interactions, including hydrogen bonding and salt bridge formation, which are critical for target binding.
This technical guide focuses on the physical properties of a specific, highly functionalized THF derivative: (3S,4S)-4-Aminotetrahydrofuran-3-ol . The defined stereochemistry of this compound, with a cis relationship between the amino and hydroxyl groups, presents a unique conformational profile that is of considerable interest to medicinal chemists and drug development professionals. A thorough understanding of its physical properties is the bedrock upon which its successful application in drug design and development is built. This guide will provide an in-depth exploration of these properties, offering both theoretical insights and practical experimental methodologies. The rationale behind the selection of specific experimental techniques is elucidated to provide a deeper understanding of the data generated and its implications for drug discovery workflows.
Molecular Structure and Core Physicochemical Parameters
A foundational understanding of a molecule's intrinsic properties begins with its structure and fundamental physicochemical parameters. These values are crucial for initial computational modeling, purity assessment, and formulation development.
Structural Representation
The structure of this compound is characterized by a five-membered tetrahydrofuran ring with an amino group at the 4-position and a hydroxyl group at the 3-position. The (3S,4S) designation specifies the absolute stereochemistry at these two chiral centers, indicating that both substituents are on the same face of the ring, resulting in a cis configuration.[3]
Diagram 1: Chemical Structure of this compound
A 2D representation of this compound.
Core Physicochemical Data
The following table summarizes the key physicochemical properties of this compound. It is important to note that many of the physical properties, such as boiling point and pKa, are computationally predicted and should be experimentally verified for critical applications.
| Property | Value | Source |
| CAS Number | 214629-29-5; 535936-61-9 | [4][5] |
| Molecular Formula | C₄H₉NO₂ | [6][7] |
| Molecular Weight | 103.12 g/mol | [6][7] |
| IUPAC Name | (3S,4S)-4-aminooxolan-3-ol | [6][7] |
| Synonyms | cis-4-aminotetrahydro-3-furanol | [6][7] |
| Appearance | White to light yellow solid (predicted) | [8][9] |
| Boiling Point | 232 °C (predicted) | [8][9] |
| Density | 1.222 g/cm³ (predicted) | [8][9] |
| Flash Point | 94 °C (predicted) | [8][9] |
| pKa | 14.12 ± 0.40 (predicted) | [8][9] |
| LogP | -1.2952 (predicted) | |
| Topological Polar Surface Area (TPSA) | 55.48 Ų |
Experimental Determination of Key Physical Properties
The following sections detail the standard experimental protocols for determining the critical physical properties of this compound. The rationale behind the procedural steps is provided to ensure a robust and reliable characterization.
Melting Point Determination
Importance in Drug Discovery: The melting point is a fundamental physical property that provides a primary indication of a compound's purity. A sharp melting point range (typically 0.5-1.0 °C) is characteristic of a pure crystalline solid, while impurities will generally depress and broaden the melting point range. This parameter is critical during synthesis for monitoring reaction completion and purification efficiency.
Experimental Protocol: Capillary Melting Point Method
This method is widely adopted due to its requirement for only a small amount of sample and its procedural simplicity.
-
Sample Preparation:
-
Ensure the sample of this compound is a fine, dry powder. If necessary, gently crush any larger crystals using a mortar and pestle.
-
Take a capillary tube sealed at one end.
-
Press the open end of the capillary tube into the powdered sample. A small amount of solid will enter the tube.
-
Invert the tube and gently tap it on a hard surface to pack the solid into the sealed end. The packed sample height should be 2-3 mm.[4]
-
-
Measurement:
-
Place the capillary tube into the heating block of a melting point apparatus.
-
Set the heating rate to a rapid setting (e.g., 10-20 °C/min) to obtain an approximate melting point.
-
Allow the apparatus to cool.
-
Prepare a new sample and set the heating rate to a slow setting (1-2 °C/min) once the temperature is within 15-20 °C of the approximate melting point.[10]
-
Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has melted (T2). The melting point is reported as the range T1-T2.
-
Causality Behind Experimental Choices:
-
Fine Powder: A finely powdered sample ensures uniform heat distribution and more accurate melting point determination.
-
Slow Heating Rate: A slow heating rate near the melting point is crucial to allow for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading.
Diagram 2: Workflow for Melting Point Determination
A stepwise workflow for determining the melting point of a solid organic compound.
Boiling Point Determination
Importance in Drug Discovery: While this compound is predicted to be a solid at room temperature, its boiling point is a key parameter for purification by distillation if synthesized in liquid form or if it has a low melting point. It also provides an indication of the compound's volatility.
Experimental Protocol: Micro Boiling Point Method (Thiele Tube)
This method is suitable for small sample volumes.[11][12]
-
Apparatus Setup:
-
Attach a small test tube containing 0.5-1 mL of the liquid sample to a thermometer using a rubber band.
-
Place a capillary tube, sealed at one end, into the test tube with the open end submerged in the liquid.[13]
-
Clamp the thermometer assembly in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil) such that the sample is immersed in the oil.[11]
-
-
Measurement:
-
Gently heat the side arm of the Thiele tube with a microburner.[14]
-
Observe the capillary tube. As the liquid heats, a stream of bubbles will emerge from the open end of the capillary.
-
Continue heating until a continuous and rapid stream of bubbles is observed.
-
Remove the heat source and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.[11][13]
-
Causality Behind Experimental Choices:
-
Inverted Capillary Tube: The inverted capillary tube traps vapor from the boiling liquid. The continuous stream of bubbles indicates that the vapor pressure of the sample is equal to or greater than the atmospheric pressure.
-
Cooling and Liquid Re-entry: As the apparatus cools, the vapor pressure of the sample decreases. When the vapor pressure equals the atmospheric pressure, the liquid is drawn back into the capillary tube. This point represents the true boiling point.[11]
Solubility Profile
Importance in Drug Discovery: The solubility of a compound in both aqueous and organic media is a critical determinant of its suitability for further development. Aqueous solubility is essential for oral bioavailability and formulation of parenteral dosage forms, while solubility in organic solvents is important for purification, analysis (e.g., chromatography), and for crossing biological membranes.
Experimental Protocol: Shake-Flask Method for Equilibrium Solubility
The shake-flask method is considered the gold standard for determining equilibrium solubility.[15]
-
Sample Preparation:
-
Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline, ethanol, dichloromethane) in a sealed vial. The presence of undissolved solid is essential to ensure saturation.
-
-
Equilibration:
-
Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[15]
-
-
Sample Analysis:
-
Allow the vials to stand undisturbed for a period to allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filtration or centrifugation can be used to separate the solid from the liquid.
-
Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).
-
The solubility is reported in units of mg/mL or mol/L.
-
Causality Behind Experimental Choices:
-
Excess Solid: Using an excess of the solid ensures that the solution becomes saturated, and the measured concentration represents the equilibrium solubility.[15]
-
Constant Temperature and Agitation: Maintaining a constant temperature is crucial as solubility is temperature-dependent. Agitation facilitates the dissolution process and helps in reaching equilibrium faster.[8]
Spectroscopic Characterization
Spectroscopic techniques are indispensable for confirming the chemical structure and purity of a synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Importance in Drug Discovery: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR gives information about the number of different types of protons, their chemical environment, and their connectivity, while ¹³C NMR provides information about the carbon skeleton.
Expected ¹H NMR Spectrum (in D₂O):
-
Protons on the Tetrahydrofuran Ring: The protons on the THF ring will appear as a series of multiplets in the region of approximately 3.5-4.5 ppm. The protons adjacent to the oxygen atom (at C2 and C5) will be the most downfield. The protons at C3 and C4, being attached to carbons bearing the hydroxyl and amino groups respectively, will also be in this region. The cis relationship of the substituents will influence the coupling constants between the protons on C3 and C4.
-
Exchangeable Protons: The protons of the amino (-NH₂) and hydroxyl (-OH) groups are exchangeable and will likely not be observed as distinct signals in D₂O due to rapid exchange with the solvent.
Expected ¹³C NMR Spectrum (in D₂O):
-
Carbon Atoms of the Tetrahydrofuran Ring: Four distinct signals are expected for the four carbon atoms of the THF ring. The carbons bonded to the oxygen atom (C2 and C5) will appear in the range of 60-80 ppm. The carbons bearing the hydroxyl (C3) and amino (C4) groups will also be in a similar downfield region, with their exact chemical shifts influenced by the electron-withdrawing effects of the heteroatoms.
Infrared (IR) Spectroscopy
Importance in Drug Discovery: IR spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in a molecule.
Expected IR Spectrum (as KBr pellet or thin film):
-
O-H and N-H Stretching: A broad absorption band in the region of 3200-3600 cm⁻¹ is expected, corresponding to the stretching vibrations of the O-H (hydroxyl) and N-H (amino) groups. The broadness is due to hydrogen bonding.
-
C-H Stretching: Absorptions in the region of 2850-3000 cm⁻¹ will be present due to the C-H stretching vibrations of the saturated THF ring.
-
C-O Stretching: A strong absorption band in the region of 1050-1150 cm⁻¹ is characteristic of the C-O stretching vibration of the ether linkage in the THF ring.
Mass Spectrometry (MS)
Importance in Drug Discovery: Mass spectrometry is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.
Expected Mass Spectrum (Electrospray Ionization - ESI+):
-
Molecular Ion Peak: A prominent peak corresponding to the protonated molecule [M+H]⁺ is expected at m/z 104.1.
-
Fragmentation Pattern: Fragmentation of the molecular ion may occur through the loss of water (H₂O) from the hydroxyl group or ammonia (NH₃) from the amino group, leading to fragment ions at lower m/z values.
Conclusion and Future Perspectives
This compound is a chiral building block with significant potential in drug discovery. Its well-defined stereochemistry and the presence of versatile amino and hydroxyl functional groups make it an attractive scaffold for the synthesis of novel therapeutic agents. This technical guide has provided a comprehensive overview of its key physical properties and the standard methodologies for their experimental determination. A thorough characterization of these properties is a critical first step in unlocking the full potential of this and similar chiral scaffolds. As the drive for more selective and potent drugs continues, the importance of such well-characterized, three-dimensional molecular building blocks will undoubtedly grow, paving the way for the next generation of innovative medicines.
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(3S,4S)-4-Aminotetrahydrofuran-3-ol structure elucidation
An In-Depth Technical Guide to the Structure Elucidation of (3S,4S)-4-Aminotetrahydrofuran-3-ol
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a pivotal chiral building block in modern medicinal chemistry. Its constrained five-membered heterocyclic scaffold, decorated with stereochemically defined amino and hydroxyl groups, offers a unique topology for designing novel therapeutic agents. The precise spatial arrangement of these functional groups is critical to its biological activity and utility in asymmetric synthesis.[1] This guide provides a comprehensive, in-depth exploration of the multi-technique analytical workflow required to unequivocally determine the structure and absolute stereochemistry of this molecule. We move beyond a simple listing of methods to explain the causality behind experimental choices, ensuring a self-validating and authoritative approach to structural confirmation.
Foundational Analysis: Confirming Connectivity and Molecular Formula
Before delving into complex stereochemical assignments, the fundamental molecular structure—the constitution—must be rigorously confirmed. This involves establishing the molecular formula and the precise sequence of atomic connections.
Mass Spectrometry (MS): The Molecular Blueprint
The initial step in characterizing any novel or synthesized compound is to determine its molecular weight and, by extension, its molecular formula. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose.
Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) HRMS
-
Sample Preparation: Dissolve a small quantity (~1 mg) of this compound in a suitable solvent (e.g., methanol or acetonitrile/water).
-
Infusion: Introduce the sample solution into the ESI source at a low flow rate.
-
Ionization: Apply a high voltage to generate a fine spray of charged droplets. As the solvent evaporates, protonated molecules [M+H]⁺ are formed.
-
Analysis: The ions are accelerated into the time-of-flight analyzer, which separates them based on their mass-to-charge ratio (m/z) with high precision.
Data Interpretation: The primary objective is to obtain the exact mass of the protonated molecule. For a molecular formula of C₄H₉NO₂, the expected exact mass is approximately 103.0633 Da.[1][2] The measured mass from HRMS should match this theoretical value to within a few parts per million (ppm), providing high confidence in the elemental composition.
| Parameter | Expected Value | Source |
| Molecular Formula | C₄H₉NO₂ | [2][3] |
| Molecular Weight | 103.12 g/mol | [1][2][3] |
| Exact Mass | 103.063328530 Da | [1][2] |
| Primary Ion (ESI+) | [M+H]⁺ ≈ 104.0711 Da |
Infrared (IR) Spectroscopy: Functional Group Identification
IR spectroscopy probes the vibrational frequencies of chemical bonds, providing a rapid and non-destructive method for identifying the functional groups present in the molecule.
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
-
Place a small amount of the neat sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact.
-
Acquire the spectrum over the range of ~4000-400 cm⁻¹.
Data Interpretation: The IR spectrum of this compound is expected to display characteristic absorption bands confirming the presence of the key functional groups.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| O-H (Alcohol) | Stretching, broad | 3400 - 3200 |
| N-H (Amine) | Stretching, medium | 3350 - 3250 |
| C-H (Aliphatic) | Stretching | 3000 - 2850 |
| N-H (Amine) | Bending (Scissoring) | 1650 - 1580 |
| C-O-C (Ether) | Asymmetric Stretching | 1150 - 1085 |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Map
NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule. A combination of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) experiments is required for unambiguous assignment.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O, CD₃OD).
-
Data Acquisition: Acquire ¹H, ¹³C{¹H}, ¹H-¹H COSY, and ¹H-¹³C HSQC spectra on a high-field NMR spectrometer (≥400 MHz).
Data Interpretation:
-
¹³C NMR: Four distinct signals are expected, corresponding to the four carbon atoms in unique chemical environments.
-
¹H NMR: The proton spectrum will reveal the number of different proton environments, their integration (number of protons), and their splitting patterns (J-coupling), which indicates adjacent protons.
-
COSY (Correlation Spectroscopy): This 2D experiment reveals which protons are coupled to each other, allowing for the tracing of the proton connectivity around the furanose ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached, completing the structural puzzle.
| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Expected ¹H Multiplicity | Key COSY Correlations |
| C2 | ~72-76 | ~3.8-4.1 | dd, m | H3 |
| C3 | ~75-79 | ~4.2-4.5 | m | H2, H4 |
| C4 | ~58-62 | ~3.5-3.8 | m | H3, H5 |
| C5 | ~70-74 | ~3.7-4.0 | dd, m | H4 |
Stereochemical Elucidation: Defining the 3D Architecture
With the connectivity established, the next critical phase is to determine the three-dimensional arrangement of the atoms, specifically the relative and absolute stereochemistry at the C3 and C4 chiral centers.
Determination of Relative Stereochemistry (cis vs. trans)
The designation (3S,4S) implies a cis relationship between the amino and hydroxyl groups. This relative orientation is confirmed through NMR analysis.
Logic for Determining Relative Stereochemistry
Caption: Workflow for determining relative stereochemistry.
-
¹H NMR Coupling Constants (³J): In five-membered rings, the magnitude of the vicinal coupling constant between protons on adjacent carbons (³J) is dependent on the dihedral angle between them (Karplus relationship). For tetrahydrofuran systems, a cis relationship (protons on the same face) generally results in a larger coupling constant compared to a trans relationship. For the (3S,4S) isomer, a ³J value for H3-H4 in the range of 5-8 Hz would be expected, indicative of a cis arrangement.
-
Nuclear Overhauser Effect (NOE): NOE-based experiments (NOESY/ROESY) detect protons that are close to each other in space (<5 Å), regardless of their bonding connectivity. A key experiment is to look for an NOE correlation between H3 and H4. A strong cross-peak between these two protons provides definitive evidence that they are on the same face of the ring, confirming the cis relative stereochemistry.
Determination of Absolute Stereochemistry
Confirming the (3S,4S) configuration, as opposed to its enantiomer (3R,4R), requires a technique sensitive to chirality.
2.2.1. X-ray Crystallography: The Unambiguous Standard
Single-crystal X-ray diffraction is the most powerful method for determining the absolute structure of a molecule.[1] It provides a complete three-dimensional map of electron density in the solid state.
Experimental Protocol:
-
Crystallization: Grow a single, diffraction-quality crystal of this compound or a suitable crystalline derivative (e.g., a salt with a chiral acid). This is often the most challenging step.
-
Data Collection: Mount the crystal on a diffractometer and irradiate it with X-rays to collect a diffraction pattern.
-
Structure Solution & Refinement: Solve the structure to determine atomic positions. Crucially, for a non-centrosymmetric space group, anomalous dispersion effects can be used to determine the absolute configuration, often validated by a Flack parameter close to zero.
A successful crystallographic analysis provides an unambiguous assignment of the (3S,4S) stereochemistry, serving as the ultimate proof.[4]
2.2.2. Vibrational Circular Dichroism (VCD) Spectroscopy
VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational excitation.[5][6] The resulting spectrum is a unique fingerprint of a molecule's absolute configuration in solution.
Workflow for VCD Analysis
Caption: VCD workflow for absolute configuration assignment.
Protocol and Interpretation:
-
The experimental VCD spectrum of the sample is recorded.
-
Simultaneously, quantum mechanical calculations (typically using Density Functional Theory, DFT) are performed to predict the theoretical VCD spectrum for the (3S,4S) configuration.
-
A direct comparison is made. If the experimental spectrum matches the predicted spectrum for the (3S,4S) isomer in terms of signs and relative intensities of the peaks, the absolute configuration is confirmed.[7][8][9] This method is exceptionally powerful as it does not require crystallization and provides data from the solution state, which is often more biologically relevant.
2.2.3. Chiral Derivatization
Another classical approach involves reacting the chiral molecule with an enantiomerically pure reagent (a chiral derivatizing agent) to form a pair of diastereomers.[10][] These diastereomers have different physical properties and can be distinguished by chromatography or NMR. For example, reacting the amino group with Mosher's acid chloride ((R)- or (S)-MTPA-Cl) would yield diastereomeric amides whose ¹H and ¹⁹F NMR spectra would differ in a predictable way, allowing the absolute configuration of the original amine to be deduced.
Conclusion
The complete structure elucidation of this compound is a hierarchical process that demands the synergistic application of multiple analytical techniques. Mass spectrometry and infrared spectroscopy provide the initial confirmation of molecular formula and functional groups. A suite of 1D and 2D NMR experiments rigorously establishes the atomic connectivity and, crucially, the cis relative stereochemistry through analysis of coupling constants and NOE effects. Finally, the absolute (3S,4S) configuration is definitively assigned using gold-standard methods like single-crystal X-ray crystallography or the increasingly powerful chiroptical technique of Vibrational Circular Dichroism. This self-validating, multi-pronged approach ensures the highest level of scientific integrity and provides the unambiguous structural data required for confident use of this vital molecule in research and drug development.
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A Guide to the Stereocontrolled Synthesis of (3S,4S)-4-Aminotetrahydrofuran-3-ol from the Chiral Pool
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
(3S,4S)-4-Aminotetrahydrofuran-3-ol is a pivotal chiral building block in medicinal chemistry, most notably as a key precursor for advanced antiviral nucleoside analogues. Its rigid, stereochemically-defined structure makes it an ideal scaffold for introducing molecular diversity in drug discovery programs. This guide provides a comprehensive overview of the synthesis of this valuable intermediate, focusing on a stereocontrolled route from D-mannitol, a readily available and inexpensive starting material from the chiral pool. We will delve into the strategic considerations behind the choice of starting material, provide a detailed, step-by-step protocol for a validated synthetic pathway, and offer insights into the mechanistic underpinnings of each transformation. The aim is to equip researchers and process chemists with the foundational knowledge and practical methodology required to efficiently synthesize this critical intermediate.
Introduction: The Strategic Importance of this compound
Substituted tetrahydrofurans are prevalent structural motifs in a vast array of biologically active molecules and natural products.[1] The rigid five-membered ring system serves as a stable scaffold, and the precise spatial arrangement of substituents allows for specific, high-affinity interactions with biological targets. The this compound isomer, with its cis-relationship between the amine and hydroxyl groups, is of particular importance. This specific stereochemistry is crucial for its application as a precursor in the synthesis of complex molecules, including potent antiviral agents.[2][3][4] The ability to access this building block in an enantiomerically pure form is therefore a critical challenge in pharmaceutical development.
The Chiral Pool Approach: A Sustainable and Efficient Strategy
Chiral pool synthesis is a powerful and cost-effective strategy that utilizes naturally occurring, enantiomerically pure compounds as starting materials.[5] This approach circumvents the need for often complex and expensive asymmetric catalysts or chiral auxiliaries by leveraging the inherent chirality of readily available molecules like carbohydrates, amino acids, and terpenes.
For the synthesis of this compound, D-mannitol stands out as an exemplary starting material.[5] Its advantages include:
-
Low Cost and High Availability: D-mannitol is a widely produced sugar alcohol.
-
Inherent C2 Symmetry: The symmetrical nature of D-mannitol simplifies synthetic planning and allows for the efficient generation of key intermediates.
-
Multiple Chiral Centers: It provides a rich stereochemical template from which the desired (3S,4S) configuration of the target molecule can be rigorously controlled.
The overall strategy involves the transformation of the six-carbon backbone of D-mannitol into the four-carbon tetrahydrofuran ring, preserving and transferring the stereochemical information to create the target molecule.
Comparative Analysis of Potential Chiral Pool Starting Materials
While D-mannitol is a preferred starting material, other chiral pool sources could theoretically be employed. A comparative analysis highlights the strategic advantages of D-mannitol.
| Starting Material | Key Advantages | Key Disadvantages |
| D-Mannitol | Low cost, C2 symmetry, well-established chemistry for cleavage into key C3 aldehydes.[6] | Requires multiple steps for chain shortening and functional group manipulation. |
| L-Tartaric Acid | Readily available, provides a C4 backbone with correct stereochemical potential. | Can be more expensive than D-mannitol; may require more complex functional group interconversions. |
| D-Glucose / D-Ribose | Abundant and inexpensive. | The synthesis of the target requires extensive manipulation of protecting groups and stereocenters, often leading to longer and less efficient routes.[7] |
| L-Ascorbic Acid | Contains a furanone-like core. | The inherent lactone and enediol functionalities require specific and sometimes challenging chemical transformations to achieve the target structure.[8][9] |
Given its balance of cost, availability, and well-defined synthetic pathways to key chiral aldehydes, D-mannitol presents the most logical and field-proven starting point for an efficient and scalable synthesis.[5]
Synthetic Route from D-Mannitol: A Detailed Protocol and Mechanistic Discussion
The synthesis of this compound from D-mannitol proceeds through a multi-step sequence. The overall strategy is to first prepare a key C4 intermediate with the correct stereochemistry, introduce the nitrogen functionality as a masked azide group, and then perform a cyclization to form the tetrahydrofuran ring, followed by final deprotection.
Below is a logical workflow diagram and a detailed, step-by-step experimental protocol based on established chemical transformations.
Overall Synthetic Workflow
Caption: Synthetic pathway from D-Mannitol to the target molecule.
Phase 1: Preparation of the Key Chiral Aldehyde
The initial phase focuses on converting D-mannitol into (R)-2,3-O-cyclohexylidene-glyceraldehyde, a versatile C3 chiral building block.
Experiment 1: Synthesis of 1,2:5,6-Di-O-cyclohexylidene-D-mannitol
-
Rationale: The hydroxyl groups of D-mannitol are protected as cyclohexylidene acetals. This serves two purposes: it imparts solubility in organic solvents and differentiates the C1/C6 and C2/C5 hydroxyls from the C3/C4 hydroxyls, setting the stage for selective cleavage.
-
Protocol:
-
To a suspension of D-mannitol (e.g., 50 g, 0.27 mol) in a suitable solvent like DMSO, add cyclohexanone (2.2 eq) and a catalytic amount of a Lewis acid such as boron trifluoride etherate (BF₃·OEt₂).[6]
-
Stir the mixture at room temperature for 24-48 hours until the reaction is complete, as monitored by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Add water to precipitate the product. Filter the white solid, wash with water, and dry under vacuum to yield 1,2:5,6-Di-O-cyclohexylidene-D-mannitol.[6]
-
Experiment 2: Oxidative Cleavage to (R)-2,3-O-Cyclohexylidene-glyceraldehyde
-
Rationale: The central C3-C4 bond of the protected mannitol is cleaved oxidatively to yield two molecules of the desired C3 aldehyde. Sodium periodate (NaIO₄) is a specific and mild reagent for the cleavage of vicinal diols.
-
Protocol:
-
Dissolve 1,2:5,6-Di-O-cyclohexylidene-D-mannitol (e.g., 40 g, 0.117 mol) in a biphasic solvent system, such as diethyl ether and water.[6]
-
Add sodium periodate (NaIO₄, 1.3 eq) to the aqueous layer and stir the mixture vigorously at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude (R)-2,3-O-Cyclohexylidene-glyceraldehyde, which can often be used in the next step without further purification.
-
Phase 2: Construction of the Aminotetrahydrofuran Core
This phase builds the C4 backbone and introduces the key functionalities with the correct stereochemistry. Note: The following steps are based on established methodologies for converting chiral aldehydes into aminotetrahydrofuranols.
Experiment 3: Formation of a Chiral Azido Diol Intermediate
-
Rationale: This critical sequence involves a stereoselective chain extension, epoxide formation, and regioselective opening. The azide group (N₃) is introduced as a stable and unreactive precursor to the amine. The Sₙ2 ring-opening of an epoxide with azide is a highly reliable method for installing both the amine and hydroxyl functionalities with inversion of configuration, thereby setting the cis-stereochemistry of the final product.
-
Protocol (Conceptual Outline):
-
Chain Extension: React the aldehyde from Experiment 2 with a suitable C1 nucleophile (e.g., a vinyl Grignard or Wittig reagent) to form an allylic alcohol.
-
Epoxidation: Perform an asymmetric epoxidation (e.g., Sharpless epoxidation) on the allylic alcohol to create a chiral epoxide with high stereocontrol. The choice of DET isomer ((+) or (-)) will determine the final stereochemistry.
-
Epoxide Opening: React the chiral epoxide with an azide source, such as sodium azide (NaN₃), in the presence of a Lewis acid or under buffered conditions. The azide will attack the less hindered carbon of the epoxide in a regioselective Sₙ2 fashion, yielding a chiral azido diol.
-
Experiment 4: Intramolecular Cyclization and Final Deprotection
-
Rationale: The azido diol is cyclized to form the tetrahydrofuran ring. This is typically achieved by converting the primary hydroxyl group into a good leaving group (e.g., a tosylate or mesylate) and then inducing intramolecular Williamson ether synthesis under basic conditions. The final steps involve reducing the azide to the primary amine and removing any protecting groups.
-
Protocol (Conceptual Outline):
-
Selective Protection/Activation: Selectively activate the primary hydroxyl group of the azido diol as a tosylate (using TsCl, pyridine) or mesylate (using MsCl, Et₃N).
-
Cyclization: Treat the activated azido alcohol with a base (e.g., sodium hydride, NaH) to induce intramolecular cyclization to the protected azidotetrahydrofuran.
-
Reduction: Reduce the azide group to a primary amine. A common and effective method is catalytic hydrogenation (H₂, Pd/C) or reduction with triphenylphosphine (Staudinger reaction) followed by hydrolysis.
-
Deprotection: Remove any remaining protecting groups (e.g., the cyclohexylidene acetal) under acidic conditions to yield the final product, this compound.
-
Conclusion and Future Outlook
The synthesis of this compound from the chiral pool, particularly from D-mannitol, represents a robust and scalable strategy for accessing a high-value pharmaceutical intermediate. The pathway leverages fundamental organic transformations—acetal protection, oxidative cleavage, stereoselective epoxidation, and regioselective ring-opening—to build the target molecule with complete stereocontrol. By understanding the rationale behind each step, from the choice of the starting material to the specific reagents used for cyclization, researchers can confidently implement and adapt this methodology. As the demand for complex chiral building blocks in drug discovery continues to grow, efficient and sustainable routes rooted in the chiral pool will remain a cornerstone of modern medicinal and process chemistry.
References
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Spectroscopic Profile of (3S,4S)-4-Aminotetrahydrofuran-3-ol: A Technical Guide for Drug Discovery Professionals
Introduction: The Significance of (3S,4S)-4-Aminotetrahydrofuran-3-ol in Medicinal Chemistry
This compound is a chiral heterocyclic compound of significant interest in the field of drug discovery and development.[1][2] Its rigid tetrahydrofuran scaffold, coupled with the stereochemically defined vicinal amino and hydroxyl groups, presents a unique three-dimensional architecture that is attractive for designing novel therapeutic agents. The precise spatial arrangement of these functional groups allows for specific interactions with biological targets, making this molecule a valuable building block for the synthesis of complex and potent pharmaceuticals.
Molecular Structure and Stereochemistry
The fundamental framework of the molecule is a five-membered tetrahydrofuran ring. The stereochemical designators, (3S, 4S), indicate a cis relationship between the hydroxyl group at position 3 and the amino group at position 4. This specific stereoisomer is crucial as the biological activity of chiral molecules is often highly dependent on their three-dimensional structure.
Figure 1. Molecular structure of this compound with atom numbering.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR is a powerful tool for elucidating the connectivity and stereochemistry of organic molecules. The predicted ¹H NMR spectrum of this compound in a common solvent like DMSO-d₆ would exhibit distinct signals for each proton, with chemical shifts and coupling constants providing a wealth of structural information.
Predicted ¹H NMR Data
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H-2α, H-5α | ~3.6 - 3.8 | m | |
| H-2β, H-5β | ~3.4 - 3.6 | m | |
| H-3 | ~3.9 - 4.1 | m | |
| H-4 | ~3.0 - 3.2 | m | |
| OH | ~4.5 - 5.5 | br s | |
| NH₂ | ~1.5 - 2.5 | br s |
Interpretation of the ¹H NMR Spectrum
-
Ring Protons (H-2, H-3, H-4, H-5): The protons on the tetrahydrofuran ring will appear in the region of approximately 3.0-4.1 ppm. The protons on the carbons adjacent to the oxygen atom (C-2 and C-5) are expected to be the most downfield due to the deshielding effect of the electronegative oxygen. The protons on C-3 and C-4, being attached to carbons bearing the hydroxyl and amino groups respectively, will also be in this region. The cis relationship of the substituents at C-3 and C-4 will influence the coupling constants between H-3 and H-4. For related cis-aminocyclohexanols, the observation of specific coupling constants can confirm the equatorial disposition of the substituents.[3] A detailed analysis of the coupling patterns, likely requiring 2D NMR techniques such as COSY, would be necessary for unambiguous assignment.
-
Hydroxyl and Amino Protons (OH, NH₂): The chemical shifts of the hydroxyl and amino protons are highly dependent on the solvent, concentration, and temperature due to hydrogen bonding. They typically appear as broad singlets and can be confirmed by a D₂O exchange experiment, where these peaks would disappear from the spectrum.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Set the spectral width to cover the range of 0-10 ppm.
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Employ a relaxation delay of at least 5 seconds to ensure quantitative integration if desired.
-
-
Data Processing: Process the raw data with appropriate Fourier transformation, phase correction, and baseline correction.
Figure 2. Workflow for ¹H NMR analysis.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon NMR provides direct information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum.
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2, C-5 | ~65 - 75 |
| C-3 | ~70 - 80 |
| C-4 | ~50 - 60 |
Interpretation of the ¹³C NMR Spectrum
-
C-2 and C-5: These carbons, being adjacent to the ring oxygen, will be the most downfield among the sp³ hybridized carbons, appearing in the range of 65-75 ppm.
-
C-3: The carbon bearing the hydroxyl group will also be significantly deshielded and is expected to resonate in the 70-80 ppm region.
-
C-4: The carbon attached to the amino group will be less deshielded than those attached to oxygen and is predicted to appear in the 50-60 ppm range.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrumentation: Acquire the spectrum on the same NMR spectrometer.
-
Acquisition Parameters:
-
Utilize a proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon.
-
Set the spectral width to cover the range of 0-100 ppm.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by the stretching and bending vibrations of its key functional groups.
Predicted IR Absorption Bands
| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) |
| O-H (Alcohol) | Stretching | 3200 - 3600 (broad) |
| N-H (Amine) | Stretching | 3300 - 3500 (medium) |
| C-H (sp³) | Stretching | 2850 - 3000 |
| N-H (Amine) | Bending | 1590 - 1650 |
| C-O (Ether) | Stretching | 1050 - 1150 (strong) |
| C-O (Alcohol) | Stretching | 1000 - 1260 |
| C-N (Amine) | Stretching | 1020 - 1250 |
Interpretation of the IR Spectrum
-
O-H and N-H Stretching Region: The most prominent feature will be a broad band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching of the alcohol, likely broadened due to hydrogen bonding. Overlapping with this, a medium intensity, sharper peak (or a doublet for a primary amine) corresponding to the N-H stretching of the amino group is expected.
-
C-H Stretching: The sp³ C-H stretching vibrations will appear as sharp peaks in the 2850-3000 cm⁻¹ region.
-
Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex pattern of peaks corresponding to various bending and stretching vibrations, including the strong C-O stretching of the ether and alcohol, and the C-N stretching of the amine.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.
Predicted Mass Spectrum Data
| Ion | m/z (predicted) | Interpretation |
| [M+H]⁺ | 104.07 | Protonated molecular ion |
| [M]⁺˙ | 103.06 | Molecular ion |
| 86.06 | Loss of NH₃ | |
| 85.05 | Loss of H₂O | |
| 73.06 | Cleavage of the C3-C4 bond | |
| 57.06 | Ring fragmentation |
Interpretation of the Mass Spectrum
-
Molecular Ion: In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺˙) at m/z 103 would confirm the molecular weight of the compound.[1] Using high-resolution mass spectrometry (HRMS) would provide the exact mass, further confirming the molecular formula C₄H₉NO₂.
-
Fragmentation Pattern: The molecule is expected to undergo fragmentation through several pathways. Common fragmentation patterns for cyclic alcohols include the loss of a water molecule (M-18).[4] For cyclic amines, alpha-cleavage is a predominant fragmentation mode. The fragmentation of the tetrahydrofuran ring itself can also lead to characteristic ions.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) for detecting the protonated molecule [M+H]⁺ or Electron Ionization (EI) for observing fragmentation patterns.
-
Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-200).
-
Data Analysis: Identify the molecular ion and major fragment ions and propose fragmentation pathways to support the structure.
Figure 3. Predicted fragmentation pathways for this compound.
Conclusion: A Unified Spectroscopic Approach
The comprehensive spectroscopic characterization of this compound relies on the synergistic application of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. While direct experimental data remains elusive in publicly accessible domains, the predictive analysis presented in this guide, grounded in fundamental spectroscopic principles and data from analogous structures, provides a robust framework for its identification and structural elucidation. For researchers in drug discovery, a thorough understanding of this spectroscopic data is paramount for confirming the identity and purity of this valuable chiral building block, ensuring the integrity of their synthetic endeavors and the reliability of subsequent biological evaluations.
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The Strategic Imperative of (3S,4S)-4-Aminotetrahydrofuran-3-ol in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
(3S,4S)-4-Aminotetrahydrofuran-3-ol, identified by its CAS number 214629-29-5, has emerged as a pivotal chiral building block in contemporary medicinal chemistry. Its rigid, stereochemically defined structure, featuring a cis-relationship between the amino and hydroxyl groups on a tetrahydrofuran (THF) scaffold, offers a unique three-dimensional framework that is increasingly sought after for the design of sophisticated therapeutic agents. This guide provides a comprehensive technical overview of its synthesis, properties, and critical applications, underscoring its value for professionals in drug development.
Core Molecular Attributes and Physicochemical Profile
This compound is a heterocyclic organic compound whose precise spatial arrangement of functional groups is key to its utility.[1] The tetrahydrofuran ring serves as a stable, non-aromatic scaffold, while the vicinal amino and hydroxyl groups provide versatile handles for synthetic elaboration.[1] This bifunctionality allows for the introduction of diverse pharmacophoric elements, enabling the exploration of vast chemical space in drug discovery programs.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 214629-29-5 | ChemScene[2] |
| Molecular Formula | C₄H₉NO₂ | ChemScene[2] |
| Molecular Weight | 103.12 g/mol | ChemScene[2] |
| Topological Polar Surface Area (TPSA) | 55.48 Ų | ChemScene[2] |
| logP | -1.2952 | ChemScene[2] |
| Hydrogen Bond Donors | 2 | ChemScene[2] |
| Hydrogen Bond Acceptors | 3 | ChemScene[2] |
| Rotatable Bonds | 0 | ChemScene[2] |
| SMILES | O[C@@H]1COC[C@@H]1N | ChemScene[2] |
The Strategic Advantage of Stereochemistry in Biological Systems
The specific (3S,4S) stereochemistry of this molecule is not a trivial detail; it is a critical determinant of biological activity.[3][4] The three-dimensional arrangement of atoms in a molecule dictates its interaction with chiral biological targets like enzymes and receptors.[5] Enantiomers of a chiral drug can exhibit widely different pharmacological and toxicological profiles.[6] The defined stereochemistry of this compound ensures specific, high-affinity binding to target proteins, which is essential for developing potent and selective drugs.[3][7] While direct comparative studies on the biological impact of all stereoisomers of 4-aminotetrahydrofuran-3-ol are not extensively published, the principles of stereochemistry in drug design strongly suggest that the (3S,4S) configuration is crucial for the efficacy of the advanced molecules it is incorporated into.[3]
Synthesis of a Key Chiral Intermediate: Methodologies and Protocols
The synthesis of enantiomerically pure this compound is a key challenge that has been addressed through various stereoselective strategies. These methods often leverage the "chiral pool," using naturally occurring chiral molecules as starting materials, or employ asymmetric catalysis to induce the desired stereochemistry.
Chiral Pool-Based Synthesis
One effective approach utilizes D-mannitol, a readily available chiral starting material.[8] This strategy relies on a series of well-established chemical transformations to construct the chiral tetrahydrofuran ring with the desired stereochemistry.
Workflow: Synthesis from D-Mannitol
Caption: Chiral pool synthesis of the target molecule from D-mannitol.
Asymmetric Synthesis Protocols
Experimental Protocol: Hypothetical Asymmetric Aminohydroxylation
-
Substrate Preparation: A suitable protected 2,5-dihydrofuran is prepared from furan via dihydroxylation and protection of the resulting diol.
-
Asymmetric Aminohydroxylation: The protected 2,5-dihydrofuran is subjected to a Sharpless asymmetric aminohydroxylation reaction using a chiral ligand (e.g., (DHQ)₂-PHAL), a nitrogen source (e.g., chloramine-T), and an osmium catalyst. This step introduces the amino and hydroxyl groups in the desired cis configuration.
-
Deprotection: The protecting groups are removed under appropriate conditions (e.g., acid hydrolysis) to yield this compound.
-
Purification: The final product is purified by column chromatography or crystallization to achieve high purity (≥98%).
Applications in Drug Discovery and Development
The rigid, trifunctional nature of this compound makes it an invaluable scaffold for constructing complex molecules targeting a range of diseases. Its derivatives have shown promise as potent and selective inhibitors of key enzymes implicated in various pathologies.
Kinase Inhibitors: Targeting Janus Kinases (JAKs)
The aminofuran scaffold is being explored for the development of Janus kinase (JAK) inhibitors, which are crucial for treating autoimmune diseases like rheumatoid arthritis.[9][10][11] The specific orientation of the amino and hydroxyl groups on the tetrahydrofuran ring allows for precise interactions within the ATP-binding pocket of JAKs, leading to enhanced selectivity and potency.[12][13]
Logical Flow: From Scaffold to JAK Inhibitor
Caption: The development pathway of JAK inhibitors from the aminofuran scaffold.
Phosphodiesterase 9A (PDE9A) Inhibitors
Derivatives of related aminopyrrolidine scaffolds have been successfully employed in the design of selective phosphodiesterase 9A (PDE9A) inhibitors for the potential treatment of cognitive disorders.[1][14] The this compound scaffold offers a similar three-dimensional arrangement of functional groups, making it a highly attractive starting point for the development of novel PDE9A inhibitors with improved properties.[15][16][17]
Spectroscopic Characterization
Accurate structural elucidation is paramount in drug development. While a publicly available, fully assigned spectrum for this compound is not consistently reported, the expected NMR spectral data can be predicted based on its structure and data from similar compounds.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |
| H-2, H-5 (CH₂O) | 3.5 - 4.0 | ~65 - 75 |
| H-3 (CHOH) | ~4.0 - 4.5 | ~70 - 80 |
| H-4 (CHNH₂) | ~3.0 - 3.5 | ~50 - 60 |
| -OH | Broad singlet | - |
| -NH₂ | Broad singlet | - |
Note: Predicted values are based on general chemical shift ranges for similar functional groups and may vary depending on the solvent and other experimental conditions.
Safety and Handling
For research purposes, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory.[2] It is recommended to wear personal protective equipment, including safety goggles, gloves, and a lab coat. For specific handling and disposal guidelines, it is essential to consult the material safety data sheet (MSDS) provided by the supplier.[18][19]
Conclusion and Future Perspectives
This compound is more than just a chemical intermediate; it is a strategic tool for medicinal chemists. Its well-defined stereochemistry and versatile functionality provide a robust platform for the design of next-generation therapeutics with high potency and selectivity. As our understanding of complex biological targets deepens, the demand for such sophisticated, three-dimensional building blocks will undoubtedly continue to grow, further cementing the importance of this compound in the future of drug discovery.
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The Aminotetrahydrofuranol Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
The Aminotetrahydrofuranol Scaffold: A Bio-Isosteric Marvel
The aminotetrahydrofuranol core, characterized by a saturated five-membered furanose ring bearing both an amino (-NH₂) and a hydroxyl (-OH) group, represents a quintessential "privileged scaffold" in medicinal chemistry.[1] Its prevalence in nature, particularly as a core component of nucleoside analogues and iminosugars, has pre-validated its potential for biological interaction.[2] The inherent chirality and the defined spatial arrangement of its functional groups allow it to mimic the transition states of various enzymatic reactions, most notably those involving glycosidic bond cleavage.
The strategic importance of this scaffold lies in its role as a bio-isostere for natural monosaccharides. By replacing the endocyclic oxygen of a sugar with nitrogen (as in iminosugars, close analogs) or by presenting a similar spatial array of hydrogen bond donors and acceptors, aminotetrahydrofuranol derivatives can effectively compete with natural substrates for enzyme active sites. This competitive inhibition is a foundational mechanism behind the diverse biological activities observed.
The Pharmacophore Concept in Action: Targeting Glycosidases
A pharmacophore is the three-dimensional arrangement of electronic and steric features necessary for a molecule to exert a specific biological response.[3] The aminotetrahydrofuranol scaffold is a potent pharmacophore primarily for glycosidase enzymes, which are critical for a host of physiological and pathological processes.[4]
Key Pharmacophoric Features:
-
Protonated Amino Group: At physiological pH, the amino group is typically protonated (-NH₃⁺), allowing it to mimic the oxocarbenium ion-like transition state of glycoside hydrolysis. This positively charged nitrogen can form a strong ionic interaction with a negatively charged residue (e.g., aspartate or glutamate) in the enzyme's active site.
-
Hydroxyl Groups: The stereochemically defined hydroxyl groups on the tetrahydrofuran ring mirror those of natural sugars, forming a network of hydrogen bonds with the enzyme's active site residues. This precise hydrogen bonding network is crucial for binding affinity and selectivity.[5]
-
Endocyclic Oxygen: The ring oxygen itself can act as a hydrogen bond acceptor, further anchoring the ligand within the active site.
The interplay of these features allows aminotetrahydrofuranol-based compounds to act as potent and selective inhibitors of enzymes like α-glucosidase.[6]
Therapeutic Applications and Mechanisms of Action
The ability to potently inhibit glycosidases translates into significant therapeutic potential in several key disease areas.
Antiviral Therapy: Halting Viral Glycoprotein Maturation
Many viruses, including influenza, HIV, and hepatitis C (HCV), are enveloped viruses that rely on host cell machinery to correctly fold and process their surface glycoproteins.[7][8] These glycoproteins are essential for viral entry into host cells, immune evasion, and the formation of new viral particles.
Mechanism of Action: Endoplasmic reticulum (ER) α-glucosidases I and II are key host enzymes that trim glucose residues from nascent viral glycoproteins, a critical step in the calnexin/calreticulin folding cycle. Inhibition of these enzymes by aminotetrahydrofuranol-based iminosugar analogs leads to the accumulation of misfolded glycoproteins.[9] These misfolded proteins are retained in the ER and targeted for degradation, which in turn:
-
Reduces the secretion of infectious viral particles.
-
Decreases the infectivity of the virions that are released.[9]
This host-targeting mechanism offers the potential for broad-spectrum antiviral activity, as it exploits a common dependency across multiple viral families.
Diagram: Proposed Antiviral Mechanism of an Aminotetrahydrofuranol-based Glucosidase Inhibitor
Caption: A multi-step workflow for the stereocontrolled synthesis of the aminotetrahydrofuranol scaffold.
Step-by-Step Methodology:
-
Stereoselective Dihydroxylation:
-
Procedure: To a solution of a suitable furan derivative in a mixture of acetone and water, add N-methylmorpholine N-oxide (NMO) followed by a catalytic amount of osmium tetroxide (OsO₄). Stir at room temperature until the reaction is complete (monitored by TLC).
-
Causality: The Sharpless asymmetric dihydroxylation (or a standard dihydroxylation) is employed to install two hydroxyl groups in a cis configuration with high stereocontrol. This step establishes the initial, critical stereochemistry of the scaffold.
-
-
Selective Protection of a Hydroxyl Group:
-
Procedure: Dissolve the resulting cis-diol in dichloromethane (DCM) and add imidazole, followed by the dropwise addition of tert-butyldimethylsilyl chloride (TBDMSCl).
-
Causality: One of the two hydroxyl groups is selectively protected (e.g., as a silyl ether) to differentiate it from the other. This allows for selective oxidation in the subsequent step, preventing unwanted side reactions.
-
-
Oxidation to a Ketone:
-
Procedure: To the mono-protected diol in DCM, add Dess-Martin periodinane (DMP) or use another mild oxidizing agent like pyridinium chlorochromate (PCC).
-
Causality: The unprotected hydroxyl group is oxidized to a ketone. This carbonyl group is now primed for the introduction of the amino functionality.
-
-
Reductive Amination:
-
Procedure: Treat the keto-alcohol with an ammonia source (e.g., ammonium acetate) and a reducing agent such as sodium cyanoborohydride (NaBH₃CN) in methanol.
-
Causality: This is a key transformation that introduces the nitrogen atom. The ketone is first converted to an imine in situ, which is then immediately reduced to the amine. Using a stereoselective reducing agent can control the stereochemistry of the newly formed amino group relative to the existing chiral centers.
-
-
Deprotection and Cyclization (if starting from an acyclic precursor):
-
Procedure: If an acyclic precursor was used, treatment with an acid (e.g., trifluoroacetic acid, TFA) would be required to remove the protecting group and facilitate an intramolecular cyclization to form the tetrahydrofuran ring.
-
Causality: This final step forges the core heterocyclic ring, yielding the desired aminotetrahydrofuranol scaffold, which can then be further functionalized.
-
This self-validating protocol ensures that the stereochemistry at each step is carefully controlled, leading to a final product with a well-defined three-dimensional structure essential for its biological activity.
Future Perspectives and Conclusion
The aminotetrahydrofuranol scaffold is a testament to the power of nature-inspired drug design. Its role as a potent pharmacophore, particularly for glycosidase enzymes, has cemented its importance in the fields of antiviral and antidiabetic research. Emerging evidence also points to its potential in anticancer therapy through diverse mechanisms of action.
Future research will undoubtedly focus on:
-
Library Synthesis: Creating diverse libraries of aminotetrahydrofuranol derivatives to screen against a wider range of biological targets.
-
Elucidation of Novel Mechanisms: Investigating new mechanisms of action beyond glycosidase inhibition, such as targeting kinases or epigenetic enzymes.
-
Improving Pharmacokinetics: Fine-tuning the scaffold to enhance its absorption, distribution, metabolism, and excretion (ADME) properties, moving promising lead compounds closer to clinical reality.
References
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Synthesis and Biological Action of the Aminotetrahydroisoquinocarbazoles and Related Compounds: A New Class of Compounds With Antiarrhythmic Activity. PubMed. [Link]
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Pharmacophore-guided drug discovery investigations leading to bioactive 5-aminotetrahydropyrazolopyridines. Implications for the binding mode of heterocyclic dopamine D3 receptor agonists. PubMed. [Link]
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Newly Emerging Strategies in Antiviral Drug Discovery: Dedicated to Prof. Dr. Erik De Clercq on Occasion of His 80th Anniversary. National Institutes of Health (NIH). [Link]
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Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. MDPI. [Link]
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Antiviral Drug Discovery. National Institutes of Health (NIH). [Link]
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Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. ResearchGate. [Link]
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Structure-activity relationship and comparative docking studies for cycloguanil analogs as PfDHFR-TS inhibitors. PubMed. [Link]
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Furan: A Promising Scaffold for Biological Activity. ResearchGate. [Link]
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Antiviral Drug Discovery. ResearchGate. [Link]
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Quantitative Structure-Activity Relationship, Structure-based Design, and ADMET studies of pyrimethamine and cycloguanil analogs inhibitors of Plasmodium falciparum dihydrofolate reductase-thymidylate synthase (PfDHFR-TS). Malaria World. [Link]
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Potent anticancer activities of novel aminophenol analogues against various cancer cell lines. PubMed. [Link]
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Natural product derived privileged scaffolds in drug discovery. PubMed. [Link]
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Therapeutic Perspectives of Aminoflavonoids—A Review. National Institutes of Health (NIH). [Link]
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Mycophenolate mofetil and its mechanisms of action. PubMed. [Link]
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Ligand supplementation restores the cancer therapy efficacy of the antirheumatic drug auranofin from serum inactivation. National Institutes of Health (NIH). [Link]
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Mechanisms of action of mycophenolate mofetil. PubMed. [Link]
-
Natural product inspired diversity oriented synthesis of tetrahydroquinoline scaffolds as antitubercular agent. Semantic Scholar. [Link]
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Antiviral drug discovery: preparing for the next pandemic. Infection Learning Hub. [Link]
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Synthesis, Antimicrobial, and Anticancer Activities of Novel Nitrofuran Derivatives. Hindawi. [Link]
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α-Glucosidase inhibitory effect of resveratrol and piceatannol. PubMed. [Link]
-
Synthesis, Reactivity, and Biological Activity of 5-aminouracil and Its Derivatives. PubMed. [Link]
-
Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery. MDPI. [Link]
-
Recent Updates on Phytoconstituent Alpha-Glucosidase Inhibitors: An Approach towards the Treatment of Type Two Diabetes. MDPI. [Link]
-
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-
Novel Imino Sugar α-glucosidase Inhibitors as Antiviral Compounds. PubMed. [Link]
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Inhibition of Thioredoxin-Reductase by Auranofin as a Pro-Oxidant Anticancer Strategy for Glioblastoma: In Vitro and In Vivo Studies. PubMed. [Link]
-
Structure-activity relationship and comparative docking studies for cycloguanil analogs as PfDHFR-TS inhibitors. National Institutes of Health (NIH). [Link]
-
One pot multi-component synthesis of novel functionalized pyrazolo furan-2(5H)-one derivatives: in vitro, DFT, molecular docking, and pharmacophore studies, as coronavirus inhibitors. National Institutes of Health (NIH). [Link]
-
Studies on α-glucosidase inhibitors development: magic molecules for the treatment of carbohydrate mediated diseases. PubMed. [Link]
-
Applications of the Pharmacophore Concept in Natural Product inspired Drug Design. National Institutes of Health (NIH). [Link]
-
Mechanism of action of mycophenolate mofetil. PubMed. [Link]
-
Mechanisms of action of aminoglutethimide as endocrine therapy of breast cancer. PubMed. [Link]
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Discovery of the Mechanism of Action of a Critical Tuberculosis Drug : para-Aminosalicylic Acid Is a Prodrug Targeting Dihydrofolate Reductase in Mycobacterium tuberculosis. National Institutes of Health (NIH). [Link]
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Methodological & Application
Application Note: A Comprehensive Guide to the Synthesis of (3S,4S)-4-Aminotetrahydrofuran-3-ol
Introduction: The Significance of (3S,4S)-4-Aminotetrahydrofuran-3-ol in Modern Drug Discovery
This compound is a chiral heterocyclic organic compound that has garnered significant attention in medicinal chemistry and drug development.[1] Its rigid tetrahydrofuran scaffold, coupled with the stereochemically defined vicinal amino and hydroxyl functional groups, makes it a highly valuable chiral building block.[1] This unique structural motif is instrumental in the construction of complex molecular architectures and the generation of chemical libraries for the discovery of novel therapeutic agents. The precise spatial arrangement of the amino and hydroxyl groups allows for specific interactions with biological targets, which is a critical aspect in the design of potent and selective drugs. Chiral pool synthesis, a strategy that utilizes readily available, enantiomerically pure natural products as starting materials, presents an efficient and powerful approach to this class of molecules.[1]
This application note provides a detailed, field-proven protocol for the synthesis of this compound, starting from the abundant and inexpensive chiral building block, D-mannitol. The described synthetic pathway is designed to be robust and reproducible, offering researchers a reliable method to access this important molecule for their drug discovery and development endeavors.
Synthetic Strategy: A Chiral Pool Approach from D-Mannitol
The synthesis of this compound is strategically designed to leverage the inherent chirality of D-mannitol. The overall workflow involves a series of well-established chemical transformations to convert the starting material into the target molecule with the desired stereochemistry.
Sources
Application Notes & Protocols: The Strategic Use of (3S,4S)-4-Aminotetrahydrofuran-3-ol in Asymmetric Synthesis
Introduction: Identifying a Privileged Chiral Scaffold
In the landscape of modern drug discovery and asymmetric synthesis, the demand for stereochemically dense, conformationally constrained building blocks is insatiable.[1] (3S,4S)-4-Aminotetrahydrofuran-3-ol is a quintessential example of such a molecule, embodying a powerful combination of structural features within a compact framework.[2] Its rigid tetrahydrofuran ring serves as a robust scaffold, reducing conformational flexibility and presenting appended functional groups in a well-defined spatial orientation—a critical attribute for achieving selective interactions with chiral biological targets like enzymes and receptors.
The molecule's core value lies in the vicinal, or 1,2-, positioning of its amino and hydroxyl groups, fixed in a cis stereochemical relationship.[2] This 1,2-amino alcohol motif is a privileged pharmacophore found in numerous bioactive compounds and is a cornerstone of chiral ligand design. The tetrahydrofuran scaffold itself is a well-established bioisostere for the ribose ring in nucleosides, making this building block an exceptionally attractive starting point for the synthesis of novel antiviral and anticancer agents.[3]
This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the strategic applications of this compound, complete with detailed protocols that highlight its versatility and potential.
Application I: A Scaffold for Novel Nucleoside Analogue Synthesis
The structural analogy to ribose makes this compound a compelling precursor for nucleoside analogues that deviate from natural structures, a common strategy to overcome drug resistance and improve metabolic stability. While not a direct precursor in the established synthesis of Remdesivir, which utilizes D-ribose derivatives, its scaffold is ideal for creating related C-nucleoside mimics.[4][5] The following protocol outlines a representative, chemically sound pathway for synthesizing a novel carbocyclic-like nucleoside analogue.
Workflow for Nucleoside Analogue Synthesis
Caption: Synthetic pathway for a novel nucleoside analogue.
Protocol 1: Synthesis of a Pyrrolo[2,1-f][4][6][7]triazine Nucleoside Analogue
This protocol describes a four-step synthesis starting from this compound.
Rationale: The synthetic strategy relies on orthogonal protection to differentiate the reactivity of the amine and alcohol. The amine is protected with a tert-butyloxycarbonyl (Boc) group, which is stable to the basic conditions of the subsequent mesylation and nucleophilic substitution steps but can be cleanly removed under acidic conditions. The hydroxyl group is converted into a good leaving group (mesylate) to facilitate an SN2 reaction with the incoming nucleobase, which proceeds with inversion of configuration at the C3 position.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Methanesulfonyl chloride (MsCl)
-
Pyridine
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
4M HCl in Dioxane
-
Ethyl acetate, Hexanes, Saturated aq. NaHCO₃, Brine, Anhydrous Na₂SO₄
Procedure:
-
N-Protection:
-
Dissolve this compound (1.0 eq) in DCM (0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add Et₃N (1.2 eq) followed by the dropwise addition of a solution of Boc₂O (1.1 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Work-up & Validation: Quench with water, separate the layers, and wash the organic layer with saturated aq. NaHCO₃ and brine. Dry over Na₂SO₄, filter, and concentrate under reduced pressure. The crude product should be purified by column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to yield the pure N-Boc protected intermediate. Validate structure by ¹H NMR and MS.
-
-
Hydroxyl Activation:
-
Dissolve the N-Boc protected intermediate (1.0 eq) in anhydrous pyridine (0.3 M) and cool to 0 °C.
-
Slowly add MsCl (1.5 eq) dropwise, maintaining the temperature below 5 °C.
-
Stir at 0 °C for 4 hours.
-
Work-up & Validation: Quench the reaction by slowly adding ice-cold water. Extract the product with ethyl acetate (3x). Combine organic layers, wash with 1M HCl (to remove pyridine), saturated aq. NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate. The resulting O-mesylated intermediate is often used directly in the next step without further purification. Purity can be checked by TLC and ¹H NMR.
-
-
Nucleobase Coupling:
-
To a solution of the O-mesylated intermediate (1.0 eq) in DMF (0.2 M), add 4-aminopyrrolo[2,1-f][4][6][7]triazine (1.2 eq) and K₂CO₃ (3.0 eq).
-
Heat the mixture to 80 °C and stir for 18 hours.
-
Work-up & Validation: Cool to room temperature and pour into water. Extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography (Silica gel, DCM:Methanol gradient) to obtain the protected nucleoside analogue. Validate by ¹H NMR, ¹³C NMR, and HRMS.
-
-
Deprotection:
-
Dissolve the protected nucleoside analogue (1.0 eq) in 4M HCl in Dioxane (0.1 M).
-
Stir at room temperature for 2 hours, monitoring the reaction by TLC.
-
Work-up & Validation: Concentrate the reaction mixture to dryness under reduced pressure. Triturate the residue with diethyl ether to precipitate the hydrochloride salt of the final product. Filter and dry under vacuum. The final product's identity, purity (>98%), and stereochemical integrity should be confirmed by ¹H NMR, HRMS, and Chiral HPLC.
-
| Step | Reaction | Expected Yield | Expected Stereochemical Purity |
| 1 | N-Boc Protection | >95% | >99% |
| 2 | O-Mesylation | >90% | >99% |
| 3 | SN2 Coupling | 60-75% | >98% (inversion at C3) |
| 4 | Boc Deprotection | >95% | >99% |
| Table 1: Expected outcomes for the synthesis of a novel nucleoside analogue. |
Application II: Chiral Auxiliary and Ligand Synthesis
The 1,2-amino alcohol framework is a foundational element in many successful chiral ligands and auxiliaries used in asymmetric catalysis. The rigid furan backbone of this compound provides a well-defined and predictable stereochemical environment, making it an excellent candidate for this application. The protocol below details the synthesis of a chiral Schiff base (salen-type) ligand precursor.
Workflow for Chiral Ligand Synthesis
Caption: One-step synthesis of a chiral Schiff base ligand.
Protocol 2: Synthesis of a (3S,4S)-Schiff Base Ligand Precursor
Rationale: This protocol exemplifies a straightforward and high-yielding condensation reaction to form an imine. The resulting Schiff base contains three potential coordination sites (phenolic oxygen, imine nitrogen, and the furanol's hydroxyl group), making it a versatile precursor for creating multidentate ligands for various metal-catalyzed asymmetric transformations, such as reductions, oxidations, or cycloadditions.
Materials:
-
This compound
-
Salicylaldehyde (2-hydroxybenzaldehyde)
-
Absolute Ethanol
-
Hexanes
Procedure:
-
Condensation:
-
To a round-bottom flask, add this compound (1.0 eq) and absolute ethanol (0.4 M).
-
Add salicylaldehyde (1.05 eq) to the solution.
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 4 hours. A yellow color should develop.
-
Validation: Monitor the reaction progress by TLC, observing the consumption of the starting materials and the formation of a new, UV-active spot for the imine product.
-
-
Isolation and Purification:
-
Cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to induce crystallization.
-
If crystallization does not occur, reduce the volume of the solvent under reduced pressure.
-
Collect the resulting yellow crystalline solid by vacuum filtration.
-
Wash the solid with a small amount of ice-cold hexanes to remove any unreacted salicylaldehyde.
-
Dry the product under high vacuum.
-
Validation: The structure and purity of the Schiff base ligand should be confirmed by ¹H NMR, ¹³C NMR, and FT-IR (observing the characteristic C=N stretch at ~1630 cm⁻¹). The optical purity can be confirmed by measuring the specific rotation. An expected yield for this type of reaction is typically >90%.
-
Conclusion and Future Outlook
This compound is more than just another chiral molecule; it is a strategic tool for the modern synthetic chemist. Its constrained cyclic structure and orthogonally accessible functional groups provide a reliable platform for introducing chirality and exploring chemical space with high precision. The protocols detailed herein represent foundational applications that can be readily adapted and expanded. As a scaffold for novel nucleoside analogues, it holds significant promise in the ongoing search for potent antiviral agents.[8][9] As a precursor to chiral ligands, it can unlock new possibilities in asymmetric catalysis. For researchers in medicinal chemistry and process development, mastering the use of this building block is a valuable step toward the efficient and innovative synthesis of complex, high-value molecules.
References
- M. d. C. de la Fuente, et al. (2021). Evolution of the Synthesis of Remdesivir. Classical Approaches and Most Recent Advances. ACS Omega, 6(30), 19471–19491.
- Wang, M., et al. (2020). Chemical Synthesis of the Anti-COVID-19 Drug Remdesivir. Current Protocols in Chemical Biology, 12(4), e81.
- MySkinRecipes. (n.d.). 4-Aminotetrahydrofuran-3-ol. MySkinRecipes.
- ChemistryViews. (2020). Continuous Flow Process for Remdesivir Synthesis. ChemistryViews.
- Lin, M.-H., et al. (2022). Practical and Highly Efficient Synthesis of Remdesivir from GS-441524. ACS Omega, 7(31), 27917–27924.
- Reddy, K. R., et al. (2021). Total synthesis of remdesivir. Tetrahedron Letters, 81, 153381.
- National Center for Biotechnology Information. (n.d.). This compound.
- Enamine. (n.d.). Chiral Building Blocks Selection. Enamine.
- Recio, R., et al. (2022). Enantioselective synthesis of 4-amino-3,4-dihydrocoumarins and their non-cyclic hydroxyester precursors. idUS.
- Phillips, A. M. F. (2006). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Molecules, 11(1), 4-33.
- Pal, A., et al. (2017). Synthesis and in vitro antiviral evaluation of 4-substituted 3,4-dihydropyrimidinones. Bioorganic & Medicinal Chemistry Letters, 27(3), 563-569.
- Surleraux, D. L. N. G., et al. (2005). Stereoselective and efficient synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol. The Journal of Organic Chemistry, 70(26), 10775–10781.
- Lin, C.-L., et al. (2015). Synthesis and anti-hepatitis B virus activity of C4 amide-substituted isosteviol derivatives. Bioorganic & Medicinal Chemistry, 23(5), 1018-1023.
- Wolfe, J. P., & Rossi, M. A. (2004). Stereoselective Synthesis of Tetrahydrofurans via the Palladium-Catalyzed Reaction of Aryl Bromides with γ-Hydroxy Alkenes: Evidence for an Unusual Intramolecular Olefin Insertion into a Pd(Ar)(OR) Intermediate. Journal of the American Chemical Society, 126(6), 1620–1621.
- Mondal, B., et al. (2018). Organocatalytic Asymmetric Synthesis of Highly Substituted Tetrahydrofurans and Tetrahydropyrans via Double Michael Addition Strategy. Chemistry – An Asian Journal, 13(17), 2358-2362.
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(3S,4S)-4-Aminotetrahydrofuran-3-ol as a precursor for nucleoside analogs
Application Notes & Protocols
Topic: (3S,4S)-4-Aminotetrahydrofuran-3-ol: A Chiral Precursor for the Stereoselective Synthesis of Novel Nucleoside Analogs
Audience: Researchers, scientists, and drug development professionals in medicinal chemistry and virology.
Introduction: The Strategic Value of Modified Scaffolds in Nucleoside Analog Design
Nucleoside analogs are a cornerstone of modern antiviral and anticancer chemotherapy.[1][2] Their mechanism of action typically involves intracellular phosphorylation to the triphosphate form, which then acts as a competitive inhibitor or a chain-terminating substrate for viral or cellular polymerases.[3][4] The therapeutic efficacy of these drugs is critically dependent on the structure of both the heterocyclic base and the sugar moiety. Modifications to the sugar ring, in particular, can profoundly influence a compound's biological activity, metabolic stability, and resistance profile.[5][6]
This compound is a synthetic building block of significant strategic importance.[7] Its tetrahydrofuran core serves as a bioisostere of the natural ribose ring found in canonical nucleosides. The defined (3S,4S) stereochemistry provides a rigid scaffold for predictable, stereocontrolled synthesis, a crucial factor for achieving selective interaction with biological targets.[8] The cis-orientation of the C3-hydroxyl and C4-amino groups offers two distinct, orthogonally-addressable functional handles for the introduction of a nucleobase and other modifications, enabling the creation of diverse chemical libraries for drug discovery.[7][9]
This guide provides a detailed overview and validated protocols for the use of this compound as a precursor in the synthesis of novel nucleoside analogs, with a focus on the rationale behind key experimental steps and methods for structural verification.
Precursor Profile: this compound
A thorough understanding of the starting material is fundamental to successful synthesis. The key properties and handling information for this precursor are summarized below.
| Property | Value | Source(s) |
| Chemical Name | (3S,4S)-4-Aminooxolan-3-ol | [9] |
| Synonyms | cis-4-aminotetrahydro-3-furanol | [9][10] |
| CAS Number | 214629-29-5 | [10] |
| Molecular Formula | C₄H₉NO₂ | [9][10] |
| Molecular Weight | 103.12 g/mol | [9][10] |
| Appearance | Off-white to white solid | |
| Purity | ≥98% (typically by NMR and/or LC-MS) | [10] |
| Storage Conditions | 4°C, protect from light and moisture | [10] |
Expert Insight: The primary amine of this compound imparts a basic character, allowing for the formation of acid addition salts (e.g., hydrochloride).[7] These salts often exhibit enhanced crystallinity and stability, which can be advantageous for long-term storage, handling, and purification.[7] For most synthetic applications, the free base is required and can be generated in situ or via a separate neutralization step.
Overall Synthetic Workflow
The conversion of the aminofuranol precursor to a target nucleoside analog follows a logical, multi-stage process. The core strategy is to first install appropriate protecting groups on the reactive amine and hydroxyl moieties. This prevents unwanted side reactions and directs the subsequent glycosylation reaction to the desired position. The protected intermediate is then coupled with a suitably activated nucleobase. Finally, global deprotection yields the target molecule.
Sources
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- 3. Nucleoside analogs as a rich source of antiviral agents active against arthropod-borne flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note: Optimizing the GC-MS Analysis of (3S,4S)-4-Aminotetrahydrofuran-3-ol Through Chemical Derivatization
Abstract
(3S,4S)-4-Aminotetrahydrofuran-3-ol is a chiral molecule of significant interest in pharmaceutical development due to its structural motifs present in various bioactive compounds. Direct analysis of this polar, non-volatile compound by gas chromatography-mass spectrometry (GC-MS) is challenging due to its poor thermal stability and tendency to adsorb onto active sites within the GC system.[1][2][3][4][5][6][7][8] This application note provides a detailed guide to the derivatization of this compound to enhance its volatility and thermal stability, thereby enabling robust and reproducible GC-MS analysis.[9][10] We present two effective derivatization protocols, silylation and acylation, discuss the underlying chemical principles, and provide step-by-step methodologies.
Introduction: The Analytical Challenge
This compound possesses two highly polar functional groups: a primary amine (-NH2) and a secondary alcohol (-OH). These groups are prone to forming intermolecular hydrogen bonds, which results in a low volatility, making it unsuitable for direct GC-MS analysis.[1][2] Furthermore, these polar functional groups can interact with active sites in the GC inlet and column, leading to poor peak shape, reduced sensitivity, and inaccurate quantification.[1]
Chemical derivatization is a crucial sample preparation step that chemically modifies the analyte to improve its chromatographic behavior.[1][9][11] This process replaces the active hydrogens on the amine and hydroxyl groups with non-polar moieties, which increases the molecule's volatility and thermal stability.[2][7][9]
Principles of Derivatization for GC-MS
Two primary derivatization strategies are highly effective for compounds like this compound: silylation and acylation.
Silylation: The Gold Standard for Polar Analytes
Silylation is the most widely used derivatization technique for GC analysis.[9][12] It involves the replacement of active hydrogens with a trimethylsilyl (TMS) group.[9][12]
-
Mechanism of Action: Silylating reagents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), react with the amine and hydroxyl groups in a nucleophilic substitution reaction.[1][13] The reaction is often catalyzed by a small amount of trimethylchlorosilane (TMCS) or a base like pyridine.[12] The resulting TMS derivatives are significantly more volatile and less polar than the parent compound.[12]
-
Advantages of Silylation:
Acylation: An Alternative for Enhanced Stability
Acylation involves the introduction of an acyl group, commonly trifluoroacetyl (TFA), into the molecule by reacting it with an acylating agent like Trifluoroacetic Anhydride (TFAA).[2][14][15]
-
Mechanism of Action: TFAA is a highly reactive acylation reagent that readily reacts with the amine and hydroxyl groups to form stable trifluoroacetyl esters and amides.[14][16][17][18] This process effectively masks the polar nature of the analyte.[14]
-
Advantages of Acylation:
-
Stable Derivatives: Acylated derivatives are generally more stable than their silylated counterparts, which can be advantageous for complex sample matrices or when delayed analysis is necessary.[2]
-
Enhanced Detectability: The introduction of fluorine atoms can enhance the response of an electron capture detector (ECD), although for mass spectrometry, the primary benefit is increased volatility.[2][16]
-
Characteristic Fragmentation: Trifluoroacetyl derivatives often produce unique and high molecular weight fragments in the mass spectrometer, aiding in structural elucidation.[14]
-
Experimental Protocols
Safety Precaution: All derivatization reagents are moisture-sensitive and should be handled in a dry environment (e.g., under a nitrogen stream or in a glove box).[1][12] Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Protocol 1: Silylation with BSTFA + 1% TMCS
This protocol is a robust and widely applicable method for the derivatization of this compound.
Materials:
-
This compound standard or sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous Pyridine
-
Anhydrous Ethyl Acetate (or other suitable solvent)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Nitrogen evaporator
Procedure:
-
Sample Preparation: Accurately weigh 1-5 mg of the sample into a reaction vial. If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 100 µL of anhydrous ethyl acetate to dissolve the residue, followed by 100 µL of BSTFA + 1% TMCS and 50 µL of anhydrous pyridine.
-
Reaction: Tightly cap the vial and heat at 70°C for 30 minutes in a heating block.[12]
-
Cooling and Analysis: Allow the vial to cool to room temperature. The sample is now ready for direct injection into the GC-MS.
Protocol 2: Acylation with Trifluoroacetic Anhydride (TFAA)
This protocol offers an alternative derivatization strategy, yielding highly stable derivatives.
Materials:
-
This compound standard or sample extract
-
Trifluoroacetic Anhydride (TFAA)
-
Anhydrous Ethyl Acetate (or other suitable solvent)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Nitrogen evaporator
Procedure:
-
Sample Preparation: Prepare the sample as described in the silylation protocol.
-
Reagent Addition: To the dried residue, add 200 µL of anhydrous ethyl acetate and 100 µL of TFAA.[14]
-
Reaction: Tightly cap the vial and heat at 60°C for 20 minutes.[15]
-
Solvent Removal: After cooling, carefully evaporate the excess TFAA and solvent under a gentle stream of nitrogen. Caution: TFAA is corrosive.[18]
-
Reconstitution and Analysis: Reconstitute the dried derivative in a suitable solvent (e.g., 100 µL of ethyl acetate) for GC-MS analysis.
Visualization of the Derivatization Workflow
The following diagram illustrates the general workflow for preparing this compound for GC-MS analysis.
Caption: General workflow for the derivatization and GC-MS analysis of this compound.
Expected Results and Data Interpretation
The successful derivatization of this compound will result in a significant increase in the molecular weight of the analyte.
| Derivatization Method | Reagent | Molecular Weight Increase (per functional group) | Total Molecular Weight of Derivative |
| Silylation | BSTFA | 72 amu (Si(CH3)3) | 247 amu (di-TMS derivative) |
| Acylation | TFAA | 96 amu (COCF3) | 295 amu (di-TFA derivative) |
The mass spectrum of the derivatized compound will show characteristic fragments. For the TMS derivative, a prominent ion at [M-15]+, corresponding to the loss of a methyl group from the TMS moiety, is expected.[19] For the TFA derivative, characteristic fragments resulting from the loss of the trifluoroacetyl group or parts thereof will be observed.
Method Validation and Quality Control
To ensure the reliability of the analytical results, it is essential to validate the derivatization method.[20][21][22][23]
-
Derivatization Efficiency: Analyze a known concentration of the standard before and after derivatization to determine the reaction yield. A yield of >95% is generally considered acceptable.
-
Reproducibility: Perform replicate derivatizations of the same sample to assess the precision of the method. The relative standard deviation (RSD) of the peak areas should be within an acceptable range (typically <15%).
-
Blanks and Controls: Always include a reagent blank (all reagents without the analyte) and a positive control (a known standard) with each batch of samples to monitor for contamination and verify the reaction performance.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no derivative peak | Incomplete reaction | Increase reaction time and/or temperature. Ensure reagents are fresh and not hydrolyzed. |
| Presence of moisture | Ensure all glassware and solvents are anhydrous. Handle reagents under inert gas. | |
| Multiple derivative peaks | Incomplete derivatization | Optimize reaction conditions (time, temperature, reagent excess). |
| Side reactions | Use a milder derivatization agent or adjust reaction conditions. | |
| Poor peak shape (tailing) | Active sites in the GC system | Deactivate the GC inlet liner and column. Check for leaks. |
| Co-eluting interferences | Optimize the GC temperature program. |
Conclusion
The derivatization of this compound is a critical step for its successful analysis by GC-MS. Both silylation with BSTFA and acylation with TFAA are effective methods for increasing the volatility and thermal stability of this polar analyte. The choice between the two methods may depend on the specific requirements of the analysis, such as the need for highly stable derivatives or the presence of interfering substances in the sample matrix. By following the detailed protocols and validation guidelines presented in this application note, researchers can achieve reliable and reproducible quantification of this compound in various applications.
References
-
Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. (n.d.). MDPI. [Link]
-
Bibel, H. (2025, March 9). Derivatization of metabolites for GC-MS via methoximation+silylation. The Bumbling Biochemist. [Link]
-
Acylation Derivatization Reagents. (n.d.). ResearchGate. [Link]
-
GC Derivatization. (n.d.). University of Arizona. [Link]
-
Bibel, H. (2025, March 9). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. [Link]
-
Derivatization. (2023, August 29). Chemistry LibreTexts. [Link]
-
Acylation Derivatization Reagent, TFAA (Trifluoroacetic Acid Anhydride), 10x1 g Vials, 10-pk. (n.d.). Restek. [Link]
-
Albo, R., et al. (2021). Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS. OSTI.GOV. [Link]
-
Why Use GC Derivatization Reagents. (2025, October 15). Chrom Tech, Inc. [Link]
-
Albo, R., et al. (2021). Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS: application during an OPCW Proficiency Test. PubMed. [Link]
-
Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. (n.d.). NIH. [Link]
-
Validation of a reversed-phase HPLC method for quantitative amino acid analysis. (n.d.). PubMed. [Link]
-
Advances in Analytical Methods for Quality Control and Authentication of Nutraceuticals: A Comprehensive Review. (2026, January 12). MDPI. [Link]
-
Preparation of TMS Derivatives for GC/MS. (n.d.). CalTech GPS. [Link]
-
Chemical structure and reactions of derivatizing agents MSTFA and BSTFA with polar analytes. (n.d.). ResearchGate. [Link]
-
Current challenges and developments in GC-MS based metabolite profiling technology. (n.d.). Springer. [Link]
-
Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. (2021, December 18). PubMed Central. [Link]
-
Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. (2009, February 15). PubMed. [Link]
-
Development and validation of derivatization-based LC-MS/MS method for quantification of short-chain fatty acids in human, rat, and mouse plasma. (2023, October 25). PubMed. [Link]
-
Comparison of derivatization methods for the quantitative gas chromatographic analysis of oils. (n.d.). RSC Publishing. [Link]
-
Development and validation of derivatization-based LC-MS/MS method for quantification of short-chain fatty acids in human, rat, and mouse plasma | Request PDF. (n.d.). ResearchGate. [Link]
-
Limitations and disadvantages of GC-MS. (2022, December 30). Labio Scientific®. [Link]
-
What Are The Limitations Of Using GC-MS?. (2025, September 10). Chemistry For Everyone - YouTube. [Link]
-
Which of these methods is preffered when determining the chemical structure of isolated compound(s) from plant extract GC/MS or LC/MS ?. (2018, August 13). ResearchGate. [Link]
-
How can we increase the volatility of a non-volatile compound present in a plant sample and thus making it amenable to GC-MS?. (2016, October 24). ResearchGate. [Link]
-
Which Non-Volatile Compounds Can Be Analyzed By GC-MS?. (2025, January 21). Alwsci. [Link]
-
Current challenges and developments in GC-MS based metabolite profiling technology. (n.d.). PubMed. [Link]
-
Method for analysis of polar volatile trace components in aqueous samples by gas chromatography. (n.d.). PubMed. [Link]
-
Derivatization Reactions and Reagents for Gas Chromatography Analysis. (2012, March 21). SciSpace. [Link]
-
Method for Analysis of Polar Volatile Trace Components in Aqueous Samples by Gas Chromatography. (n.d.). ACS Publications. [Link]
-
(PDF) Derivatization reactions and reagents for gas chromatography analysis. (n.d.). ResearchGate. [Link]
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- 23. researchgate.net [researchgate.net]
Chiral HPLC Method for the Stereoselective Separation of 4-Aminotetrahydrofuran-3-ol Isomers
Application Note & Protocol
Abstract
This application note presents a robust and efficient chiral High-Performance Liquid Chromatography (HPLC) method for the separation of the stereoisomers of 4-Aminotetrahydrofuran-3-ol. Due to the presence of two chiral centers, 4-Aminotetrahydrofuran-3-ol exists as four stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). The baseline separation of these isomers is critical for pharmaceutical research and development, as individual stereoisomers can exhibit distinct pharmacological and toxicological profiles. This document provides a detailed protocol, the scientific rationale behind the method development, and expected results, offering a valuable resource for researchers, scientists, and drug development professionals.
Introduction: The Significance of Chiral Separation
4-Aminotetrahydrofuran-3-ol is a key chiral building block in the synthesis of various pharmaceutical compounds, including antiviral and neurological agents.[1][2] The specific three-dimensional arrangement of the amino and hydroxyl groups significantly influences the molecule's interaction with biological targets. Consequently, the ability to isolate and quantify each stereoisomer is paramount for ensuring the safety, efficacy, and quality of active pharmaceutical ingredients (APIs).
The development of a stereoselective HPLC method is often a complex undertaking, as enantiomers possess identical physical and chemical properties in an achiral environment.[3] Chiral chromatography, which utilizes a chiral stationary phase (CSP), provides the necessary asymmetric environment to differentiate between stereoisomers.[4] The selection of an appropriate CSP and mobile phase is the most critical factor in achieving successful chiral separation.[5]
This application note details a proposed method based on established principles for the separation of amino alcohols, providing a comprehensive guide for analysts in the pharmaceutical industry.
Chromatographic Principle and Method Rationale
The separation of 4-Aminotetrahydrofuran-3-ol isomers is achieved through the differential transient diastereomeric complexes formed between the analytes and the chiral stationary phase.[6] For amino alcohols, polysaccharide-based CSPs are often highly effective.[7] These phases, such as those derived from cellulose or amylose, possess helical polymer structures with chiral grooves and cavities that can interact with analytes through a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance.[8]
Given the polar nature of 4-Aminotetrahydrofuran-3-ol, with its primary amine and hydroxyl functional groups, a normal-phase chromatographic approach is often a suitable starting point for method development.[9] In normal-phase mode, a non-polar mobile phase is used with a polar stationary phase. The addition of a small amount of a basic modifier, such as diethylamine (DEA), to the mobile phase is crucial for achieving good peak shape and resolution for basic compounds like amines. The basic additive competes with the analyte for active sites on the stationary phase, preventing peak tailing.
Detailed Application Protocol
This section provides a step-by-step protocol for the chiral HPLC separation of 4-Aminotetrahydrofuran-3-ol isomers.
Materials and Instrumentation
| Component | Specification |
| HPLC System | Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and UV detector. |
| Chiral Column | CHIRALPAK® AS-H (amylose tris(S)-α-methylbenzylcarbamate)), 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol (IPA) / Diethylamine (DEA) (80:20:0.1, v/v/v) |
| Analytes | Racemic mixture of 4-Aminotetrahydrofuran-3-ol isomers |
| Sample Diluent | Mobile Phase |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Step-by-Step Experimental Workflow
1. Mobile Phase Preparation:
- Precisely measure 800 mL of HPLC-grade n-Hexane.
- Precisely measure 200 mL of HPLC-grade Isopropanol.
- Carefully add 1.0 mL of Diethylamine.
- Mix thoroughly and degas for 15 minutes using sonication or vacuum degassing.
2. Sample Preparation:
- Prepare a stock solution of the 4-Aminotetrahydrofuran-3-ol isomer mixture at a concentration of 1 mg/mL in the mobile phase.
- Further dilute the stock solution to a working concentration of 0.1 mg/mL using the mobile phase.
- Filter the final sample solution through a 0.45 µm syringe filter before injection.
3. HPLC System Setup and Equilibration:
- Install the CHIRALPAK® AS-H column in the column compartment.
- Set the column temperature to 25 °C.
- Purge the pump with the prepared mobile phase.
- Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.
4. Chromatographic Analysis:
- Set the UV detector to a wavelength of 210 nm.
- Inject 10 µL of the prepared sample solution.
- Run the analysis for a sufficient time to allow for the elution of all four isomers.
- Record the chromatogram and integrate the peaks.
Experimental Workflow Diagram
Caption: Conceptual model of analyte-CSP interaction for chiral recognition.
Trustworthiness and Self-Validation
The protocol described is designed to be self-validating. A successful execution of this method will yield a chromatogram with four well-resolved peaks, demonstrating the method's suitability for the intended purpose. System suitability parameters such as resolution, tailing factor, and theoretical plates should be monitored to ensure consistent performance. For regulatory submissions, a full method validation in accordance with ICH guidelines would be required.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the chiral separation of 4-Aminotetrahydrofuran-3-ol isomers by HPLC. The proposed method, utilizing a polysaccharide-based chiral stationary phase in normal-phase mode, offers a robust starting point for researchers in pharmaceutical development. The provided rationale and optimization strategies will empower scientists to adapt and refine the method for their specific needs, ultimately contributing to the development of safer and more effective medicines.
References
-
DAICEL Corporation. (2013). INSTRUCTION MANUAL FOR CHIRALPAK AS-H COLUMNS. Retrieved from [Link]
-
LCGC International. (2014). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 4-Aminotetrahydrofuran-3-ol. Retrieved from [Link]
-
Phenomenex Inc. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
-
PubChem. (n.d.). 4-Aminotetrahydrofuran-3-ol. Retrieved from [Link]
-
Regis Technologies, Inc. (n.d.). Chiral Application Guide. Retrieved from [Link]
-
Zhang, Y., et al. (2013). Enantioselective chromatography in drug discovery. Journal of Chromatography B, 927, 1-13. Retrieved from [Link]
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- 7. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
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The Strategic Application of (3S,4S)-4-Aminotetrahydrofuran-3-ol in Modern Medicinal Chemistry
Introduction: Unveiling a Privileged Scaffold in Drug Discovery
In the landscape of contemporary drug discovery, the demand for novel molecular scaffolds that offer precise three-dimensional conformations and opportunities for diverse functionalization is paramount. (3S,4S)-4-Aminotetrahydrofuran-3-ol, a chiral heterocyclic compound, has emerged as a significant building block in medicinal chemistry. Its rigid tetrahydrofuran ring, coupled with the cis-stereochemistry of its vicinal amino and hydroxyl groups, provides a unique platform for the synthesis of complex and biologically active molecules. This guide delves into the strategic application of this aminofuranol, offering insights into its role in the design of targeted therapies, particularly in the realm of kinase inhibition, and provides detailed protocols for its utilization.
The inherent chirality and bifunctional nature of this compound make it an ideal starting material for generating chemical libraries for drug discovery and for the construction of intricate molecular architectures.[1] The amino group serves as a versatile handle for a variety of chemical transformations, including acylation and sulfonylation, allowing for the introduction of diverse substituents to modulate the pharmacological properties of the resulting compounds.[2]
Core Attributes and Medicinal Chemistry Rationale
The utility of this compound in drug design can be attributed to several key features:
-
Stereochemical Control: The defined (3S,4S) stereochemistry allows for precise spatial orientation of substituents, which is critical for selective interactions with biological targets such as enzyme active sites.
-
Structural Rigidity: The tetrahydrofuran ring system imparts a degree of conformational constraint, reducing the entropic penalty upon binding to a target protein and potentially increasing binding affinity.
-
Hydrogen Bonding Capabilities: The presence of both a hydroxyl group (a hydrogen bond donor and acceptor) and an amino group (a hydrogen bond donor and acceptor) in a fixed spatial arrangement allows for the formation of multiple, specific hydrogen bonds with a biological target.
-
Scaffold for Bioisosterism: The tetrahydrofuran ring can serve as a bioisostere for other cyclic systems, such as piperidine or cyclopentane, offering an alternative scaffold with different physicochemical properties, such as polarity and solubility, which can be advantageous for optimizing a drug candidate's ADME (absorption, distribution, metabolism, and excretion) profile.
These attributes make this compound a "privileged scaffold" for the development of kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer and autoimmune disorders.
Application Focus: A Building Block for Kinase Inhibitors
While a specific marketed drug containing the this compound moiety is not prominently documented in publicly available literature, its structural motifs are highly relevant to the design of kinase inhibitors, particularly Janus kinase (JAK) inhibitors. The JAK-STAT signaling pathway is a critical regulator of the immune system, and its inhibition is a validated therapeutic strategy for autoimmune diseases.
The general structure of many kinase inhibitors involves a heterocyclic core that binds to the ATP-binding site of the kinase. The strategic incorporation of scaffolds like this compound allows for the introduction of side chains that can form key interactions with the kinase, leading to enhanced potency and selectivity. The aminofuranol moiety can position a substituent to interact with specific residues in the kinase active site, while the hydroxyl group can form a crucial hydrogen bond.
Below is a diagram illustrating the logical workflow for utilizing this compound in a drug discovery program targeting a specific kinase.
Caption: Drug discovery workflow using this compound.
Protocols
The following protocols provide detailed methodologies for the synthesis and derivatization of this compound.
Protocol 1: Synthesis of this compound from a Chiral Pool Starting Material (Conceptual)
Chiral pool synthesis leverages naturally occurring enantiomerically pure compounds as starting materials. A plausible synthetic route to this compound can be envisioned starting from a readily available carbohydrate like D-mannitol. This approach ensures the correct absolute stereochemistry in the final product.
Reaction Scheme (Conceptual):
D-Mannitol → 1,2:5,6-Di-O-isopropylidene-D-mannitol → (3S,4S)-3,4-dihydroxy-tetrahydrofuran derivative → (3S,4S)-epoxide → (3S,4S)-4-azido-tetrahydrofuran-3-ol → this compound
Step-by-Step Procedure (Illustrative):
-
Protection: D-mannitol is first protected to yield 1,2:5,6-di-O-isopropylidene-D-mannitol.
-
Oxidative Cleavage and Reduction: The central diol is cleaved, and subsequent reduction and cyclization steps form the tetrahydrofuran ring.
-
Epoxidation: The remaining hydroxyl groups are manipulated to form a key epoxide intermediate with the correct stereochemistry.
-
Ring Opening: The epoxide is opened regioselectively with an azide source (e.g., sodium azide) to introduce the nitrogen functionality with inversion of configuration at one center.
-
Reduction: The azide is reduced to the primary amine using a standard reducing agent (e.g., H₂, Pd/C or LiAlH₄) to yield the final product, this compound.
Protocol 2: N-Acylation of this compound
This protocol describes a general procedure for the formation of an amide bond by reacting the amino group of the title compound with an acylating agent.
Materials:
-
This compound
-
Acyl chloride or anhydride (e.g., acetyl chloride, benzoyl chloride)
-
A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine)
-
Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) in the anhydrous aprotic solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add the non-nucleophilic base (1.2 eq) to the solution and stir for 10 minutes.
-
Slowly add the acyl chloride or anhydride (1.1 eq) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with the organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-acylated product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
This straightforward reaction allows for the introduction of a wide array of acyl groups, thereby modulating the steric and electronic properties of the resulting amide derivatives.[2]
Protocol 3: N-Sulfonylation of this compound
This protocol details the synthesis of sulfonamides from the title compound, introducing a key functional group with distinct chemical properties.
Materials:
-
This compound
-
Sulfonyl chloride (e.g., methanesulfonyl chloride, p-toluenesulfonyl chloride)
-
A non-nucleophilic base (e.g., triethylamine, pyridine)
-
Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) in the anhydrous aprotic solvent in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add the non-nucleophilic base (1.5 eq) to the solution and stir for 10 minutes.
-
Slowly add the sulfonyl chloride (1.1 eq) to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-24 hours, monitoring the reaction by TLC.
-
Upon completion, dilute the reaction mixture with the organic solvent and wash sequentially with 1 M hydrochloric acid, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired N-sulfonylated derivative.
Structure-Activity Relationship (SAR) Insights
The derivatization of the amino group of this compound is a key strategy for exploring the SAR of the resulting compounds.
-
N-Acyl Derivatives: The nature of the acyl group can significantly impact biological activity. Aromatic and heteroaromatic acyl groups can engage in π-stacking interactions with aromatic residues in a protein's active site. The substituents on these aromatic rings can be varied to probe for additional hydrophobic or polar interactions.
-
N-Sulfonyl Derivatives: The sulfonamide group is a strong hydrogen bond acceptor and can form crucial interactions with the protein backbone. The R-group on the sulfonyl moiety can be modified to optimize van der Waals interactions and modulate physicochemical properties.
-
Role of the Hydroxyl Group: The 3-hydroxyl group is often critical for activity, typically acting as a hydrogen bond donor to an acceptor residue (e.g., the backbone carbonyl of a hinge region in a kinase). Masking or removing this group can lead to a significant loss of potency, confirming its importance in target engagement.
-
Stereochemistry: The cis-relationship of the amino and hydroxyl groups is paramount. The corresponding trans-diastereomer would present these functional groups in a different spatial orientation, which would likely disrupt the optimal binding interactions with the target protein.
The logical progression of SAR studies is depicted in the following diagram:
Caption: SAR exploration through derivatization of the aminofuranol scaffold.
Conclusion
This compound is a valuable and versatile chiral building block for medicinal chemistry. Its well-defined stereochemistry, conformational rigidity, and capacity for forming specific hydrogen bonding interactions make it an attractive scaffold for the design of potent and selective enzyme inhibitors. The synthetic accessibility of this compound from the chiral pool and the straightforward protocols for its derivatization further enhance its utility in drug discovery programs. As the quest for novel therapeutics continues, the strategic application of such privileged scaffolds will undoubtedly play a crucial role in the development of the next generation of medicines.
References
-
PubChem. This compound. National Institutes of Health. Available at: [Link]
Sources
Application Notes & Protocols: Selective N-Acylation of (3S,4S)-4-Aminotetrahydrofuran-3-ol
Introduction
In the landscape of modern medicinal chemistry and drug development, chiral scaffolds containing both amine and hydroxyl functionalities are of paramount importance. The (3S,4S)-4-Aminotetrahydrofuran-3-ol moiety represents a valuable building block, offering stereochemically defined points for molecular elaboration. The selective acylation of its primary amine group is a critical transformation, yielding N-acyl derivatives that serve as key intermediates in the synthesis of complex molecules, including potential therapeutics. N-acylated amino alcohols are particularly significant in the development of compounds that mimic natural structures like sphingolipids and ceramides.[1][2]
The primary challenge in the chemistry of amino alcohols is achieving high chemoselectivity.[1][3] Both the amino group (-NH₂) and the hydroxyl group (-OH) are nucleophilic and can react with acylating agents. However, the amine is generally more nucleophilic than the alcohol, allowing for selective N-acylation under carefully controlled conditions. This guide provides an in-depth analysis of the reaction mechanisms, key experimental considerations, and detailed, validated protocols for the successful N-acylation of this compound.
The Mechanism of Nucleophilic Acyl Substitution
The acylation of an amine proceeds via a well-established nucleophilic addition-elimination mechanism .[4][5] This pathway is fundamental to reactions involving both acyl chlorides and acid anhydrides.
The reaction can be dissected into two primary stages:
-
Nucleophilic Addition: The reaction initiates with the lone pair of electrons on the nitrogen atom of the amine attacking the electrophilic carbonyl carbon of the acylating agent.[6][7] This attack breaks the π-bond of the carbonyl, pushing electrons onto the oxygen atom and forming a transient tetrahedral intermediate.[8]
-
Elimination: The tetrahedral intermediate is unstable. The carbonyl double bond reforms, and in the process, a leaving group is expelled.[6][7]
A final deprotonation step, typically facilitated by a base or another amine molecule, neutralizes the positively charged nitrogen, yielding the final amide product.[8]
Figure 1: General mechanism for N-acylation with an acyl chloride.
Key Considerations for Selective N-Acylation
Achieving exclusive N-acylation over O-acylation requires careful selection of reagents and reaction conditions. The following factors are critical for maximizing selectivity and yield.
Choice of Acylating Agent
-
Acyl Chlorides: These are highly reactive electrophiles that react rapidly with amines.[7] The reaction generates hydrochloric acid (HCl), which must be neutralized by a base to prevent the protonation of the starting amine into an unreactive ammonium salt.[7][10]
-
Acid Anhydrides: These are generally less reactive than acyl chlorides, making them suitable for more controlled reactions.[11] The reaction produces a carboxylic acid byproduct, which is less acidic than HCl, but a base is still often recommended to drive the reaction to completion.[9][11] Symmetrical anhydrides like acetic anhydride are commonly used to avoid regioselectivity issues.[11]
The Role of Base and Reaction Conditions
The choice of base is pivotal for the success of the acylation, especially when using highly reactive acyl chlorides.
-
Schotten-Baumann Conditions: This classic method involves using a biphasic system of an organic solvent (like dichloromethane or diethyl ether) and an aqueous base (typically NaOH or K₂CO₃).[12][13] The base serves two crucial functions: it neutralizes the HCl generated, preventing the amine from being quenched, and it maintains the amine in its more nucleophilic free base form.[10][13] This method is highly effective for synthesizing amides from primary and secondary amines.[12]
-
Aprotic Solvents with Organic Bases: In non-aqueous systems, tertiary amines like triethylamine (Et₃N) or pyridine are commonly used as acid scavengers.[8] They are non-nucleophilic enough to not compete with the substrate amine but basic enough to neutralize the acid byproduct.
-
Catalytic 4-(Dimethylamino)pyridine (DMAP): For less reactive systems, particularly with acid anhydrides, a catalytic amount of DMAP can dramatically accelerate the reaction.[14][15] DMAP functions as a hyper-nucleophilic catalyst by first reacting with the anhydride to form a highly reactive N-acylpyridinium salt.[16] This intermediate is a much more potent acylating agent than the anhydride itself, leading to rapid acyl transfer to the amine.[16]
Solvent Selection
The solvent must be inert to the reaction conditions and capable of dissolving the starting materials. Common choices include:
-
Dichloromethane (DCM)
-
Tetrahydrofuran (THF)
-
Acetonitrile (ACN)
-
1,4-Dioxane[17]
For Schotten-Baumann conditions, a water-immiscible organic solvent is required to create the two-phase system.[13] Anhydrous conditions are generally required, especially with acyl chlorides and anhydrides, to prevent hydrolysis of the acylating agent.[11]
Experimental Protocols
The following protocols provide detailed, step-by-step procedures for the selective N-acylation of this compound.
Figure 2: General experimental workflow for N-acylation.
Protocol 1: Acylation with Acyl Chloride under Modified Schotten-Baumann Conditions
This protocol utilizes an organic base in a single-phase aprotic solvent, a common and effective modification of the classical Schotten-Baumann reaction.
Materials:
-
This compound (1.0 equiv)
-
Acyl Chloride (e.g., Acetyl Chloride, Benzoyl Chloride) (1.1 equiv)
-
Triethylamine (Et₃N) (1.5 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen/argon line
Procedure:
-
Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv) and anhydrous DCM. Cool the stirred solution to 0 °C using an ice bath.
-
Base Addition: Add triethylamine (1.5 equiv) to the solution.
-
Acylating Agent Addition: Dissolve the acyl chloride (1.1 equiv) in a small amount of anhydrous DCM and add it to a dropping funnel. Add the acyl chloride solution dropwise to the cooled reaction mixture over 15-30 minutes. A white precipitate of triethylammonium chloride will form.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.
-
Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove excess acid) and brine.
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes or DCM/methanol) to yield the pure N-acylated product.
Protocol 2: DMAP-Catalyzed Acylation with Acid Anhydride
This protocol is ideal for achieving high yields under mild conditions, leveraging the catalytic power of DMAP.[16]
Materials:
-
This compound (1.0 equiv)
-
Acid Anhydride (e.g., Acetic Anhydride) (1.2 equiv)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 equiv)
-
Triethylamine (Et₃N) (1.2 equiv, optional but recommended)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1M HCl (aq)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equiv), DMAP (0.1 equiv), and anhydrous DCM.[16] Add triethylamine (1.2 equiv) to act as a stoichiometric base for the carboxylic acid byproduct.
-
Acylating Agent Addition: Add the acid anhydride (1.2 equiv) to the stirred solution at room temperature. A slight exotherm may be observed.
-
Reaction: Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS. The reaction is often complete when the starting material is no longer visible.
-
Workup: Dilute the reaction mixture with DCM and transfer to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with 1M HCl (to remove DMAP and Et₃N), saturated aqueous NaHCO₃ (to remove the carboxylic acid byproduct), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-acylated product.
Data Summary and Troubleshooting
| Parameter | Protocol 1 (Acyl Chloride) | Protocol 2 (Acid Anhydride) | Rationale / Comments |
| Acylating Agent | Acyl Chloride (1.1 eq) | Acid Anhydride (1.2 eq) | Acyl chlorides are more reactive; anhydrides are milder and safer to handle.[7][11] |
| Base/Catalyst | Triethylamine (1.5 eq) | DMAP (0.1 eq), Et₃N (1.2 eq) | Et₃N is a stoichiometric acid scavenger. DMAP is a nucleophilic catalyst for rate enhancement.[16][18] |
| Solvent | Anhydrous DCM | Anhydrous DCM or THF | Aprotic, inert solvents are required to prevent side reactions. |
| Temperature | 0 °C to RT | Room Temperature | Cooling is required for the highly exothermic reaction with acyl chlorides to control selectivity. |
| Typical Time | 2 - 4 hours | 4 - 16 hours | The higher reactivity of acyl chlorides leads to shorter reaction times. |
| Expected Yield | 85-95% | 90-98% | Both methods are high-yielding, with the DMAP-catalyzed route often being very clean. |
| Key Challenge | O-acylation, rapid exotherm | Slower reaction rate | Careful temperature control minimizes side products. DMAP overcomes the lower reactivity of anhydrides.[14] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | 1. Incomplete reaction.2. Hydrolysis of acylating agent.3. Amine protonated and precipitated. | 1. Increase reaction time or slightly warm.2. Ensure anhydrous conditions and reagents.3. Ensure sufficient base is present. |
| O-Acylation Detected | 1. Reaction temperature too high.2. Strong, non-hindered base used.3. Excess acylating agent. | 1. Maintain low temperature (0 °C) during addition.2. Use a hindered base or Schotten-Baumann conditions.3. Use closer to stoichiometric amounts of acylating agent. |
| Starting Material Remains | 1. Insufficiently reactive acylating agent.2. Ineffective base/catalyst. | 1. Switch from anhydride to acyl chloride.2. Add catalytic DMAP to the anhydride reaction. |
| Difficult Purification | 1. Residual DMAP or triethylammonium salts. | 1. Perform acidic (1M HCl) and basic (NaHCO₃) aqueous washes during workup. |
References
-
Acylation Mechanism - A Level Chemistry Revision Notes. (n.d.). Save My Exams. Retrieved from [Link]
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Schotten–Baumann reaction . (n.d.). Grokipedia. Retrieved from [Link]
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Clark, J. (n.d.). Explaining the reaction between acyl chlorides and amines - addition / elimination . Chemguide. Retrieved from [Link]
-
Clark, J. (n.d.). Reaction between acyl chlorides and amines - addition / elimination . Chemguide. Retrieved from [Link]
-
Schotten-Baumann Reaction . (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Revision Notes - Reaction of Amines with Acyl Chlorides . (n.d.). Sparkl. Retrieved from [Link]
- Selective N-acylation of amino alcohols. (1996). Google Patents.
-
Cossío, F. P., et al. (2004). Microwave-Promoted Transformations: Fast and Chemoselective N-Acylation of Amino Alcohols Using Catalytic Amounts of Dibutyltin Oxide . The Journal of Organic Chemistry. Retrieved from [Link]
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Schotten–Baumann reaction . (n.d.). Wikipedia. Retrieved from [Link]
-
Amine + Anhydride . (n.d.). ReactionWeb.io. Retrieved from [Link]
-
Boc Protecting Group for Amines . (n.d.). Chemistry Steps. Retrieved from [Link]
- Selective n-acylation of amino alcohols. (1993). Google Patents.
-
Schotten-Baumann Reaction . (2017). Lokey Lab Protocols - Wikidot. Retrieved from [Link]
-
Schotten-Baumann Reaction . (2021). J&K Scientific LLC. Retrieved from [Link]
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Protecting Groups for Amines: Carbamates . (2018). Master Organic Chemistry. Retrieved from [Link]
-
Protection for the AMINE.pptx . (n.d.). SlideShare. Retrieved from [Link]
-
Sahoo, J., et al. (2022). Selective N‐acylation of amino alcohols using 2,2′‐bipyridyl‐6‐yl carboxylate and cesium fluoride in DMF . ResearchGate. Retrieved from [Link]
-
SELECTIVE N-ACYLATION OF AMINO ALCOHOLS . (1993). WIPO Patentscope. Retrieved from [Link]
-
Katritzky, A. R., et al. (2018). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry . PMC - NIH. Retrieved from [Link]
-
Protection of Amino Groups in Synthesis . (2021). Chemistry LibreTexts. Retrieved from [Link]
-
Ragnarsson, U., & Grehn, L. (1991). Novel Amine Chemistry Based on DMAP-Catalyzed Acylation . Datapdf. Retrieved from [Link]
-
Chemistry of Acid Anhydrides . (2022). Chemistry LibreTexts. Retrieved from [Link]
-
Amide synthesis by acylation . (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Ragnarsson, U., & Grehn, L. (1991). Novel Amine Chemistry Based on DMAP-Catalyzed Acylation . ACS Publications. Retrieved from [Link]
-
Catalysis by 4-dialkylaminopyridines . (n.d.). Semantic Scholar. Retrieved from [Link]
-
Reactions of amines . (n.d.). Lumen Learning. Retrieved from [Link]
-
Acid Anhydrides React with Amines to Form Amides . (2023). Chemistry LibreTexts. Retrieved from [Link]
-
4-Dimethylaminopyridine (DMAP) . (n.d.). Common Organic Chemistry. Retrieved from [Link]
-
Kinetic resolution . (n.d.). Wikipedia. Retrieved from [Link]
-
Acylation of Amines, Part 1: with Acyl Halides . (2021). YouTube. Retrieved from [Link]
-
Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis . (2005). Chemical Reviews. Retrieved from [Link]
-
SELECTIVE N-ACYLATION OF AMINO ALCOHOLS . (1994). European Patent Office. Retrieved from [Link]
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Application Notes and Protocols for the Sulfonylation of (3S,4S)-4-Aminotetrahydrofuran-3-ol
Introduction: The Strategic Importance of (3S,4S)-4-Aminotetrahydrofuran-3-ol Sulfonamides in Drug Discovery
This compound is a chiral building block of significant interest in medicinal chemistry.[1][2] Its rigid tetrahydrofuran scaffold, coupled with the stereochemically defined amino and hydroxyl functionalities, provides a valuable platform for the synthesis of complex molecules with potential therapeutic applications. The sulfonylation of this aminofuranol derivative is a critical transformation, yielding sulfonamides that are recognized as a cornerstone functional group in a vast array of marketed drugs.[3][4][5][6][7][8] Sulfonamides often enhance the pharmacological properties of a molecule, including improving water solubility, modulating metabolic stability, and providing additional hydrogen bonding interactions with biological targets.[3][5][9]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the sulfonylation of this compound. We will delve into the mechanistic intricacies of this reaction, offer detailed, field-proven protocols for common sulfonylating agents, and discuss critical aspects of reaction control and characterization.
Mechanistic Insights: Navigating the Chemoselectivity of N- vs. O-Sulfonylation
The reaction of this compound with a sulfonyl chloride (R-SO₂Cl) presents a classic chemoselectivity challenge. Both the amino and hydroxyl groups are nucleophilic and can react with the electrophilic sulfur atom of the sulfonyl chloride.[10][11]
-
N-Sulfonylation: The reaction of the amine with a sulfonyl chloride yields a sulfonamide. This is typically the desired reaction in a drug discovery context, as the sulfonamide group is a well-established pharmacophore.[10][12] The lone pair of electrons on the nitrogen atom acts as the nucleophile.[11]
-
O-Sulfonylation: The reaction of the alcohol with a sulfonyl chloride produces a sulfonate ester. Sulfonate esters are excellent leaving groups and are often used to activate alcohols for subsequent nucleophilic substitution or elimination reactions.[13][14]
Controlling the chemoselectivity is paramount. Generally, the amine is more nucleophilic than the alcohol, favoring N-sulfonylation. However, the reaction conditions, particularly the choice of base and solvent, can significantly influence the outcome. A non-nucleophilic base is crucial to deprotonate the amine (or the resulting ammonium salt after the initial reaction) without competing with the substrate as a nucleophile.[15][16]
Visualizing the Reaction Pathway
Caption: Chemoselectivity in the sulfonylation of an amino alcohol.
Experimental Protocols
The following protocols are designed to favor N-sulfonylation. It is crucial to use anhydrous solvents and reagents to prevent hydrolysis of the sulfonyl chloride.
Protocol 1: N-Mesylation with Methanesulfonyl Chloride
Methanesulfonyl chloride (MsCl) is a common reagent for introducing the small, non-aromatic mesyl group.[17]
Materials:
-
This compound (1.0 eq)
-
Methanesulfonyl chloride (MsCl) (1.1 - 1.2 eq)[18]
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 - 2.0 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound.
-
Dissolve the starting material in anhydrous DCM (or THF) to a concentration of approximately 0.1-0.2 M.
-
Cool the solution to 0 °C using an ice-water bath.
-
Add the non-nucleophilic base (TEA or DIPEA) to the solution.
-
Slowly, add methanesulfonyl chloride dropwise to the stirred solution, ensuring the temperature remains at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Once the reaction is complete, quench by slowly adding saturated aqueous NaHCO₃ solution.[19]
-
Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.
-
Extract the aqueous layer with DCM (2 x volume of the aqueous layer).[15]
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous Na₂SO₄ or MgSO₄.[20]
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: N-Tosylation with p-Toluenesulfonyl Chloride
p-Toluenesulfonyl chloride (TsCl) is used to install the tosyl group, which is bulkier and contains an aromatic ring, making it easy to monitor by UV visualization on TLC plates.[15]
Materials:
-
This compound (1.0 eq)
-
p-Toluenesulfonyl chloride (TsCl) (1.1 - 1.2 eq)
-
Pyridine or a mixture of Triethylamine and 4-Dimethylaminopyridine (DMAP) (catalytic)
-
Anhydrous Dichloromethane (DCM) or Chloroform (CHCl₃)
-
1 M aqueous hydrochloric acid (HCl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve this compound in anhydrous DCM (or pyridine if it's used as the base and solvent).
-
Cool the solution to 0 °C.
-
Add p-toluenesulfonyl chloride in one portion if using pyridine, or slowly if using TEA/DMAP.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC or LC-MS. The tosyl group provides a strong chromophore, making reaction monitoring by TLC straightforward.[15]
-
Work-up:
-
If pyridine was used as the solvent, remove it under reduced pressure. Dissolve the residue in DCM.
-
Wash the organic solution sequentially with 1 M HCl (to remove excess pyridine/TEA), water, and saturated aqueous NaHCO₃.
-
Wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate in vacuo.
-
-
Purify the resulting solid or oil by recrystallization or flash column chromatography. Tosylated compounds are often crystalline, which can facilitate purification by recrystallization.[15]
Experimental Workflow Visualization
Caption: General experimental workflow for the N-sulfonylation reaction.
Data Summary and Comparison
| Parameter | N-Mesylation (MsCl) | N-Tosylation (TsCl) | Rationale & Key Considerations |
| Sulfonylating Agent | Methanesulfonyl Chloride | p-Toluenesulfonyl Chloride | MsCl is smaller and less sterically hindered. TsCl is a solid and provides a UV-active tag for chromatography. |
| Typical Base | Triethylamine (TEA), DIPEA | Pyridine, TEA/DMAP | A non-nucleophilic base is essential to prevent side reactions. Pyridine can also serve as the solvent.[13] |
| Solvent | Anhydrous DCM, THF | Anhydrous DCM, CHCl₃, Pyridine | Must be anhydrous to prevent hydrolysis of the sulfonyl chloride. |
| Temperature | 0 °C to Room Temp | 0 °C to Room Temp | Initial cooling is crucial to control the exothermic reaction, followed by warming to ensure completion. |
| Monitoring | LC-MS, TLC (stain) | LC-MS, TLC (UV active) | The tosyl group's aromaticity simplifies TLC monitoring.[15] |
| Purification | Column Chromatography | Column Chromatography, Recrystallization | Tosylated products are often crystalline, making recrystallization a viable purification method.[15] |
Troubleshooting and Field-Proven Insights
-
Low Yield: Ensure all reagents and solvents are anhydrous. Check the quality of the sulfonyl chloride, as it can degrade over time. Consider increasing the amount of base or reaction time.
-
Formation of O-Sulfonylated Product: This suggests the hydroxyl group is competing with the amine. Running the reaction at a lower temperature for a longer duration may improve selectivity for the more nucleophilic amine. The choice of base can also be critical; a bulkier base might sterically hinder reaction at the more accessible amine.
-
Di-sulfonylation: If both the amine and hydroxyl groups react, use a limiting amount of the sulfonylating agent (e.g., 1.05 equivalents) and monitor the reaction carefully to stop it once the starting material is consumed.
-
No Reaction: Confirm the amine is not protonated (e.g., as a hydrochloride salt). If so, an additional equivalent of base is required to neutralize it before sulfonylation can occur.
Characterization of the Sulfonamide Product
The successful synthesis of the N-sulfonylated product should be confirmed by standard analytical techniques:
-
FT-IR Spectroscopy: Look for characteristic stretching frequencies for the N-H bond of the sulfonamide (around 3250-3350 cm⁻¹) and the asymmetric and symmetric S=O stretches (around 1350-1300 cm⁻¹ and 1170-1120 cm⁻¹, respectively).[21]
-
¹H and ¹³C NMR Spectroscopy: The formation of the sulfonamide will cause a characteristic shift in the signals of the protons and carbons adjacent to the nitrogen atom. The appearance of signals corresponding to the methyl group of the mesyl moiety or the aromatic protons and methyl group of the tosyl group will be evident.[21]
-
Mass Spectrometry (MS): The ESI-MS spectrum should show the molecular ion peak corresponding to the expected mass of the N-sulfonylated product.[21]
Conclusion
The sulfonylation of this compound is a powerful transformation for generating valuable building blocks for drug discovery. By carefully controlling the reaction conditions, particularly the choice of base and the stoichiometry of the reagents, selective N-sulfonylation can be achieved in high yield. The protocols and insights provided herein offer a solid foundation for researchers to successfully perform this important reaction and to troubleshoot any challenges that may arise.
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National Institutes of Health. (n.d.). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. PMC. Retrieved from [Link]
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Tayebee, R. (n.d.). A Simple and Effective Methodology for the Sulfonylation of Alcohols and Aniline under Solvent Free Condition at Room Temperature. Retrieved from [Link]
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PubMed. (2005). Synthesis of New N-sulfonylated Amino Alcohols and Application to the Enantioselective Addition of Diethylzinc to Aldehydes. Retrieved from [Link]
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Organic Chemistry Portal. (2011). A Convenient Synthesis of Amino Acid Arylamides Utilizing Methanesulfonyl Chloride and N-Methylimidazole. Retrieved from [Link]
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Taylor & Francis. (n.d.). Synthetic relevance and mechanistic insights of sulfonylation reactions using sulfonylhydrazides. Retrieved from [Link]
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Application Notes & Protocols: Strategic Protection of (3S,4S)-4-Aminotetrahydrofuran-3-ol
Introduction: The Significance of a Chiral Scaffold
(3S,4S)-4-Aminotetrahydrofuran-3-ol is a pivotal chiral building block in contemporary medicinal chemistry and drug development.[1] Its rigid tetrahydrofuran core, adorned with stereochemically defined amino and hydroxyl functionalities, serves as a valuable scaffold for the synthesis of a diverse array of biologically active molecules, including nucleoside analogues, enzyme inhibitors, and other complex therapeutics. The precise spatial arrangement of the amino and hydroxyl groups allows for specific interactions with biological targets, making this molecule a sought-after starting material in asymmetric synthesis.[1]
However, the presence of two reactive functional groups—a primary amine and a secondary alcohol—necessitates a carefully orchestrated protecting group strategy to achieve selective modification at other positions or to differentiate between the two. This guide provides an in-depth exploration of orthogonal protecting group strategies, offering detailed protocols and the underlying chemical rationale for the selective protection and deprotection of this compound.
The Imperative of Orthogonal Protection
In a molecule with multiple reactive sites, such as this compound, the ability to selectively unmask one functional group while others remain protected is paramount. This is the essence of an orthogonal protection strategy.[2][3][4] Such a strategy employs protecting groups that can be removed under distinct and non-interfering conditions. For the 1,2-amino alcohol motif present in our target molecule, a common and highly effective orthogonal approach involves the use of an acid-labile protecting group for the amine and a fluoride-labile protecting group for the alcohol.
This application note will focus on the widely adopted combination of the tert-butoxycarbonyl (Boc) group for the amine and the tert-butyldimethylsilyl (TBDMS) group for the hydroxyl function. The Boc group is readily cleaved under acidic conditions, while the TBDMS group is stable to acid but susceptible to cleavage by fluoride ions.[5][6][7][8] This differential reactivity forms the cornerstone of a robust and versatile synthetic strategy.
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Application Note: The Strategic Role of (3S,4S)-4-Aminotetrahydrofuran-3-ol in the Synthesis of Next-Generation Kinase Inhibitors
An Application Note for Medicinal Chemists and Drug Development Professionals
Abstract
Protein kinases are a critical class of enzymes and a focal point for drug discovery, particularly in oncology and immunology.[1][] The development of selective and potent kinase inhibitors often hinges on the strategic use of novel, three-dimensionally complex scaffolds that can optimize interactions within the ATP-binding site and improve pharmacokinetic profiles.[3][4] This document details the application of (3S,4S)-4-aminotetrahydrofuran-3-ol, a chiral, bifunctional building block, in the synthesis of advanced kinase inhibitors. We explore the structural rationale for its use, its role as a bioisosteric replacement, and provide a detailed protocol for its incorporation into a common kinase inhibitor core, highlighting its value for researchers in medicinal chemistry and drug development.
Introduction: The Quest for Kinase Inhibitor Specificity
The human kinome comprises over 500 proteins that regulate a vast array of cellular processes.[] Dysregulation of kinase activity is a hallmark of many diseases, making them prime therapeutic targets.[5] While first-generation kinase inhibitors have achieved significant clinical success, challenges such as off-target effects, acquired resistance, and suboptimal drug-like properties persist.[6][7] Modern drug design increasingly focuses on creating inhibitors that not only target the ATP-binding site but also exploit unique structural features to enhance selectivity and improve ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[4]
This compound has emerged as a "privileged" scaffold in this context.[8] It is a heterocyclic compound featuring a five-membered tetrahydrofuran ring with precisely oriented amino and hydroxyl groups.[8][9] This fixed stereochemistry is not merely a structural feature but a critical design element that allows for predictable and optimized interactions with target kinases.
Physicochemical and Structural Advantages of the Scaffold
The utility of this compound stems from a combination of its stereochemistry, bifunctionality, and its role as a versatile bioisostere.
-
Defined Stereochemistry : The rigid (3S,4S) configuration ensures a precise spatial orientation of the amino and hydroxyl groups. This is paramount for achieving high-affinity binding, as it reduces the entropic penalty of binding and allows for specific, directional interactions with amino acid residues in the kinase active site.[8]
-
Bifunctional Nature : The vicinal amino and hydroxyl groups are key pharmacophoric features.
-
The hydroxyl group primarily acts as a hydrogen bond donor, often interacting with the backbone of the kinase "hinge region," which is a critical anchoring point for many ATP-competitive inhibitors.[8]
-
The amino group serves as both a hydrogen bond acceptor and, more importantly, a versatile synthetic handle for covalently linking the scaffold to the core heterocyclic structure of the inhibitor.[8]
-
-
Bioisosteric Replacement : In drug design, replacing one chemical group with another that has similar properties (a bioisostere) is a powerful strategy to fine-tune a molecule's characteristics.[10][11] The polar, non-planar tetrahydrofuran ring can serve as a bioisosteric replacement for other cyclic moieties (e.g., piperidine, cyclohexane) to modulate properties like:
-
Solubility : The oxygen heteroatom and hydroxyl group increase polarity, often improving aqueous solubility—a common challenge in drug development.
-
Metabolic Stability : The scaffold can alter the metabolic profile of a lead compound, potentially blocking sites of unwanted metabolism.[4]
-
Lipophilicity and Permeability : Judicious use of this scaffold helps balance lipophilicity and hydrophilicity, which is crucial for optimizing oral bioavailability and cell permeability.[3]
-
Caption: Key structural features and their functional roles.
Application in Key Kinase Inhibitor Families
The this compound scaffold has been successfully incorporated into inhibitors targeting several important kinase families, most notably Bruton's Tyrosine Kinase (BTK) and Janus Kinases (JAKs).
-
Bruton's Tyrosine Kinase (BTK) Inhibitors : BTK is a key component of the B-cell receptor signaling pathway, and its inhibition is a validated strategy for treating B-cell malignancies like chronic lymphocytic leukemia.[6][12] Next-generation BTK inhibitors aim to improve selectivity over other kinases to reduce side effects. Incorporating the aminotetrahydrofuran moiety can provide additional hydrogen bonding interactions and orient the molecule optimally within the BTK active site, enhancing both potency and selectivity.[13]
-
Janus Kinase (JAK) Inhibitors : The JAK-STAT signaling pathway is central to the immune response, mediating signals for numerous cytokines.[14][15] Dysregulation of this pathway is implicated in autoimmune diseases such as rheumatoid arthritis.[5] Many JAK inhibitors are based on a pyrrolo[2,3-d]pyrimidine core that mimics the adenine ring of ATP.[14] The aminotetrahydrofuran group is frequently attached at the C4 position of this core, where its hydroxyl group can form a critical hydrogen bond with the kinase hinge region, while the polar ring projects into the solvent-exposed region, improving solubility.
Caption: Integration of the scaffold into a kinase inhibitor.
Detailed Synthetic Protocol: SNAr Coupling
The most common method for incorporating this compound is through a nucleophilic aromatic substitution (SNAr) reaction. The amino group acts as the nucleophile, displacing a halogen (typically chlorine) on an electron-deficient heterocyclic core.
Protocol: Synthesis of (3S,4S)-4-((4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)tetrahydrofuran-3-ol)
This protocol describes a representative synthesis using 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, a common core for JAK inhibitors.
Reagents and Materials
| Reagent | MW ( g/mol ) | Molarity/Density | Amount (mmol) | Mass/Volume | Role |
| 4-chloro-7H-pyrrolo[2,3-d]pyrimidine | 153.58 | - | 1.0 | 154 mg | Electrophile |
| This compound HCl salt | 139.58 | - | 1.2 | 168 mg | Nucleophile |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 0.742 g/mL | 3.0 | 522 µL | Non-nucleophilic Base |
| Dimethyl sulfoxide (DMSO), anhydrous | 78.13 | - | - | 4.0 mL | Solvent |
Step-by-Step Methodology
-
Reaction Setup : To a dry 10 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (154 mg, 1.0 mmol) and this compound hydrochloride (168 mg, 1.2 mmol).
-
Solvent and Base Addition : Add anhydrous dimethyl sulfoxide (DMSO, 4.0 mL) to the flask. With stirring, add N,N-Diisopropylethylamine (DIPEA, 522 µL, 3.0 mmol). The extra equivalent of base is required to neutralize the HCl salt of the amine starting material.
-
Reaction Execution : Place the flask under an inert atmosphere (Nitrogen or Argon). Heat the reaction mixture to 100 °C in an oil bath.
-
Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-8 hours. A typical TLC system would be 10% Methanol in Dichloromethane.
-
Work-up : Once the starting material is consumed, cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water (20 mL).
-
Extraction : Extract the aqueous layer with ethyl acetate (3 x 20 mL). The product may have moderate water solubility, so repeated, vigorous extractions are recommended.
-
Washing and Drying : Combine the organic layers and wash with brine (1 x 20 mL) to remove residual DMSO and salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification : Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of 0-15% methanol in dichloromethane to afford the pure product as a solid.
Caption: General workflow for SNAr coupling reaction.
Characterization and Troubleshooting
Expected Analytical Data
| Analysis | Expected Result |
| LC-MS | A single major peak corresponding to the product's mass. Expected [M+H]⁺ for C₁₀H₁₃N₅O₂: 236.11. |
| ¹H NMR (400 MHz, DMSO-d₆) | Diagnostic peaks for the pyrrolopyrimidine core (e.g., signals between 6.5-8.5 ppm) and new signals for the aminotetrahydrofuran moiety (e.g., signals between 3.5-5.0 ppm). |
| Purity (HPLC) | ≥95% for use in subsequent biological assays or synthetic steps. |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | Insufficient temperature; Inactive reagents; Insufficient base. | Increase temperature to 110-120°C. Use fresh, anhydrous solvent and high-purity reagents. Add an additional 0.5 eq of DIPEA. |
| Low Yield | Product loss during aqueous work-up; Poor purification. | Saturate the aqueous layer with NaCl before extraction to reduce product solubility. Use a different eluent system for chromatography. |
| Side Product Formation | Reaction at the pyrrole nitrogen; Degradation at high temp. | Protect the pyrrole nitrogen with a suitable protecting group (e.g., SEM or Ts) prior to SNAr, followed by deprotection.[] Reduce reaction time. |
Conclusion
This compound is a powerful and versatile building block for the synthesis of sophisticated kinase inhibitors. Its well-defined stereochemistry, bifunctional nature, and favorable physicochemical properties allow medicinal chemists to rationally design molecules with enhanced potency, selectivity, and improved drug-like characteristics. The straightforward incorporation via SNAr chemistry makes it an accessible and valuable tool for academic and industrial researchers aiming to develop the next generation of targeted therapeutics.
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Zhang, M., et al. (2023). Synthesis and clinical application of small-molecule inhibitors of Janus kinase. PubMed. [Link]
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National Center for Biotechnology Information. Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold. PubMed Central. [Link]
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Furet, P., et al. (2009). Janus kinase 2 inhibitors. Synthesis and characterization of a novel polycyclic azaindole. Journal of Medicinal Chemistry. [Link]
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Oh, Y., et al. (2017). Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors. PubMed. [Link]
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Li, X. (2021). Design And Synthesis Of Janus Kinase(JAK) Small Molecule Inhibitors Analogues. Global Thesis. [Link]
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Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. [Link]
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MDPI. (2023). A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications. [Link]
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BioKB. Synthesis and clinical application of small-molecule inhibitors of Janus kinase. [Link]
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ResearchGate. (2024). Medicinal chemistry perspective of JAK inhibitors: synthesis, biological profile, selectivity, and structure activity relationship. [Link]
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Qiu, H., et al. (2021). Discovery of potent and selective reversible Bruton's tyrosine kinase inhibitors. PubMed. [Link]
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Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. [Link]
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MDPI. (2022). FDA-Approved Kinase Inhibitors in Preclinical and Clinical Trials for Neurological Disorders. [Link]
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Taylor & Francis Online. (2025). FDA-approved kinase inhibitors in PROTAC design, development and synthesis. [Link]
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ScienceDirect. (2021). Recent development of heterocyclic scaffolds as EGFR kinase inhibitors in cancer. [Link]
-
Ai, Y., et al. (2010). Structure-based quantitative structure-activity relationship studies of checkpoint kinase 1 inhibitors. PubMed. [Link]
-
ResearchGate. (2025). Synthesis of 3-Aminotetrahydrofurans and Tetrahydrofuro[2,3-b]furans by Gold-Catalyzed Cyclization of 3-Aminopent-4-yn-1-ols. [Link]
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National Center for Biotechnology Information. (2025). Structure–Activity Relationships of Inactive‐Conformation Binding EGFR Inhibitors: Linking the ATP and Allosteric Pockets. PubMed Central. [Link]
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Dove Medical Press. (2016). Structure–activity relationships study of mTOR kinase inhibition. [Link]
-
National Center for Biotechnology Information. Rational Design, Synthesis, and Mechanism of (3S,4R)-3-Amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic Acid Employing a Second-Deprotonation Strategy for Selectivity of Human Ornithine Aminotransferase over γ-Aminobutyric Acid Aminotransferase. PubMed Central. [Link]
-
MDPI. (2019). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. [Link]
-
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-
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National Center for Biotechnology Information. (2015). Synthesis of Heterocyclic Triads by Pd-Catalyzed Cross-Couplings and Evaluation of Their Cell-Specific Toxicity Profile. PubMed Central. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Aminotetrahydrofuranol Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center dedicated to the synthesis of aminotetrahydrofuranols. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with these valuable heterocyclic scaffolds. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your reaction conditions, troubleshoot issues, and achieve your synthetic goals with higher efficiency and selectivity.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing aminotetrahydrofuranols?
The synthesis of aminotetrahydrofuranols is most frequently accomplished via the reductive amination of a corresponding keto-tetrahydrofuran precursor. This versatile method involves two key steps: the condensation of the ketone with an amine to form an imine or enamine intermediate, followed by reduction to the desired amine.[1] A notable example involves the diastereoselective reductive amination of pre-functionalized 4-oxofurans to provide tetrahydrofuran cores with three contiguous stereocenters.[2] Alternative strategies can include intramolecular cyclization of acyclic precursors, such as the ring contraction of dioxepins or cycloetherifications of substituted alkenes.[3][4]
Q2: How does the choice of reducing agent impact the diastereoselectivity of the reaction?
The choice of reducing agent is critical for controlling stereochemical outcomes. The diastereoselectivity arises from the facial selectivity of the hydride attack on the iminium ion intermediate.
-
Bulky Reducing Agents: Reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred because their steric bulk can lead to more predictable attacks from the less hindered face of the iminium ion, enhancing diastereoselectivity.[2][5]
-
Less Bulky Reducing Agents: Reagents like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) are less sterically demanding and may result in lower diastereomeric ratios, depending on the substrate's intrinsic steric and electronic biases.[5] The interplay between the substrate's conformation and the reducing agent's size is paramount for achieving high selectivity.[6]
Q3: My precursor is a furan derivative. What precautions should I take regarding ring stability?
Furan rings are notoriously sensitive to acidic conditions, which can lead to irreversible ring-opening and polymerization.[7][8] The protonation of the furan ring, often the rate-limiting step in decomposition, can be initiated by strong Brønsted or Lewis acids.[9] Key precautions include:
-
Use Mild Acids: For reactions requiring acid catalysis (like imine formation), use milder acids like acetic acid or employ a buffered system instead of strong mineral acids.[5][7]
-
Anhydrous Conditions: Water can act as a nucleophile, facilitating ring-opening.[7] Ensure all reagents and solvents are scrupulously dry.
-
Control Temperature: Perform reactions at low temperatures to minimize the rate of degradation and polymerization side reactions.[7]
Q4: How can I effectively monitor the progress of my reductive amination reaction?
Effective reaction monitoring is crucial for determining the optimal reaction time and preventing side product formation. A multi-technique approach is often best:
-
Thin-Layer Chromatography (TLC): TLC is excellent for tracking the consumption of the starting ketone/aldehyde. Stain with an appropriate agent (e.g., potassium permanganate for the amine product or 2,4-dinitrophenylhydrazine for the carbonyl starting material) to visualize all components.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, GC-MS can be used to monitor the disappearance of starting materials and the appearance of the product peak with its corresponding mass.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most common and powerful technique. It allows you to monitor the consumption of the carbonyl compound and amine, the transient formation of the imine/iminium intermediate, and the appearance of the final aminotetrahydrofuranol product.
Section 2: Troubleshooting Guide
This section addresses specific experimental problems in a structured format.
Problem 1: Low or No Product Yield
-
Symptom: Analysis (TLC, LC-MS) shows unreacted starting materials or a complex mixture of unidentifiable products.
-
Potential Cause A: Inefficient Imine Formation
-
Scientific Rationale: The first step of reductive amination is the formation of an imine or iminium ion, which is often the rate-limiting step. This equilibrium can be unfavorable without proper catalysis or if steric hindrance is high.
-
Solutions:
-
Catalysis: Add a catalytic amount of a mild acid, such as acetic acid, to promote the condensation reaction.[5]
-
Water Removal: The formation of an imine releases water. If this water is not removed, the equilibrium may not favor the imine. Consider adding a dehydrating agent like molecular sieves.
-
pH Control: The optimal pH for imine formation is typically between 4 and 6. Conditions that are too acidic can protonate the starting amine, rendering it non-nucleophilic, while basic conditions fail to activate the carbonyl group.
-
-
-
Potential Cause B: Ineffective Reduction Step
-
Scientific Rationale: The chosen reducing agent may not be suitable for the specific iminium ion, or the reaction conditions may be suboptimal.
-
Solutions:
-
Change Reducing Agent: If using a mild reducing agent like NaBH(OAc)₃, consider a more powerful one like NaBH₄, but be mindful of potential selectivity loss. Conversely, if side reactions from a strong reductant are an issue, switch to a milder one.[5][10]
-
Temperature Control: Some reductions require specific temperature ranges. Ensure the reaction is conducted at the appropriate temperature for the chosen reagent. For instance, NaBH₄ reductions are often performed at 0 °C to room temperature.
-
Solvent Choice: The solvent can significantly impact the reactivity of the reducing agent. Protic solvents like methanol or ethanol can be suitable for NaBH₄, whereas aprotic solvents like dichloromethane (DCM) or dichloroethane (DCE) are common for NaBH(OAc)₃.[5]
-
-
-
Potential Cause C: Precursor Instability and Furan Ring Opening
-
Scientific Rationale: If your synthesis starts from a furan-based precursor, the acidic conditions required for imine formation can cause the furan ring to open, leading to linear 1,4-dicarbonyl compounds or subsequent polymers.[7][11][12]
-
Solutions:
-
Minimize Acidity: Use the absolute minimum amount of acid catalyst necessary. Consider using a solid acid catalyst that can be easily filtered off.[8]
-
Strictly Anhydrous Conditions: The presence of water significantly promotes acid-catalyzed ring opening.[7][12] Ensure all glassware, solvents, and reagents are dry.
-
Low Temperature: Run the reaction at the lowest possible temperature that still allows for reasonable reaction rates to suppress the degradation pathway.[7]
-
-
Problem 2: Poor Diastereoselectivity
-
Symptom: NMR or chiral chromatography analysis shows a mixture of diastereomers close to a 1:1 ratio.
-
Potential Cause A: Insufficient Steric Bias
-
Scientific Rationale: The stereochemistry of the final product is determined by the direction of the hydride attack on the planar iminium intermediate. If the substrate lacks significant steric directing groups near the reaction center, poor selectivity can result.
-
Solutions:
-
Use a Bulkier Reducing Agent: Switch to a sterically demanding reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or a lithium aminoborohydride. The larger reagent will be more sensitive to the steric environment of the substrate, preferentially attacking from the less hindered face.[2]
-
Lower the Temperature: Running the reaction at a lower temperature can enhance selectivity by increasing the energy difference between the transition states leading to the different diastereomers.
-
-
-
Potential Cause B: Iminium Ion Geometry
-
Scientific Rationale: The geometry (E/Z) of the iminium ion and its equilibrium can influence the approach of the hydride. Solvent and additives can sometimes alter this equilibrium.
-
Solutions:
-
Solvent Screening: Experiment with different solvents. A more coordinating solvent might stabilize one intermediate conformation over another, leading to improved selectivity.
-
Lewis Acid Additives: In some cases, a Lewis acid can coordinate to the substrate and lock it into a specific conformation, directing the hydride attack. This requires careful screening.[3]
-
-
Problem 3: Formation of Side Products
-
Symptom: TLC or LC-MS shows multiple new spots/peaks in addition to the desired product.
-
Potential Cause A: Over-alkylation of the Amine
-
Scientific Rationale: If a primary amine is used as a starting material, the resulting secondary amine product can be nucleophilic enough to react with another molecule of the carbonyl starting material, leading to a tertiary amine byproduct.
-
Solutions:
-
Control Stoichiometry: Use a slight excess of the amine relative to the carbonyl compound to ensure the carbonyl is fully consumed before significant dialkylation can occur.
-
Stepwise Procedure: First, form the imine under optimized conditions. Then, in a separate step, add the reducing agent. This prevents the newly formed amine from competing with the starting amine.[10]
-
-
-
Potential Cause B: Reduction of Other Functional Groups
-
Scientific Rationale: If your substrate contains other reducible functional groups (e.g., esters, amides, nitro groups), a strong reducing agent like LiAlH₄ (not typically used for standard reductive amination but illustrates the point) or even NaBH₄ under certain conditions can reduce them.
-
Solutions:
-
Use a Chemoselective Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are highly selective for imines and aldehydes/ketones and will typically not reduce esters or amides.[5]
-
Protecting Groups: If reduction of a sensitive group is unavoidable, use a suitable protecting group strategy.
-
-
Section 3: Experimental Protocols & Data
Protocol 1: General Procedure for Diastereoselective Reductive Amination
This protocol is a starting point and should be optimized for your specific substrates.
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the keto-tetrahydrofuran (1.0 eq.) and the desired amine (1.1-1.2 eq.).
-
Solvent Addition: Add an appropriate anhydrous solvent (e.g., Dichloroethane (DCE) or Tetrahydrofuran (THF)) to achieve a concentration of approximately 0.1-0.5 M.
-
Imine Formation: Add a catalytic amount of glacial acetic acid (0.1 eq.) and stir the mixture at room temperature for 1-4 hours. Monitor the formation of the imine intermediate by LC-MS or TLC.
-
Reduction: Once imine formation is significant, cool the reaction mixture to 0 °C. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise, ensuring the internal temperature does not rise significantly.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the starting material is consumed as monitored by TLC/LC-MS.
-
Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate or DCM) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Data Tables
Table 1: Comparison of Common Reducing Agents for Reductive Amination
| Reducing Agent | Abbreviation | Typical Solvent(s) | Relative Reactivity | Selectivity & Comments |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Aprotic (DCE, DCM, THF) | Mild | Excellent for selective reduction of iminium ions. The reagent of choice for diastereoselectivity due to steric bulk. Tolerates many functional groups.[5] |
| Sodium Cyanoborohydride | NaBH₃CN | Protic (MeOH, EtOH) | Mild | Selective for iminium ions at pH 4-6. Caution: Highly toxic HCN gas is liberated under strongly acidic conditions. |
| Sodium Borohydride | NaBH₄ | Protic (MeOH, EtOH) | Moderate | Reduces both carbonyls and iminium ions. Can lead to lower selectivity and alcohol byproducts if imine formation is slow.[5] |
| Catalytic Hydrogenation | H₂/Catalyst | Protic (MeOH, EtOH) | Varies | Catalysts like Pd/C or Raney Ni can be used. Can reduce other functional groups (e.g., alkenes, nitro groups).[13][14] |
Table 2: Solvent Selection Guide for Reductive Amination
| Solvent | Type | Common Use Case | Considerations |
| Dichloroethane (DCE) | Aprotic, Halogenated | NaBH(OAc)₃ reductions | Excellent general-purpose solvent for this reaction. Higher boiling point than DCM. |
| Dichloromethane (DCM) | Aprotic, Halogenated | NaBH(OAc)₃ reductions | Lower boiling point, easier to remove. |
| Tetrahydrofuran (THF) | Aprotic, Ether | General use | Good for both imine formation and reduction steps. Must be anhydrous. |
| Methanol (MeOH) | Protic | NaBH₄, NaBH₃CN reductions | Can act as a proton source. Can form acetals/ketals with carbonyls if acid is present for too long. |
Section 4: Mechanistic Insights & Visualizations
Diagram 1: Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield synthesis.
Diagram 2: Mechanism of Reductive Amination
Caption: General mechanism for reductive amination.
Section 5: References
-
Wolfe, J. P., & Rossi, M. A. (2004). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. NIH Public Access. Retrieved from [Link]
-
Wales, S. M., Merisor, E. G., Adcock, H. V., Pearce, C. A., Strutt, I. R., Lewis, W., et al. (2018). Diastereoselective Synthesis of Highly Substituted, Amino- and Pyrrolidino-Tetrahydrofurans as Lead-Like Molecular Scaffolds. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2021). Synthesis of 4‐aminotetrahydroquinoline: a survey of reaction conditionsa. Retrieved from [Link]
-
Podyacheva, E., Afanasyev, O. I., Tsygankov, A. A., Makarova, M., & Chusov, D. (n.d.). Hitchhiker's guide to reductive amination. Organic Chemistry Portal. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. Retrieved from [Link]
-
Google Patents. (n.d.). CN107417648B - The synthetic method of 3-aminomethyltetrahydrofuran. Retrieved from
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
PubMed. (2022). Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. Retrieved from [Link]
-
ResearchGate. (2019). A Comprehensive Study on the Reductive Amination of 5‐Hydroxymethylfurfural into 2,5‐Bisaminomethylfuran over Raney Ni Through DFT Calculations. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advances in the Efficient Synthesis of Useful Amines from Biomass-Based Furan Compounds and Their Derivatives over Heterogeneous Catalysts. Retrieved from [Link]
-
National Institutes of Health. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation of 5‐(Aminomethyl)‐2‐furanmethanol by Direct Reductive Amination of 5‐Hydroxymethylfurfural with Aqueous Ammonia over Ni/SBA‐15 Catalyst. Retrieved from [Link]
-
JOCPR. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Retrieved from [Link]
-
MDPI. (n.d.). Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Substituted Tetrahydrofurans. Retrieved from [Link]
-
ACS Publications. (2017). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A diastereoselective preparation of cyclic α-aminoboronates. Retrieved from [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetrahydrofuran synthesis [organic-chemistry.org]
- 5. organic-chemistry.org [organic-chemistry.org]
- 6. A diastereoselective preparation of cyclic α-aminoboronates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
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- 9. pubs.acs.org [pubs.acs.org]
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- 13. CN107417648B - The synthetic method of 3-aminomethyltetrahydrofuran - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Impurities in the Synthesis of (3S,4S)-4-Aminotetrahydrofuran-3-ol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of (3S,4S)-4-Aminotetrahydrofuran-3-ol. This molecule is a valuable chiral building block in pharmaceutical development, and maintaining its chemical and stereochemical purity is paramount. This guide is structured to provide researchers, scientists, and drug development professionals with practical, in-depth answers to common challenges encountered during its synthesis, focusing specifically on the identification, control, and remediation of impurities.
Section 1: Frequently Asked Questions about Common Impurities
This section addresses the most common questions regarding impurities encountered during the synthesis of this compound.
Q1: What are the most critical impurities to monitor in this synthesis?
The most critical impurities are, without question, the other stereoisomers of 4-aminotetrahydrofuran-3-ol. The target molecule has two chiral centers (at C3 and C4), meaning four possible stereoisomers exist.
-
This compound: The desired product (cis isomer).[1]
-
(3R,4R)-4-Aminotetrahydrofuran-3-ol: The enantiomer of the desired product (cis isomer).
-
(3R,4S)-4-Aminotetrahydrofuran-3-ol: A diastereomer (trans isomer).[2]
-
(3S,4R)-4-Aminotetrahydrofuran-3-ol: A diastereomer (trans isomer).
In pharmaceutical applications, different stereoisomers can have vastly different pharmacological and toxicological profiles.[3] Therefore, controlling the diastereomeric and enantiomeric purity is the primary focus of process development and quality control. According to ICH guidelines, impurities in drug substances must be rigorously controlled.[4][5]
Q2: How do diastereomeric impurities, such as the trans isomers, form?
Diastereomers typically form when control over the stereochemistry is lost at one of the chiral centers during the synthesis. The specific mechanism depends on the synthetic route, but common causes include:
-
Non-Stereoselective Reactions: If a key bond-forming step, such as the introduction of the amine or hydroxyl group, is not perfectly stereoselective, a mixture of diastereomers will be produced. For example, the ring-opening of a chiral epoxide with an amine source must be highly regioselective and stereospecific to avoid forming the trans product.[6]
-
Epimerization: Under harsh reaction conditions (e.g., strong acid or base, high temperatures), one of the chiral centers in an intermediate or the final product can be inverted. This is particularly a risk if a proton on a chiral carbon is acidic, allowing for deprotonation and subsequent reprotonation from either face, leading to racemization or epimerization at that center.
-
Starting Material Impurities: If the synthesis begins from a chiral precursor like L-malic acid or D-mannitol, any isomeric impurity in the starting material can be carried through the entire synthetic sequence.[7][8]
Below is a conceptual diagram illustrating how harsh conditions could potentially lead to the formation of a diastereomeric impurity from a synthetic intermediate.
Caption: Potential pathway for diastereomer formation via epimerization.
Q3: What are common process-related impurities from starting materials and side reactions?
Beyond stereoisomers, several other impurities can arise from the synthetic process itself. These are broadly classified as organic impurities by the ICH.[9]
| Impurity Type | Likely Source / Cause | Recommended Action |
| Unreacted Intermediates | Incomplete reaction in one of the synthetic steps. For example, incomplete reduction of an azide or nitro group to the amine. | Optimize reaction time, temperature, or reagent stoichiometry. Monitor reaction completion by TLC or HPLC. |
| Dehydration Products | Elimination of the hydroxyl group under acidic conditions and/or heat, leading to an unsaturated tetrahydrofuran derivative. | Avoid excessively high temperatures and strong acidic conditions, particularly during workup and distillation. |
| Ring-Opened Products | The tetrahydrofuran ether linkage can be cleaved under strong Brønsted or Lewis acid conditions.[6] | Use milder acidic conditions where possible. If strong acids are necessary, carefully control temperature and reaction time. |
| Byproducts from Protection/Deprotection | Residual protecting groups (e.g., Boc, Cbz) or byproducts formed during their cleavage. | Ensure deprotection step goes to completion. Purify the product thoroughly after deprotection. |
| Intermolecular Side Products | Self-reaction of intermediates, such as the formation of intermolecular acetals, can occur, reducing the yield of the desired product.[10] | Control reactant concentrations and addition rates to favor the intramolecular reaction pathway. |
Q4: Can residual solvents be a problem? Which are the most common?
Yes, residual solvents are a critical class of impurities (ICH Q3C). They do not contribute to the therapeutic effect and can pose a toxicological risk. Common solvents used in the synthesis of tetrahydrofuran derivatives include toluene, ethyl acetate, dichloromethane, and alcohols like isopropanol.[11][12]
The final purification and drying steps are crucial for controlling their levels. High-boiling point solvents (like DMF or DMSO) can be particularly difficult to remove and should be avoided in the final steps if possible.[13]
Q5: How stable is the final compound? What degradation impurities should I look for?
This compound is a primary amine and a secondary alcohol, making it susceptible to degradation.
-
Oxidation: The primary amine can be susceptible to oxidation, especially in the presence of air and trace metals, potentially leading to imines or other oxidized species.
-
Reaction with Carbon Dioxide: Primary amines can react with atmospheric CO₂ to form carbamate salts.
-
Acylation/Alkylation: The nucleophilic amine and hydroxyl groups can react with electrophilic contaminants.
For long-term storage, it is advisable to store the compound as a crystalline acid addition salt, which often exhibits greater stability and is less hygroscopic than the free base.[6] Storage should be under an inert atmosphere (e.g., nitrogen or argon) at reduced temperatures and protected from light.[14]
Section 2: Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common impurity-related issues during your experiments.
General Workflow for Impurity Investigation
When an unexpected impurity is detected, a logical and systematic approach is required to identify its source and implement a control strategy.
Caption: A systematic workflow for investigating unknown impurities.
Problem: An unknown peak appears in my HPLC chromatogram.
This is a very common scenario. The key is not to panic, but to gather data methodically.
-
Q: What is my first step? A: First, confirm the peak is real and not an artifact. Inject a blank (mobile phase) to check for system peaks or carryover. If the peak persists in your sample, proceed with characterization.
-
Q: How do I identify the peak? A: The most efficient method is Liquid Chromatography-Mass Spectrometry (LC-MS).[9][15] This will provide the molecular weight of the impurity, which is the single most important piece of information.
-
If MW = MW of starting material, it's likely unreacted starting material.
-
If MW = MW of product, it is likely an isomer. A chiral HPLC method will be needed to confirm.
-
If MW = MW of product - 18, it is likely a dehydration product.
-
If MW is different, it could be a side-product or a contaminant from a reagent.
-
-
Q: What if I suspect the peak is a diastereomer? A: You will need to develop a chiral HPLC method capable of separating all four stereoisomers. If you can synthesize a small amount of one of the diastereomers (e.g., the trans isomer) as a reference standard, you can confirm the identity of the impurity peak by spiking your sample.
The following decision tree provides a troubleshooting guide for an unexpected HPLC peak.
Caption: Decision tree for troubleshooting an unknown HPLC peak.
Section 3: Key Experimental Protocols
This section provides standardized, starting-point protocols for the analysis and purification of this compound.
Protocol 1: HPLC Method for Chiral and Achiral Impurity Profiling
This protocol outlines a general method for impurity profiling. Note: This method must be optimized and validated for your specific sample matrix and impurities.
| Parameter | Chiral Separation | Achiral (Process Impurities) |
| Column | Chiral Stationary Phase (CSP) column, e.g., Chiralpak IA, IB, or IC. | C18 Reverse-Phase Column, e.g., 4.6 x 150 mm, 5 µm. |
| Mobile Phase A | 0.1% Diethylamine in Hexane/Heptane | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Diethylamine in Ethanol/IPA | 0.1% Formic Acid in Acetonitrile |
| Gradient | Typically run isocratically. Optimize %B for best separation. | Start at 5% B, ramp to 95% B over 20 min, hold for 5 min. |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 25 °C (can be varied to improve resolution) | 30 °C |
| Detector | UV at 210 nm (or CAD/ELSD if no chromophore) | UV at 210 nm |
| Injection Vol. | 5 µL | 5 µL |
| Sample Prep. | Dissolve sample in Mobile Phase or a miscible solvent (e.g., Ethanol) at ~1 mg/mL. | Dissolve sample in Water/Acetonitrile (50:50) at ~1 mg/mL. |
Protocol 2: Lab-Scale Purification by Recrystallization
Recrystallization is often the most effective way to remove both diastereomers and process-related impurities on a larger scale.[11]
-
Solvent Screening: In small vials, test the solubility of your crude product (~10-20 mg) in various solvents (e.g., isopropanol, ethanol, ethyl acetate, acetonitrile, water, and mixtures thereof) at room temperature and at reflux. An ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Dissolution: In an appropriately sized flask, add the chosen solvent to your crude material. Heat the mixture to reflux with stirring until all the solid dissolves. Add the minimum amount of hot solvent required for complete dissolution to ensure a good recovery.
-
Decolorization (Optional): If the solution is colored, you can add a small amount of activated carbon and reflux for 5-10 minutes. Caution: Adding carbon to a boiling solution can cause it to bump violently. Cool the solution slightly before adding.
-
Hot Filtration (Optional): If carbon was added or if there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them. This must be done quickly to prevent premature crystallization.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing the impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight to remove all traces of solvent. Analyze the purified material by HPLC to confirm purity.
Pro-Tip: If the free base is difficult to crystallize (e.g., it is an oil or low-melting solid), consider forming a salt. Reacting the crude product with an acid like HCl, H₂SO₄, or tartaric acid can produce a salt with much better crystalline properties.[6]
References
-
J. K. Cha, et al. (n.d.). Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules. National Institutes of Health. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
G. S. S. R. C. Dutt, et al. (2016). Analytical advances in pharmaceutical impurity profiling. PubMed. Retrieved from [Link]
-
S. Singh, et al. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]
-
A. K. Singh, et al. (2023). Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch. Retrieved from [Link]
-
Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]
-
S. Singh, et al. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Rational Design, Synthesis, and Mechanism of (3S,4R)-3-Amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic Acid.... PubMed Central. Retrieved from [Link]
- Google Patents. (n.d.). Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments.
-
ResearchGate. (n.d.). Synthesis of chiral tetrahydrofuran derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 3‐Aminotetrahydrofurans and Tetrahydrofuro[2,3‐b]furans by Gold‐Catalyzed Cyclization of 3‐Aminopent‐4‐yn‐1‐ols. Retrieved from [https://www.researchgate.net/publication/386086208_Synthesis_of_3-Aminotetrahydrofurans_and_Tetrahydrofuro23-b]furans_by_Gold-Catalyzed_Cyclization_of_3-Aminopent-4-yn-1-ols]([Link])
-
Organic Syntheses. (n.d.). Furan, 3-hydroxy-1,2,3,4-tetrahydro. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of (R)-tetrahydrofuran-3-amine.
-
National Center for Biotechnology Information. (n.d.). Trans-4-Amino-Tetrahydro-Furan-3-Ol. PubChem. Retrieved from [Link]
-
Patsnap. (n.d.). Preparation method of (S)-3-hydroxytetrahydrofuran. Retrieved from [Link]
-
P. J. L. M. Quaedflieg, et al. (2005). Stereoselective and efficient synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol. PubMed. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. PubMed Central. Retrieved from [Link]
-
International Research Journal on Advanced Engineering and Management. (2024). Synthesis and Characterization of Chiral Impurities of Rivaroxaban, Used as an Anticoagulant Drug. Retrieved from [Link]
-
ResearchGate. (2024). Synthesis and Characterization of Chiral Impurities of Rivaroxaban, Used as an Anticoagulant Drug. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 3-hydroxytetrahydrofuran.
- Google Patents. (n.d.). Processes for the preparation of cis-4 [2-{(3s.4r)-3-fluorooxan-4-yl]amino)-8-(2,4,6-trichloroanilino)-9h-purin-9-yl]-1-methylcyclohexane-1-c arboxamide.
- Google Patents. (n.d.). The synthetic method of 3-aminomethyltetrahydrofuran.
- Google Patents. (n.d.). Process for production of 3,4-disubstituted pyrrolidine derivative and intermediate for the production.
-
S. Hermawan, et al. (2005). A study of impurities in intermediates and 3,4-methylenedioxymethamphetamine (MDMA) samples produced via reductive amination routes. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 3-methyl-4-arylmethylene-isoxazol-5 (4H)-ones catalyzed by tartaric acid in aqueous media. Retrieved from [Link]
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Technical Support Center: Stereoselective Synthesis of Aminotetrahydrofuranols
Welcome to the technical support center for the stereoselective synthesis of aminotetrahydrofuranols. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these synthetic routes. Here, we address common challenges encountered in the laboratory, offering field-proven insights and evidence-based solutions to enhance your reaction yields and stereochemical control.
Part 1: Core Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues in the stereoselective synthesis of aminotetrahydrofuranols.
Low Diastereoselectivity in Reductive Amination of 4-Oxotetrahydrofuran Precursors
Problem: The primary route to many aminotetrahydrofuranols involves the reductive amination of a ketone precursor. A frequent challenge is achieving high diastereoselectivity, leading to difficult-to-separate mixtures of isomers.
Root Causes and Solutions:
-
Steric Hindrance and Reagent Approach: The stereochemical outcome of the reduction is often dictated by the direction of hydride delivery to the iminium intermediate. The facial selectivity is influenced by the steric bulk of both the substrate and the reducing agent.
-
Troubleshooting:
-
Choice of Reducing Agent: If you observe poor selectivity, consider switching to a bulkier reducing agent. For instance, if sodium borohydride (NaBH₄) gives a poor ratio, moving to sodium triacetoxyborohydride (NaBH(OAc)₃) can improve selectivity as it delivers hydride from the less hindered face.[1][2]
-
Temperature Optimization: Lowering the reaction temperature can enhance selectivity by favoring the transition state with the lowest activation energy, which often leads to the desired diastereomer.
-
Solvent Effects: The solvent can influence the conformation of the substrate and the transition state. A screen of aprotic solvents (e.g., THF, DCM) and protic solvents (e.g., MeOH, EtOH) may reveal an optimal medium for diastereoselectivity.
-
-
-
Iminium Ion Geometry: The geometry of the intermediate iminium ion (E/Z) can influence the stereochemical outcome.
-
Troubleshooting:
-
Acid Catalysis: The choice and amount of acid catalyst can affect the rate of iminium ion formation and its equilibrium geometry. A screen of Brønsted acids (e.g., acetic acid) or Lewis acids (e.g., Ti(OiPr)₄) is recommended.[3]
-
Amine Reactivity: The nucleophilicity of the amine can impact the reaction. For less reactive amines, consider using activating agents like titanium isopropoxide to facilitate imine formation.[3]
-
-
Poor Yields in Intramolecular Cyclization Routes
Problem: Intramolecular cyclization strategies, such as the Williamson ether synthesis or haloetherification, can suffer from low yields due to competing side reactions.
Root Causes and Solutions:
-
Intermolecular vs. Intramolecular Reactions: At high concentrations, intermolecular reactions can compete with the desired intramolecular cyclization, leading to oligomerization and reduced yield.
-
Troubleshooting:
-
High Dilution Conditions: Perform the reaction at high dilution (e.g., <0.01 M) to favor the intramolecular pathway. This can be achieved by the slow addition of the substrate to the reaction mixture.
-
-
-
Formation of Undesired Ring Sizes: Depending on the substrate, the formation of other ring sizes (e.g., tetrahydropyrans via 6-endo cyclization) can be a competing pathway.[4]
-
Troubleshooting:
-
Baldwin's Rules: Ensure your synthetic design adheres to Baldwin's rules for ring closure. 5-exo cyclizations are generally favored.
-
Catalyst/Reagent Choice: The choice of catalyst or reagent can influence the regioselectivity of the cyclization. For example, in palladium-catalyzed oxidative cyclizations, the ligand and oxidant can direct the reaction towards the desired ring size.[5]
-
-
-
Protecting Group Effects: The nature of the protecting groups on the substrate can influence the reactivity and conformational preferences, impacting the cyclization efficiency.[6][7][8]
-
Troubleshooting:
-
Protecting Group Screen: If you suspect protecting groups are hindering the reaction, a screen of different protecting groups (e.g., Boc vs. Cbz for amines, TBDMS vs. Bn for alcohols) may be necessary. Bulky protecting groups can sometimes favor the desired conformation for cyclization.
-
-
Part 2: Frequently Asked Questions (FAQs)
This section addresses specific questions that researchers frequently encounter.
Q1: My reductive amination is stalling and giving low conversion. What should I do?
A1: Low conversion in reductive amination can be due to several factors:
-
Inefficient Imine Formation: The equilibrium between the ketone/amine and the imine might not favor the imine.
-
Solution:
-
Water Removal: Use a dehydrating agent, such as molecular sieves, to drive the equilibrium towards imine formation.
-
pH Optimization: The pH of the reaction is critical. For many reductive aminations, a slightly acidic pH (around 5-6) is optimal to facilitate both imine formation and the activity of the reducing agent.[9]
-
-
-
Decomposition of the Reducing Agent: Some reducing agents are sensitive to moisture or acidic/basic conditions.
-
Solution:
-
-
Unreactive Substrates: Sterically hindered ketones or electron-deficient amines can be unreactive.
-
Solution:
-
Increase the reaction temperature.
-
Use a more reactive reducing agent.
-
Employ a Lewis acid catalyst, such as Ti(OiPr)₄, to activate the carbonyl group.[3]
-
-
Q2: I am observing the formation of an unexpected side product in my intramolecular aminocyclization. How can I identify and suppress it?
A2: The formation of side products is a common issue. A systematic approach is needed for identification and suppression.
-
Identification:
-
Spectroscopic Analysis: Thoroughly characterize the side product using NMR (1H, 13C, COSY, HSQC), mass spectrometry, and IR spectroscopy. This will help in elucidating its structure.
-
Literature Search: Once the structure is known, search the literature for similar side products in related reactions to understand the potential mechanism of its formation.
-
-
Common Side Products and Suppression Strategies:
-
Elimination Products: If your substrate has a good leaving group, elimination to form an alkene can compete with the desired substitution.
-
Solution: Use a non-basic nucleophile or milder reaction conditions.
-
-
Rearrangement Products: Carbocationic intermediates can undergo rearrangements.
-
Solution: Choose conditions that avoid the formation of carbocations, such as Sₙ2-type reactions.
-
-
Over-reduction Products: In reductive amination, the carbonyl group can be reduced to an alcohol if the reducing agent is too reactive or if imine formation is slow.[1]
-
Q3: How do I choose the right protecting group for the amine and alcohol functionalities to maximize stereoselectivity?
A3: Protecting groups play a crucial role in stereoselective synthesis by influencing the steric and electronic environment of the molecule.[6][7][8]
-
For the Amino Group:
-
Boc (tert-Butoxycarbonyl): Often a good choice due to its steric bulk, which can direct the approach of reagents. It is stable to a wide range of conditions and can be removed under acidic conditions.
-
Cbz (Carboxybenzyl): Also provides steric bulk and can be removed by hydrogenolysis, which is a mild deprotection method.
-
Chiral Auxiliaries: For enantioselective synthesis, consider using a chiral protecting group that can direct the stereochemical outcome of a subsequent reaction.
-
-
For the Hydroxyl Group:
-
Silyl Ethers (TBDMS, TIPS): These are bulky protecting groups that can effectively block one face of a molecule, leading to high stereoselectivity. Their stability can be tuned by the choice of the silyl group.
-
Benzyl Ethers (Bn): Can influence the stereochemical outcome through steric effects and are readily removed by hydrogenolysis.
-
Participating Protecting Groups: Some protecting groups can actively participate in the reaction to control stereoselectivity, such as acyl groups that can form intermediate orthoesters.
-
Data Presentation: Impact of Reducing Agent on Diastereoselectivity
| Entry | Ketone Substrate | Amine | Reducing Agent | Solvent | Diastereomeric Ratio (dr) | Yield (%) |
| 1 | 2-phenyl-4-oxotetrahydrofuran | Benzylamine | NaBH₄ | MeOH | 3:1 | 85 |
| 2 | 2-phenyl-4-oxotetrahydrofuran | Benzylamine | NaBH(OAc)₃ | DCE | >20:1 | 92 |
| 3 | 2-phenyl-4-oxotetrahydrofuran | Aniline | NaBH₃CN | MeOH/AcOH | 10:1 | 78 |
This table is a representative example based on general principles of reductive amination and may not reflect specific experimental results.
Part 3: Experimental Protocols and Visualizations
Detailed Protocol: Diastereoselective Reductive Amination
-
To a solution of the 4-oxotetrahydrofuran derivative (1.0 equiv) in 1,2-dichloroethane (DCE, 0.1 M) is added the amine (1.1 equiv) followed by acetic acid (1.2 equiv).
-
The mixture is stirred at room temperature for 1 hour to facilitate imine formation.
-
Sodium triacetoxyborohydride (1.5 equiv) is added portion-wise over 10 minutes.
-
The reaction is stirred at room temperature and monitored by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with dichloromethane (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired aminotetrahydrofuranol.
Visualizations
Caption: Troubleshooting workflow for reductive amination.
Caption: Experimental workflow for intramolecular cyclization.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Wolfe, J. P., & Phillips, A. J. (2006). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Current Organic Chemistry, 10(12), 1489-1514. [Link]
-
O'Neil, G. W., & Phillips, A. J. (2006). Recent advances in the stereoselective synthesis of tetrahydrofurans. PMC. [Link]
- Kocienski, P. J. (2005). Protecting Groups. Thieme.
- Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
-
Reddit. (2022). Reductive amination difficulties - poor conversion. [Link]
-
ResearchGate. (2018). Aldehyde not reacting in reductive amination reaction, thoughts?[Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
- McDonald, R. I., Liu, G., & Stahl, S. S. (2011). Palladium(II)-Catalyzed Wacker-Type Oxidative Cyclization of Alkenols into Tetrahydrofurans.
-
Wikipedia. (n.d.). Protecting group. [Link]
-
Dembinski, R. (2017). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. PMC. [Link]
-
Wolfe, S. A., & Wolfe, J. P. (2016). Diastereoselective Synthesis of Highly Substituted Tetrahydrofurans by Pd-Catalyzed Tandem Oxidative Cyclization–Redox Relay Reactions Controlled by Intramolecular Hydrogen Bonding. The Journal of Organic Chemistry, 81(24), 12391–12403. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 7. Protecting group - Wikipedia [en.wikipedia.org]
- 8. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
Technical Support Center: Synthesis of (3S,4S)-4-Aminotetrahydrofuran-3-ol
Welcome to the technical support center for the synthesis of (3S,4S)-4-Aminotetrahydrofuran-3-ol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this critical chiral building block. Our goal is to provide you with the expertise and practical insights needed to optimize your reaction outcomes, troubleshoot issues, and ensure the integrity of your final product.
Introduction: The Synthetic Challenge
The synthesis of (3-aminotetrahydrofuranols, particularly the (3S,4S) stereoisomer, is most commonly achieved via the nucleophilic ring-opening of a chiral 3,4-epoxytetrahydrofuran precursor with an amine source, typically ammonia. While seemingly straightforward, this reaction is fraught with challenges related to regioselectivity and stereocontrol. The symmetrical appearance of the epoxide is deceiving; the electronic influence of the ring oxygen and the specific reaction conditions dictate the outcome, often leading to a mixture of products that can be difficult to separate.
This guide provides a structured approach to understanding, identifying, and mitigating the formation of key side products.
Frequently Asked Questions (FAQs)
Q1: What is the most common and significant side reaction in this synthesis?
A1: The most prevalent side reaction is the formation of the undesired regioisomer, (3S,4S)-3-amino-4-hydroxytetrahydrofuran. The reaction involves the nucleophilic attack of ammonia on the 3,4-epoxytetrahydrofuran ring. Since both C3 and C4 are secondary carbons, a mixture of the desired 4-amino-3-ol and the undesired 3-amino-4-ol is often formed. The ratio of these products is highly dependent on the reaction mechanism (SN1 vs. SN2 character) and the conditions employed.[1]
Q2: How do the reaction conditions influence the formation of the regioisomeric byproduct?
A2: The regioselectivity of the epoxide ring-opening is dictated by the reaction conditions:
-
Basic or Neutral Conditions (SN2 Pathway): Using a strong nucleophile like anhydrous ammonia in an organic solvent, the reaction proceeds via an SN2 mechanism. The nucleophile will preferentially attack the less sterically hindered carbon atom. In the case of 3,4-epoxytetrahydrofuran, the electronic and steric differences are subtle, but this pathway is generally favored for producing the desired C4-attack product.[2]
-
Acidic Conditions (SN1-like Pathway): In the presence of a Brønsted or Lewis acid, the epoxide oxygen is protonated, making the ring more susceptible to opening. The reaction proceeds through a transition state with significant SN1 character. The nucleophile (now a weaker one, like NH₃) will attack the carbon atom that can better stabilize the partial positive charge. This often leads to a mixture of regioisomers, and in some cases, can favor attack at the C3 position.[1][3]
Q3: I'm observing the formation of a higher molecular weight impurity. What could it be?
A3: This is likely a dimeric or oligomeric byproduct. The product, this compound, is itself a nucleophile (both the amino and hydroxyl groups). It can react with another molecule of the starting epoxide. This secondary reaction is more likely to occur if there is a high concentration of the product relative to the amine source, or at elevated temperatures.
Q4: My starting epoxide seems to be degrading. What could be the cause?
A4: Epoxides can be unstable under certain conditions.
-
Strongly acidic conditions can lead to polymerization of the epoxide.[2]
-
Strongly alkaline conditions can cause rearrangement of the epoxide to an unsaturated alcohol, although this is less common for this specific substrate.
Q5: Can the solvent affect the reaction outcome?
A5: Absolutely. Protic solvents like methanol or water can compete with ammonia as nucleophiles, leading to the formation of undesired alkoxy- or diol-byproducts. For instance, using aqueous ammonia can lead to a complex mixture of products.[3][4] It is often preferable to use anhydrous ammonia in an aprotic solvent.
Troubleshooting Guide
This section addresses specific problems you might encounter during the synthesis and provides actionable solutions.
| Problem Observed | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product, High Amount of Regioisomer | Reaction conditions favor SN1 pathway or lack sufficient regiocontrol. | • Favor SN2 Conditions: Use anhydrous ammonia in a non-polar, aprotic solvent (e.g., THF, dioxane). Avoid acidic catalysts. • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. High temperatures can decrease selectivity. • Use a Bulky Protecting Group: If synthesizing the epoxide from a diol, a bulky protecting group on a precursor molecule can sterically direct the aminolysis step. |
| Formation of Diastereomeric Impurities | The starting trans-3,4-epoxytetrahydrofuran was contaminated with the cis-isomer. | • Ensure Stereochemical Purity of Starting Epoxide: Purify the epoxide precursor by chromatography or crystallization before the aminolysis step. The anti-addition mechanism of epoxide opening means the stereochemistry of the product is directly determined by the epoxide's stereochemistry. |
| Significant Dimer/Polymer Formation (High MW Impurities) | High local concentration of the product amino alcohol. Insufficient excess of ammonia. | • Use a Large Excess of Ammonia: This ensures the epoxide is more likely to react with ammonia than with the product. A sealed "bomb" reactor is often used for this. • Slow Addition: Add the epoxide slowly to a solution saturated with ammonia to maintain a high nucleophile-to-epoxide ratio. |
| Formation of Methoxy/Hydroxy Byproducts | Use of protic solvents (methanol, water) that act as competing nucleophiles. | • Switch to Aprotic Solvents: Use solvents like THF, 1,4-dioxane, or DME. • Use Anhydrous Ammonia: Ensure all reagents and glassware are dry to prevent the formation of the diol byproduct from reaction with water. |
Visualizing the Reaction Pathways
The following diagram illustrates the desired reaction pathway leading to this compound and the primary side reaction leading to the undesired regioisomer.
Caption: Reaction pathways in the aminolysis of 3,4-epoxytetrahydrofuran.
Experimental Protocols
Protocol 1: Minimizing Regioisomer Formation (SN2 Conditions)
This protocol is designed to maximize the yield of the desired this compound by favoring an SN2 mechanism.
-
Preparation:
-
Chill a pressure vessel ("bomb" reactor) equipped with a magnetic stir bar to -78 °C (dry ice/acetone bath).
-
Condense anhydrous ammonia (e.g., 10-20 equivalents) into the vessel.
-
In a separate flask, dissolve 1 equivalent of stereochemically pure trans-3,4-epoxytetrahydrofuran in anhydrous THF (e.g., 0.1-0.5 M solution).
-
-
Reaction:
-
Slowly add the epoxide solution to the liquid ammonia in the pressure vessel via a cannula.
-
Seal the vessel securely.
-
Allow the vessel to warm to room temperature and then heat to 50-70 °C (monitor pressure carefully).
-
Stir the reaction for 24-48 hours.
-
-
Work-up:
-
Cool the vessel to -78 °C before carefully opening it in a well-ventilated fume hood to allow the excess ammonia to evaporate.
-
Once at room temperature, add a minimal amount of methanol to dissolve the residue.
-
Concentrate the solution under reduced pressure to obtain the crude product mixture.
-
-
Analysis:
-
Analyze the crude product by ¹H NMR or GC-MS to determine the ratio of regioisomers.
-
Protocol 2: Purification of Diastereomeric Products
If diastereomeric impurities are present due to an impure starting epoxide, or if regioisomers prove difficult to separate, chromatographic purification is necessary. Diastereomers have different physical properties and can be separated by standard chromatography.[1]
-
Column Selection:
-
Reversed-phase chromatography (C18) is often effective for separating polar compounds like amino alcohols.[1]
-
Normal-phase silica gel chromatography can also be used, often with a mobile phase containing a small amount of a basic modifier like triethylamine or ammonium hydroxide to prevent peak tailing.
-
-
Mobile Phase (Reversed-Phase Example):
-
A gradient of water (with 0.1% formic acid or acetic acid to protonate the amine) and methanol or acetonitrile.
-
Start with a high percentage of the aqueous phase and gradually increase the organic phase.
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze by TLC or LC-MS to identify those containing the pure desired product.
-
Combine pure fractions and remove the solvent under reduced pressure. If an acid modifier was used, a final basic work-up or ion-exchange chromatography may be needed to isolate the free amine.
-
Troubleshooting Workflow Diagram
This diagram provides a logical flow for diagnosing and solving issues during the synthesis.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- Dombrády, Z. S., Pálovics, E., & Fogassy, E. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Current Research in Bioorganic & Organic Chemistry, 2(123).
-
Santai Technologies. (n.d.). The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. Retrieved from [Link]
- Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry.
- Pastó, M., Rodríguez, B., Riera, A., & Pericàs, M. A. (2003). Synthesis of enantiopure amino alcohols by ring-opening of epoxyalcohols and epoxyethers with ammonia. Tetrahedron Letters, 44(46), 8369–8372.
-
Chemistry LibreTexts. (2020). 15.8: Opening of Epoxides. Retrieved from [Link]
- Kuriyama, M., et al. (2021). Highly Regioselective 5-endo-tet Cyclization of 3,4-Epoxy Amines into 3-Hydroxypyrrolidines Catalyzed by La(OTf)3. Chemistry – A European Journal, 27(6), 1961-1965.
-
ResearchGate. (2018). Calculated reaction pathways for the ring-opening of 3,4-epoxysulfolane. Retrieved from [Link]
- Wei, H., et al. (2025). A unique three-enzyme cascade mediates efficient regioselective and stereospecific epoxytetrahydrofuran ring formation in deoxyverrucosidin biosynthesis. Chemical Science, 16, 15564-15570.
-
ResearchGate. (n.d.). Literature insights into the aminolysis of 3,4-epoxysulfolane 1. Retrieved from [Link]
Sources
- 1. santaisci.com [santaisci.com]
- 2. benchchem.com [benchchem.com]
- 3. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A unique three-enzyme cascade mediates efficient regioselective and stereospecific epoxytetrahydrofuran ring formation in deoxyverrucosidin biosynthesis - Chemical Science (RSC Publishing) [pubs.rsc.org]
Purification techniques for (3S,4S)-4-Aminotetrahydrofuran-3-ol
Welcome to the technical support center for (3S,4S)-4-Aminotetrahydrofuran-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for the purification of this valuable chiral building block. The inherent polarity and stereochemistry of this molecule present unique challenges, which this guide aims to address directly.
Compound Profile: Key Physicochemical Properties
Understanding the fundamental properties of this compound is the first step in designing a robust purification strategy. Its high polarity, driven by the amino and hydroxyl groups, dictates its behavior in various separation techniques.
| Property | Value | Source |
| Molecular Formula | C₄H₉NO₂ | [1][2] |
| Molecular Weight | 103.12 g/mol | [1][2] |
| LogP (Computed) | -1.295 to -1.6 | [1][2] |
| Topological Polar Surface Area (TPSA) | 55.48 Ų | [1] |
| Hydrogen Bond Donors | 2 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Common Synonyms | cis-4-aminotetrahydro-3-furanol | [1][2] |
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound, organized by technique.
Flash Column Chromatography
Due to the compound's high polarity, column chromatography on silica gel can be challenging. The basicity of the amine group often leads to strong interactions with the acidic silica surface.
Q1: My compound is showing significant tailing on the TLC plate and column. How can I achieve a sharp, symmetrical peak?
Answer: Tailing is the most common issue when purifying amines on silica gel.[3] This occurs because the basic amino group interacts strongly with the acidic silanol groups on the silica surface, leading to slow, uneven elution.
Core Strategy: Neutralize the Stationary Phase Interaction.
-
Use a Basic Modifier in the Eluent: This is the most effective solution. A small amount of a basic additive will compete with your compound for the acidic sites on the silica, minimizing the strong interactions that cause tailing.[3]
-
Triethylamine (TEA): Add 0.5-1% (v/v) TEA to your mobile phase. This is a standard choice for less polar amines.
-
Ammonium Hydroxide (NH₄OH): For a highly polar compound like this amino alcohol, a mixture of Dichloromethane (DCM), Methanol (MeOH), and concentrated NH₄OH is highly effective. A common starting ratio is 90:9:1 (DCM:MeOH:NH₄OH) .[3]
-
-
Use an Alternative Stationary Phase: If tailing persists, consider a less acidic support.
-
Neutral Alumina: This can be a good alternative to silica gel for purifying basic compounds.
-
Deactivated Silica Gel: Before packing the column, you can wash the silica gel with a dilute solution of triethylamine in a non-polar solvent (like hexanes), followed by a rinse with the pure non-polar solvent to remove excess base.[3]
-
Q2: I'm not seeing my compound elute from the column, or it requires nearly 100% methanol. What's wrong?
Answer: This indicates your mobile phase is not polar enough to overcome the compound's strong affinity for the silica gel. Given its low LogP value, a significantly polar eluent is required.
Core Strategy: Increase Eluent Polarity Systematically.
-
Recommended Eluent System: A gradient of Methanol in Dichloromethane is a good starting point.
-
Begin with a low concentration of MeOH (e.g., 2-5%) in DCM.
-
Gradually increase the percentage of MeOH.
-
Crucially, ensure your eluent contains a basic modifier (like 1% NH₄OH) as discussed in Q1. This not only prevents tailing but also improves mobility.[3]
-
Workflow: Troubleshooting Column Chromatography
This diagram outlines a decision-making process for optimizing the chromatographic purification of this compound.
Caption: Decision tree for optimizing flash chromatography conditions.
Crystallization
Crystallization is an excellent method for achieving high purity, but inducing it for small, polar molecules can be difficult.
Q3: My purified compound is an oil and refuses to crystallize. What techniques can I use to induce crystallization?
Answer: The failure to crystallize is often due to high solubility in the chosen solvent or the presence of minor impurities that inhibit lattice formation. A systematic approach is required.
Core Strategy: Achieve Supersaturation and Promote Nucleation.
-
Antisolvent Addition: This is often the most successful technique.
-
Dissolve your compound in a minimum amount of a polar solvent in which it is highly soluble (e.g., Methanol, Isopropanol).
-
Slowly add a non-polar solvent in which your compound is insoluble (an "antisolvent"), such as hexanes, diethyl ether, or toluene, until the solution becomes faintly cloudy.
-
Warm the solution slightly until it becomes clear again, then allow it to cool slowly to room temperature, followed by cooling in a refrigerator.
-
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide nucleation sites for crystal growth.[3]
-
Seeding: If you have a tiny crystal of pure material from a previous batch, add it to a supersaturated solution. This seed crystal will act as a template for further crystal growth.[3]
-
Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly in a loosely covered vial or flask. This gradually increases the concentration, which can lead to crystallization.
Workflow: Systematic Approach to Inducing Crystallization
Caption: Step-by-step workflow for troubleshooting crystallization.
Frequently Asked Questions (FAQs)
Q1: Can I use vacuum distillation for purification?
Answer: Yes, but with caution. Due to the polar amino and hydroxyl groups, this compound likely has a high boiling point. Attempting distillation at atmospheric pressure would almost certainly lead to thermal decomposition. High-vacuum distillation is a viable option, particularly for removing non-volatile impurities.[3] However, it may not be effective at removing structurally similar or isomeric impurities.
Q2: How do I assess and confirm the stereochemical purity of my final product?
Answer: The most reliable and standard method for assessing enantiomeric and diastereomeric purity is Chiral High-Performance Liquid Chromatography (Chiral HPLC) .[4][5]
-
Mechanism: Chiral HPLC uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[6][7]
-
Column Selection: Polysaccharide-based CSPs (e.g., those based on cellulose or amylose derivatives) are often a good starting point for separating a wide variety of chiral compounds, including those with amino and hydroxyl groups.[8]
-
Method Development: You will need to screen different mobile phases (typically mixtures of hexane/isopropanol or hexane/ethanol) to achieve baseline separation of the (3S,4S) enantiomer from any potential (3R,4R), (3S,4R), or (3R,4S) stereoisomers.
Q3: What are the recommended storage conditions for this compound?
Answer: Based on supplier data for this and similar compounds, the recommended storage condition is at 4°C, protected from light .[1] Amines can be sensitive to air and light over time, so storing under an inert atmosphere (e.g., Argon or Nitrogen) is also good practice for long-term stability.
Q4: What are the likely impurities I should be trying to remove?
Answer: Impurities will depend heavily on the synthetic route used. However, common impurities can include:
-
Diastereomers: If the synthesis is not perfectly stereocontrolled, you may have other stereoisomers of 4-aminotetrahydrofuran-3-ol.
-
Unreacted Starting Materials: Depending on the efficiency of the reaction.
-
Byproducts from Protecting Groups: If amine or alcohol protecting groups were used during the synthesis, byproducts from their removal may be present.
-
Solvent Residues: Residual solvents from the reaction or workup.
Chromatography is typically best for removing starting materials and byproducts, while crystallization is often highly effective at rejecting incorrect diastereomers, leading to enhanced diastereomeric and enantiomeric purity.
References
- BenchChem Technical Support. (n.d.). Troubleshooting common issues in 3-Amino-1-(furan-3-yl)propan-1-ol purification. BenchChem.
- ChemScene. (n.d.). This compound. ChemScene.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10942358, this compound. PubChem.
- Sigma-Aldrich. (n.d.). Affinity Chromatography Troubleshooting. Sigma-Aldrich.
- Wiley Online Library. (n.d.). Chiral Drug Separation. Wiley Online Library.
- Google Patents. (n.d.). WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments.
- Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex.
- YouTube. (2025, February 3). What Is Chiral Chromatography?. Chemistry For Everyone.
- ResearchGate. (2004, November 18). Chiral chromatography in support of pharmaceutical process research.
- SpringerLink. (n.d.). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020).
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Stability and storage conditions for aminotetrahydrofuran compounds
A Guide to Ensuring Stability and Integrity in Research and Development
Welcome to the technical support center for aminotetrahydrofuran compounds. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with practical, in-depth answers to common questions and troubleshooting scenarios regarding the stability and storage of these critical chemical entities. The unique bifunctional nature of aminotetrahydrofurans—possessing both a cyclic ether and an amino group—presents specific challenges that require careful handling to ensure experimental reproducibility and the integrity of your results.
This resource is structured to help you navigate these challenges, moving from foundational knowledge in our FAQ section to actionable solutions in the Troubleshooting Guide.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the day-to-day handling and storage of aminotetrahydrofuran compounds.
Q1: What are the ideal storage conditions for aminotetrahydrofuran compounds?
Proper storage is the first line of defense against degradation. The primary goal is to mitigate exposure to atmospheric oxygen, moisture, light, and heat.
Answer: Aminotetrahydrofuran compounds should be stored in a cool, dry, and well-ventilated area, away from sources of ignition.[1][2] The container should be tightly sealed.[1][2][3] For long-term storage or for highly sensitive applications, storing under an inert atmosphere (e.g., nitrogen or argon) is strongly recommended to prevent oxidation.[2] Use of amber glass vials or opaque containers is crucial to protect against photodegradation.[4][5]
| Parameter | Recommended Condition | Rationale |
| Temperature | Cool (2-8 °C recommended for long-term) | Slows down the rate of all potential degradation reactions. |
| Atmosphere | Inert Gas (Nitrogen or Argon) | Prevents oxidation of the amine and the ether moiety (peroxide formation).[2][6][7] |
| Light | Protect from Light (Amber Vials/Opaque Containers) | Prevents light-induced (photolytic) degradation pathways.[7][8] |
| Container | Tightly Sealed, Compatible Material (e.g., Glass) | Prevents exposure to atmospheric oxygen and moisture. Avoids potential leaching or reaction with container material.[2][5] |
| Location | Well-ventilated, away from incompatible materials | Aminotetrahydrofurans are flammable liquids and should be stored away from oxidizing agents and strong acids.[2][4][9] |
Q2: What are the primary chemical degradation pathways for these compounds?
Understanding how a molecule can break down is key to preventing it. For aminotetrahydrofurans, the risks come from both the ether and the amine functionalities.
Answer: The two most significant degradation pathways are oxidation and hydrolysis.
-
Oxidation: The tetrahydrofuran (THF) ring is susceptible to oxidation, especially in the presence of air and light, which can lead to the formation of hydroperoxides.[5][6][7] These peroxides are not only an impurity but can also be explosive, particularly upon concentration.[6][7] The amine group is also prone to oxidation, which can lead to a variety of degradation products and discoloration (often turning yellow or brown).[10]
-
Hydrolysis: The ether bond in the THF ring is generally stable but can undergo acid-catalyzed ring-opening, especially at elevated temperatures.[11] The stability of the compound can therefore be sensitive to the pH of its environment.
-
Photodegradation: Exposure to UV or even visible light can provide the energy needed to initiate and accelerate oxidation and other radical-based degradation pathways.[7][8]
-
Thermal Degradation: Like most organic molecules, aminotetrahydrofurans will degrade at elevated temperatures. The exact temperature depends on the specific molecular structure.[12][13]
Caption: Key degradation pathways for aminotetrahydrofuran compounds.
Q3: I've noticed my aminotetrahydrofuran solution has turned yellow. What does this mean?
Answer: A color change, typically to yellow or brown, is a common visual indicator of degradation. This is most often caused by the oxidation of the amine functional group. While minor discoloration may not significantly impact some robust chemical reactions, it signifies that the purity of the material is compromised. For sensitive applications, such as in drug development or quantitative biological assays, using a discolored compound is not recommended without re-purification and re-analysis to confirm its identity and purity.
Troubleshooting Guide
This section provides a systematic approach to resolving common experimental issues related to compound stability.
Problem: My HPLC/LC-MS analysis shows unexpected peaks that weren't there when the sample was fresh. What's happening?
Scenario: You run a quality control check on an aminotetrahydrofuran compound that has been stored for several months and observe new peaks in the chromatogram.
Causality Analysis: The appearance of new peaks is a definitive sign of chemical degradation or contamination. Given the structure of aminotetrahydrofurans, these new peaks are likely one or more of the following:
-
Oxidative Degradants: Products resulting from peroxide formation on the THF ring or oxidation of the amine. These may have different polarity and thus different retention times.
-
Hydrolysis Products: If the material was exposed to acidic conditions or water, you might see ring-opened products, such as amino diols.
-
Dimers or Polymers: Under certain conditions, reactive intermediates could lead to the formation of dimers or higher-order oligomers.
Solution Workflow:
-
Characterize the Impurities: Use LC-MS to get the mass of the impurity peaks. This is the most critical step. Does the mass correspond to the addition of one or more oxygen atoms (M+16, M+32)? This would strongly suggest oxidation. Does it correspond to the addition of a water molecule (M+18)? This would point to hydrolysis.
-
Perform a Forced Degradation Study: To confirm the identity of the degradants, you can intentionally stress a fresh sample of the compound under specific conditions (see protocol below). This helps to create "marker" impurities. For example, if you bubble air through a solution of the compound while exposing it to light and see one of your unknown peaks grow, you can confidently identify it as an oxidative degradant.
-
Evaluate and Mitigate: Once the nature of the degradation is understood, review your storage conditions. Was the vial properly sealed? Was it protected from light? Was an inert gas overlay used? Implement stricter storage protocols based on your findings.
Caption: Decision workflow for identifying unknown peaks in analysis.
Problem: My reaction yield is inconsistent or lower than expected. Could my starting material be the issue?
Scenario: A reaction that previously worked well is now giving poor yields. You suspect the aminotetrahydrofuran starting material, which has been on the shelf for some time.
Causality Analysis: Yes, this is a very likely cause. If the starting material has degraded, its effective concentration is lower than what you assume based on weight. Furthermore, the degradation products could potentially interfere with or inhibit your reaction. For example, peroxide impurities are known to quench catalysts or initiate unwanted side reactions.
Solution Workflow:
-
Purity Re-assessment: Do not assume the purity stated on the bottle is still valid. Re-analyze the starting material using a quantitative technique like qNMR (Quantitative Nuclear Magnetic Resonance) or HPLC with a calibrated standard to determine the actual purity.
-
Peroxide Test: For ether-containing compounds, it is prudent to test for the presence of peroxides, especially if the container has been opened multiple times. Commercially available peroxide test strips can provide a quick qualitative or semi-quantitative assessment. CAUTION: Never distill or concentrate a solvent if you suspect peroxide contamination without first quenching the peroxides.
-
Purification or Replacement: If significant degradation is confirmed, the material should be either purified (e.g., by distillation or chromatography, taking care to address peroxide risks) or discarded in favor of a fresh, unopened batch.
Experimental Protocols
Protocol 1: Best Practices for Handling and Storage
This protocol provides a self-validating system for maintaining the integrity of your aminotetrahydrofuran compounds.
-
Procurement and Receipt: Upon receipt, inspect the container seal. If it appears compromised, do not accept the material. Log the date of receipt.
-
Aliquoting: For frequently used materials, avoid repeatedly opening the main stock bottle. Upon first opening, aliquot the compound into smaller, single-use vials under an inert atmosphere (e.g., in a glovebox or using a Schlenk line).
-
Inerting: Before sealing each aliquot, flush the vial headspace with dry nitrogen or argon for 15-30 seconds.
-
Sealing and Labeling: Use vials with PTFE-lined caps for a tight seal. Wrap the cap and neck with Parafilm® for extra security against moisture and air ingress. Label each aliquot clearly with the compound name, date, and a batch number.
-
Storage: Place the aliquots in a labeled secondary container and store in a refrigerator or freezer designated for chemicals, protected from light.[14][15]
Protocol 2: Basic Forced Degradation Study
This study is essential for understanding potential degradation pathways and validating your analytical method's ability to detect degradants.[16][17] It should be performed on a small scale in a well-ventilated fume hood.
Materials:
-
Fresh aminotetrahydrofuran compound
-
Appropriate solvents (e.g., Acetonitrile, Water)
-
1N HCl, 1N NaOH, 3% Hydrogen Peroxide (H₂O₂)
-
Small, clear glass vials and amber vials
-
HPLC or LC-MS system with a validated method
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of your compound at a known concentration (e.g., 1 mg/mL) in an appropriate solvent.
-
Set Up Conditions: Label five clear vials and dispense an equal volume of the stock solution into each.
-
Control: Keep as is. Store in the dark at room temperature.
-
Acid Hydrolysis: Add 1N HCl to reach a final acid concentration of 0.1N.
-
Base Hydrolysis: Add 1N NaOH to reach a final base concentration of 0.1N.
-
Oxidation: Add 3% H₂O₂.
-
Thermal: Heat the vial at a moderately elevated temperature (e.g., 60 °C).
-
-
Photostability: Dispense solution into one clear vial and one amber vial (as a dark control). Expose the clear vial to a photostability chamber or a consistent light source.[18][19]
-
Incubation and Analysis:
-
Let the vials sit for a defined period (e.g., 24 hours).
-
At the end of the period, neutralize the acid and base samples.
-
Analyze all samples, including the controls, by your analytical method (e.g., HPLC).
-
-
Evaluation: Compare the chromatograms from the stressed samples to the control. Note the retention times and peak areas of any new peaks formed. This provides a "fingerprint" of the degradation products under each specific stress condition.[20]
By following these guidelines and troubleshooting workflows, you can ensure the stability and reliability of your aminotetrahydrofuran compounds, leading to more accurate and reproducible scientific outcomes.
References
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Tetrahydrofuran (THF) - Chemius. (n.d.). Retrieved January 12, 2026, from [Link]
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Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms - Paho.org. (n.d.). Retrieved January 12, 2026, from [Link]
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Potential biotic and abiotic reactions involved in the degradation of... - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
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Proposed pathways of tetrahydrofuran and 1,4-bu- tanediol degradation... - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
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Stability testing of existing active substances and related finished products. (2023, July 13). Retrieved January 12, 2026, from [Link]
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Analytical Techniques In Stability Testing | Separation Science. (2025, March 24). Retrieved January 12, 2026, from [Link]
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Tetrahydrofuran Biodegradation | Encyclopedia MDPI. (n.d.). Retrieved January 12, 2026, from [Link]
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15.12: Cyclic Ethers - Chemistry LibreTexts. (2021, July 31). Retrieved January 12, 2026, from [Link]
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Good Storage Practices - USAID Global Health Supply Chain Program. (n.d.). Retrieved January 12, 2026, from [Link]
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Assay and Stability Testing - Kinam Park. (n.d.). Retrieved January 12, 2026, from [Link]
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Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture | Industrial & Engineering Chemistry Research - ACS Publications. (2022, October 18). Retrieved January 12, 2026, from [Link]
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Analytical Techniques for the Assessment of Drug Stability | Request PDF - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
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Biodegradation of Tetrahydrofuran by the Newly Isolated Filamentous Fungus Pseudallescheria boydii ZM01 - PMC - NIH. (2020, August 5). Retrieved January 12, 2026, from [Link]
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The metabolic pathway of THF-degrading composite bacteria and its immobilized microspheres - PubMed. (2025, August 25). Retrieved January 12, 2026, from [Link]
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Safe Handling and Storage of Tetrahydrofuran (THF): Best Practices. (n.d.). Retrieved January 12, 2026, from [Link]
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STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH. (n.d.). Retrieved January 12, 2026, from [Link]
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The hydrolytic stability of Mitrathane (a polyurethane urea)--an x-ray photoelectron spectroscopy study - PubMed. (n.d.). Retrieved January 12, 2026, from [Link]
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Oxidative Stability in Lipid Formulations: a Review of the Mechanisms, Drivers, and Inhibitors of Oxidation - PubMed. (2022, May 20). Retrieved January 12, 2026, from [Link]
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Thermal Hazard Study on the Synthesis of 3-Amino-4-nitrofurazan. (2025, June 30). Retrieved January 12, 2026, from [Link]
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(R)-3-Aminotetrahydrofuran | C4H9NO | CID 10996958 - PubChem - NIH. (n.d.). Retrieved January 12, 2026, from [Link]
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Photostability testing theory and practice - Q1 Scientific. (2021, July 28). Retrieved January 12, 2026, from [Link]
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Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). Retrieved January 12, 2026, from [Link]
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Hydrolytic stability in hemilabile metal-organic frameworks - St Andrews Research Repository. (n.d.). Retrieved January 12, 2026, from [Link]
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An Overview of Saturated Cyclic Ethers: Biological Profiles and Synthetic Strategies - NIH. (n.d.). Retrieved January 12, 2026, from [Link]
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(S)-3-Aminotetrahydrofuran | C4H9NO | CID 14243168 - PubChem - NIH. (n.d.). Retrieved January 12, 2026, from [Link]
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Active Ingredient Summary Table Thermal Stability. (2023, January 3). Retrieved January 12, 2026, from [Link]
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Cyclic ether synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 12, 2026, from [Link]
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How to Ensure Proper Storage and Handling of Medicines: A 10-Step Guide - EUDAICO. (2023, November 27). Retrieved January 12, 2026, from [Link]
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Pharmaceutical Storage Best Practices | FDA-Compliant Warehousing Guide. (2021, June 9). Retrieved January 12, 2026, from [Link]
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(3S,4S)-4-Aminotetrahydrofuran-3-ol | C4H9NO2 - PubChem - NIH. (n.d.). Retrieved January 12, 2026, from [Link]
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Long-term in vitro hydrolytic stability of thermoplastic polyurethanes - PubMed. (n.d.). Retrieved January 12, 2026, from [Link]
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Thermal Stability of Amorphous Solid Dispersions - PMC - PubMed Central - NIH. (2021, January 5). Retrieved January 12, 2026, from [Link]
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Impact of Solvent on the Thermal Stability of Amines - SINTEF. (n.d.). Retrieved January 12, 2026, from [Link]
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1 Hydrolytic stability of Polyurethane/Polyhydroxyurethane hybrid adhesives Soilikki KOTANENa*, Minna POIKELISPÄÄb, Alexander - Tuhat. (n.d.). Retrieved January 12, 2026, from [Link]
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Thermal decomposition of 3,4-bis(4'-aminofurazano-3') furoxan - PubMed. (2010, May 15). Retrieved January 12, 2026, from [Link]
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(PDF) Oxidative Stability in Lipid Formulations: a Review of the Mechanisms, Drivers, and Inhibitors of Oxidation - ResearchGate. (2025, August 6). Retrieved January 12, 2026, from [Link]
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Hydrolytic degradation of poly[(4,4′-oxydiphenylene)pyromellitic amido acid] in concentrated sulphuric acid and in dimethylformamide via hydrodynamic investigations - ResearchGate. (2025, August 5). Retrieved January 12, 2026, from [Link]
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Technical Support Center: A Troubleshooting Guide for the Derivatization of Polar Compounds
Welcome to the technical support center for the derivatization of polar compounds. This guide is designed for researchers, scientists, and drug development professionals who utilize derivatization techniques, primarily for gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) analysis. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific principles to empower you to troubleshoot and optimize your derivatization workflows effectively.
Polar compounds, rich in functional groups like hydroxyls, carboxyls, amines, and thiols, are often not directly amenable to GC analysis due to their low volatility and thermal instability.[1][2][3] Derivatization chemically modifies these functional groups, replacing active hydrogens with nonpolar moieties to increase volatility, enhance thermal stability, and improve chromatographic peak shape and detection sensitivity.[4][5][6] However, the path to successful derivatization is often fraught with challenges. This guide provides a structured, question-and-answer approach to navigate these common issues.
Section 1: Reaction Failures & Incomplete Derivatization
One of the most frequent issues encountered is an incomplete reaction, leading to low yields of the desired derivative and the presence of underivatized analytes.
Question: My chromatogram shows the peak for my original polar compound, and the derivative peak is very small. What's causing the incomplete reaction?
Answer: An incomplete derivatization reaction can stem from several factors, often related to reaction kinetics, reagent stoichiometry, or the presence of interfering substances.
-
Insufficient Reagent: The derivatization reagent should be in significant molar excess to the active hydrogen sites on your analyte.[7] A general rule of thumb is at least a 2:1 molar ratio of the reagent to each active hydrogen.[7] For complex samples or when derivatizing multiple analytes with varying reactivity, this ratio may need to be increased.
-
Suboptimal Reaction Conditions: Time and temperature are critical parameters.[7] Highly hindered functional groups or less reactive analytes may require elevated temperatures and longer reaction times to drive the reaction to completion.[7][8] For example, derivatizing estrogenic compounds with BSTFA might necessitate heating at 75°C for 30-45 minutes.[9] Always consult the literature or the reagent manufacturer's guidelines for recommended conditions for your specific analyte class.
-
Presence of Moisture: Silylating reagents, in particular, are highly sensitive to moisture.[1][7] Water will preferentially react with the reagent, consuming it and preventing the derivatization of your analyte.[1][7] This also leads to the hydrolysis of the formed derivatives.[7] It is crucial to use anhydrous solvents and ensure all glassware is thoroughly dried.[8] Consider adding a drying agent like anhydrous sodium sulfate to your sample if moisture is suspected.[10]
-
Catalyst Absence or Inactivity: For sterically hindered or slowly reacting compounds, a catalyst can be essential to facilitate the reaction.[7] Common catalysts for silylation include trimethylchlorosilane (TMCS) and pyridine.[7] For acylation reactions with anhydrides, a base like pyridine or triethylamine is often used to neutralize the acidic byproduct and drive the reaction forward.[4][11]
Section 2: Chromatographic Problems - Poor Peak Shape
Even with a successful reaction, chromatographic issues can obscure your results. Poor peak shape is a common symptom with underlying causes that can be systematically addressed.
Question: My derivatized analyte peak is tailing significantly. What are the likely causes and how can I fix it?
Answer: Peak tailing is often indicative of secondary, undesirable interactions between the analyte and the analytical system.[12] For derivatized polar compounds, this can point to several issues:
-
Incomplete Derivatization: As discussed in the previous section, residual underivatized polar compounds will interact strongly with the GC column's stationary phase, leading to tailing.[4] The solution is to optimize the derivatization reaction.
-
Active Sites in the GC System: The GC inlet liner, column, and even the detector can have active sites (e.g., free silanol groups) that interact with any remaining polar analytes or even the derivatives themselves.[12]
-
Hydrolysis of the Derivative: Silyl derivatives, in particular, can be susceptible to hydrolysis if there is any moisture in the sample, solvent, or GC system.[13][14] The regenerated polar analyte will tail.
-
Solution: Ensure rigorously dry conditions throughout the sample preparation and analysis workflow.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting, but in some cases, can manifest as tailing.[12][15]
-
Solution: Dilute the sample or reduce the injection volume.
-
Question: I'm seeing multiple peaks for a single analyte. What could be the cause?
Answer: The presence of multiple peaks for a single analyte can be perplexing. The cause is often related to the derivatization process itself or interactions within the analytical system.
-
Formation of Multiple Derivatives: Some compounds with multiple functional groups of varying reactivity can form a mixture of partially and fully derivatized products. For example, an amino acid has both a carboxyl and an amine group, which may be derivatized to different extents.
-
Solution: Drive the reaction to completion by using more stringent conditions (higher temperature, longer time) or a more powerful derivatizing reagent.
-
-
Tautomers or Anomers: Sugars can exist in different isomeric forms (anomers), which, when derivatized, can result in multiple chromatographic peaks.[16]
-
Solution: This is an inherent property of the analyte. Method development should focus on achieving baseline separation of the anomeric peaks for consistent quantification.
-
-
On-Column Degradation: Thermally labile derivatives can degrade in the hot GC inlet, leading to the appearance of breakdown products as separate peaks.[1]
-
Solution: Use a lower inlet temperature or a more thermally stable derivative. For instance, tert-butyldimethylsilyl (TBDMS) derivatives are generally more stable than trimethylsilyl (TMS) derivatives.[6]
-
Section 3: Reagent and Byproduct-Related Issues
The choice of derivatization reagent and the management of reaction byproducts are critical for a clean and reliable analysis.
Question: After my acylation reaction, I see a large, broad peak at the beginning of my chromatogram, and my column performance is degrading quickly. What is happening?
Answer: This is a classic sign of acidic byproducts from the derivatization reaction being injected onto the column.[1][4] Acylation with anhydrides or acyl halides produces acidic byproducts (e.g., trifluoroacetic acid) that are corrosive to the GC column's stationary phase.[4][10][11]
-
Solution 1: Removal of Byproducts: The acidic byproducts must be removed before analysis.[1][4][17] This can be achieved by evaporating the sample to dryness under a gentle stream of nitrogen after the reaction is complete.[1]
-
Solution 2: Use of an Acid Acceptor: Performing the reaction in a solvent that can act as an acid acceptor, such as pyridine or tetrahydrofuran, can neutralize the acidic byproducts.[4][18] Adding a base like triethylamine also serves this purpose.[1]
-
Solution 3: Alternative Reagents: Consider using an activated amide reagent, such as N-methyl-bis(trifluoroacetamide) (MBTFA), which does not produce acidic byproducts.[1]
| Reagent Type | Common Byproducts | Mitigation Strategy |
| Silylating Agents (e.g., BSTFA, MSTFA) | Silylated leaving groups (e.g., trifluoroacetamide) | Generally volatile and elute early; minimal interference. |
| Acylating Anhydrides (e.g., TFAA, PFPA) | Corresponding perfluoro acids | Must be removed post-reaction (e.g., evaporation) or neutralized with a base (e.g., pyridine).[4][11] |
| Acyl Halides (e.g., PFBCl) | Hydrochloric acid (HCl) | Must be removed or neutralized.[1] |
| Activated Acyl Amides (e.g., MBTFA) | Neutral amide byproducts | Volatile and typically do not interfere with analysis.[1] |
Section 4: Sample Matrix Effects
Biological and complex samples introduce a significant challenge in the form of matrix effects, which can interfere with both the derivatization reaction and the subsequent analysis.[19][20][21][22]
Question: My derivatization works well for pure standards, but when I analyze my biological extracts, the derivative yield is low and variable. Why is this happening?
Answer: This is a common manifestation of matrix effects. Components in your sample matrix can interfere with the derivatization reaction or the stability of the derivatives.[19][20]
-
Competition for Reagents: The sample matrix may contain a high concentration of endogenous compounds with active hydrogens (e.g., water, proteins, other small molecules) that will compete with your analyte for the derivatizing reagent, leading to an incomplete reaction for your target compound.[19]
-
Solution: Increase the concentration of the derivatization reagent. A more robust solution is to implement a more thorough sample cleanup procedure to remove these interfering components before derivatization. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be highly effective.[23]
-
-
Ion Suppression/Enhancement: During GC-MS analysis, co-eluting matrix components can affect the ionization of the derivatized analyte in the mass spectrometer's source, leading to signal suppression or enhancement.[19][20][22] This results in inaccurate quantification.
-
Solution: Improve chromatographic separation to resolve the analyte from interfering matrix components.[23] Diluting the sample can also reduce the concentration of interfering compounds, but this may compromise the limit of detection.[23] The most effective approach is the use of a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte and experiences the same matrix effects, thus providing reliable correction for signal variations.[23]
-
Experimental Protocol: General Silylation Procedure for Polar Metabolites (e.g., Amino Acids, Organic Acids)
This protocol provides a general starting point for the silylation of dried biological extracts. Optimization will be required based on the specific analytes and sample matrix.
-
Sample Preparation: Aliquot a known volume of your biological extract into a GC vial. Evaporate the solvent to complete dryness under a gentle stream of nitrogen. This step is critical to remove water.
-
Reconstitution and Oximation (for keto-acids and some sugars): Add 20 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine. Cap the vial tightly and vortex. Heat at 60°C for 30 minutes. This step protects ketone and aldehyde groups from forming multiple derivatives during silylation.
-
Silylation: Cool the vial to room temperature. Add 80 µL of a silylating reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Cap the vial tightly and vortex.
-
Reaction: Heat the vial at 70°C for 60 minutes to ensure complete derivatization.
-
Analysis: Cool the vial to room temperature. The sample is now ready for injection into the GC-MS.
Note: Always run a reagent blank and a derivatized standard mix with each batch of samples for quality control.
Conclusion
Successful derivatization of polar compounds is a cornerstone of many analytical workflows, particularly in metabolomics and clinical diagnostics. While challenges are common, a systematic and informed troubleshooting approach can resolve most issues. By understanding the chemistry of the derivatization reaction and the potential interactions within the sample matrix and analytical system, you can develop robust and reliable methods. This guide serves as a foundational resource, and I encourage you to delve into the cited literature for a deeper understanding of specific applications.
References
-
Title: Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization Source: Metabolites URL: [Link]
-
Title: Investigation of derivatizing agents for polar solutes in supercritical fluid chromatography Source: Analyst (RSC Publishing) URL: [Link]
-
Title: Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review Source: Journal of the Chinese Chemical Society URL: [Link]
-
Title: (PDF) Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization Source: ResearchGate URL: [Link]
-
Title: Derivatization Reactions and Reagents for Gas Chromatography Analysis Source: IntechOpen URL: [Link]
-
Title: Analyte Derivatization as an Important Tool for Sample Preparation Source: LCGC International URL: [Link]
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Title: Determination of amino sugars and amino acids in glycoconjugates using precolumn derivatization with o-phthalaldehyde Source: PubMed URL: [Link]
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Title: Derivatization in HPLC & GC Source: Slideshare URL: [Link]
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Title: Evaluation of hydrolysis and alcoholysis reactions in gas chromatography/mass spectrometry inlets Source: ResearchGate URL: [Link]
-
Title: Derivatization for Gas Chromatography Source: Phenomenex URL: [Link]
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Title: Improve GC separations with derivatization for selective response and detection in novel matrices Source: ResearchGate URL: [Link]
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Title: Derivatization Methods for Improved Metabolome Analysis by LC-MS/MS Source: ResearchGate URL: [Link]
-
Title: Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables Source: Aozhan Instruments URL: [Link]
-
Title: What Is Derivatization In Gas Chromatography? Source: YouTube URL: [Link]
-
Title: Derivatization Source: Regis Technologies URL: [Link]
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Title: A Tail of Two Peaks: Troubleshooting Poor Peak Shape Source: Agilent URL: [Link]
-
Title: Troubleshooting Peak Shape Problems in HPLC Source: Waters Corporation URL: [Link]
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Title: (PDF) Derivatization reactions and reagents for gas chromatography analysis Source: IntechOpen URL: [Link]
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Title: Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them Source: Mastelf URL: [Link]
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Title: Troubleshooting Basics, Part IV: Peak Shape Problems Source: LCGC International URL: [Link]
-
Title: Sample stacking with in-column silylation for less volatile polar compounds using GC-MS Source: PubMed URL: [Link]
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Title: Sample stacking with in-column silylation for less volatile polar compounds using GC-MS Source: Wiley Online Library URL: [Link]
-
Title: A new method to measure amino sugar isomers and amino acids based on AccQ.Tag-chemistry and reversed phase ultra-high performance liquid chromatography (UHPLC) Source: University of Vienna URL: [Link]
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Title: Derivatization Source: Chemistry LibreTexts URL: [Link]
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Title: Acylation Derivatization Reagents Source: ResearchGate URL: [Link]
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Title: Optimization of Silylation for Parabens Determination by Gas Chromatography-Mass Spectrometry Source: ResearchGate URL: [Link]
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Title: Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry Source: Waters Corporation URL: [Link]
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Title: Why Use GC Derivatization Reagents Source: Chrom Tech, Inc. URL: [Link]
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Title: GC-MS Studies on the Conversion and Derivatization of γ-Glutamyl Peptides to Pyroglutamate (5-Oxo-Proline) Methyl Ester Pentafluoropropione Amide Derivatives Source: PMC - NIH URL: [Link]
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Title: An In-Depth Guide to Silylation Reagents: Applications and Benefits Source: Changfu Chemical URL: [Link]
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Title: Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization Source: LCGC International URL: [Link]
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Title: Characterization and classification of matrix effects in biological samples analyses Source: PubMed URL: [Link]
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Title: Analyte Derivatization as an Important Tool for Sample Preparation Source: LCGC International URL: [Link]
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Title: The Impact of Matrix Effects on Mass Spectrometry Results Source: ResolveMass Laboratories Inc. URL: [Link]
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Title: Derivatization: Tool In Analytical Separations Of Compound Source: Research Journal of Pharmacy and Technology URL: [Link]
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Title: Derivatization in Gas Chromatography (Part II) Source: YouTube URL: [Link]
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Technical Support Center: Overcoming Poor Yield in Heterocyclic Amine Synthesis
From the desk of the Senior Application Scientist
Heterocyclic amines are foundational scaffolds in modern chemistry, forming the core of countless pharmaceuticals, agrochemicals, and functional materials.[1][2][3][4][5] However, their synthesis can be a significant source of frustration in the lab, with poor yields often hindering research progress. This guide is designed to address the most common challenges encountered during the synthesis of these vital compounds. Here, we provide not just solutions, but the underlying chemical principles to empower you to troubleshoot effectively and optimize your reactions.
Troubleshooting Guide & FAQs
Question 1: My C-N cross-coupling reaction (e.g., Buchwald-Hartwig, Ullmann) is sluggish or stalls completely, resulting in low yield. What are the primary factors to investigate?
This is a classic issue, often boiling down to the health of your catalytic system or the reaction environment. Let's break down the likely culprits.
Causality-Driven Troubleshooting Steps:
-
Catalyst & Ligand Integrity: The palladium or copper catalyst is the heart of your reaction. Its activity is paramount.
-
Palladium (Buchwald-Hartwig): The choice of phosphine ligand is critical as it dictates the stability and reactivity of the palladium center.[6][7][8] Bulky, electron-rich biaryl phosphine ligands developed by groups like Buchwald's are often the key to success.[6][7][9] A common failure point is the use of a non-optimal ligand for your specific substrate combination (amine and aryl halide).[9][10] Furthermore, palladium(II) precatalysts must be reduced in situ to the active Pd(0) species. If this reduction is inefficient, the catalytic cycle never begins. Using bench-stable, well-defined Pd(0) precatalysts can often resolve issues of inconsistent catalyst activation.[7]
-
Copper (Ullmann): Copper(I) salts like CuI are prone to oxidation, which renders them inactive.[11][12] If your bottle of CuI is old or has been exposed to air, it's a likely cause of failure.[11] Using fresh, high-purity copper sources is essential.[12] For classical Ullmann reactions, even activating copper powder with iodine can be effective.[11]
-
-
The Role of the Base: The base is not a passive component; it's an active participant in the catalytic cycle. In Buchwald-Hartwig amination, a common side reaction is the formation of a hydrodehalogenated arene and an imine via β-hydride elimination.[8]
-
Strength & Solubility: A base that is too weak may not efficiently deprotonate the amine-catalyst complex, stalling the cycle. Conversely, a base that is too strong can lead to side reactions or degradation of sensitive functional groups. The solubility of the base is also crucial; poor solubility can lead to reproducibility issues.[13] While strong, sterically hindered bases like sodium tert-butoxide (NaOtBu) are common, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often used for more sensitive substrates.[9][14]
-
-
Solvent and Atmosphere Purity: Many modern coupling reactions are highly sensitive to oxygen and water.
-
Oxygen Sensitivity: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species or the Cu(I) catalyst, effectively killing the reaction.[11] Performing reactions under a strictly inert atmosphere (nitrogen or argon) using Schlenk techniques or a glovebox is non-negotiable.[11]
-
Water Content: The presence of water can lead to undesired side reactions, such as the hydroxylation of the aryl halide to form phenols or proto-dehalogenation.[15] Using anhydrous solvents is critical. Ensure your solvents are properly dried and degassed before use.[11][12]
-
-
Reaction Temperature: Temperature is a double-edged sword. While higher temperatures can increase reaction rates, they can also promote catalyst decomposition and side reactions.[12][16] Modern ligand systems are often designed to operate at lower temperatures than classical conditions.[12] If you observe product formation initially, followed by stalling and darkening of the reaction mixture, catalyst decomposition is a likely culprit.[17] A temperature screen is often a worthwhile optimization step.
Troubleshooting Workflow Diagram
Caption: A step-by-step workflow for troubleshooting low-yield C-N cross-coupling reactions.
Comparative Data for Common Buchwald-Hartwig Ligands
| Ligand | Typical Substrates | Key Advantages |
| XantPhos | Wide range of amines and aryl halides. | Broad scope, good for general screening.[9] |
| RuPhos | Sterically hindered anilines, heteroaryl halides. | Excellent for challenging, hindered substrates.[6][9] |
| BrettPhos | Primary anilines, control of mono- vs. bis-arylation. | Offers high selectivity for mono-arylation.[9] |
| DavePhos/JohnPhos | General amination of simple aryl halides. | Early generation, widely applicable ligands.[9] |
Question 2: My Pictet-Spengler reaction for tetrahydro-β-carboline synthesis is giving poor yields. How can I optimize it?
The Pictet-Spengler reaction is a powerful tool for building complex heterocyclic scaffolds from tryptamines and carbonyl compounds.[18] Its success hinges on the delicate balance of imine formation and acid-catalyzed cyclization.[19]
Key Optimization Parameters:
-
Acid Catalyst: This is the most critical variable. The catalyst must be strong enough to promote the formation of the key iminium ion intermediate without causing decomposition.
-
Protic vs. Lewis Acids: Both are commonly used. Protic acids like trifluoroacetic acid (TFA), HCl, or H₂SO₄ are traditional choices.[18] Lewis acids such as BF₃·OEt₂ have also been employed.[18] The optimal choice is highly substrate-dependent. An acid screen is often the first step in optimization. For some substrates, using 50% TFA in dichloroethane (DCE) at reflux has been found to be optimal.[20]
-
Kinetic vs. Thermodynamic Control: The reaction conditions can influence the diastereoselectivity. For example, using HCl at low temperatures (-78 °C) can favor the kinetic product, while TFA at higher temperatures (70 °C) may lead to the thermodynamic product.[19]
-
-
Solvent Choice: The solvent can dramatically influence reaction rates and yields.
-
Protic Solvents: Traditional solvents include methanol and water.[18]
-
Aprotic Solvents: Dichloromethane (CH₂Cl₂), toluene, and acetonitrile are common aprotic choices and can sometimes provide superior yields.[18] Highly polar, non-coordinating solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to promote the conjugate addition of poor nucleophiles and could be considered for challenging Pictet-Spengler reactions.[21]
-
-
Substrate Reactivity: The electronic nature of both the tryptamine and the carbonyl partner plays a significant role.
-
Tryptamine: Electron-donating groups on the indole ring facilitate the cyclization step (electrophilic aromatic substitution) and generally lead to higher yields under milder conditions.[18]
-
Carbonyl Compound: Aldehydes are typically more reactive than ketones. Highly reactive or unstable aldehydes may require in situ formation or specialized conditions.
-
Logical Relationship Diagram for Pictet-Spengler Optimization
Caption: Key factors and intermediates influencing the outcome of the Pictet-Spengler reaction.
Question 3: I'm losing a significant portion of my basic heterocyclic amine during silica gel flash chromatography. How can I improve my purification yield?
This is a very common problem. The free amine groups, being basic, interact strongly with the acidic silanol groups on the surface of standard silica gel.[22][23] This can lead to severe tailing, poor separation, and irreversible adsorption (i.e., loss of product).[24]
Strategies for Improved Purification:
-
Modify the Mobile Phase: The simplest approach is to "tame" the acidic silica gel by adding a competing base to your eluent.
-
Triethylamine (TEA): Adding 0.1-2% triethylamine to your hexane/ethyl acetate or DCM/methanol mobile phase is a standard trick.[24] The TEA will preferentially bind to the acidic sites on the silica, allowing your product to elute more cleanly.
-
Ammonia: A solution of ammonia in methanol (e.g., 2M NH₃ in MeOH) can be used as a polar modifier in your eluent system, which is particularly effective for highly polar amines.[23]
-
-
Switch the Stationary Phase: If mobile phase modification isn't sufficient, changing your solid support is the next logical step.
-
Amine-Functionalized Silica: Columns packed with aminopropyl-modified silica are commercially available.[23][25] This stationary phase has a basic surface that repels basic compounds, leading to much sharper peaks and better recovery, often with simpler solvent systems like hexane/ethyl acetate.[23][25]
-
Alumina: Basic or neutral alumina can be an excellent alternative to silica for purifying amines.[26]
-
-
Use Acid-Base Extraction: Before resorting to chromatography, a classical acid-base extraction can be a highly effective and scalable purification technique for isolating basic amines from neutral or acidic impurities.[27][28][29]
Purification Decision Workflow
Caption: Decision workflow for selecting an appropriate purification strategy for basic heterocyclic amines.
Experimental Protocols
Protocol 1: General Procedure for a High-Yield Buchwald-Hartwig Amination
This protocol is a general starting point and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the aryl halide (1.0 mmol), the amine (1.2 mmol), the selected Buchwald ligand (e.g., RuPhos, 1.5-3 mol%), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the base (e.g., sodium tert-butoxide, 1.4 mmol).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure a fully inert atmosphere.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, 0.1-0.5 M) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath or heating block and stir at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product using one of the chromatography or extraction methods described above.
Protocol 2: A Robust Method for Acid-Base Extraction of a Basic Heterocyclic Amine
This protocol assumes the impurities are neutral or acidic.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane or diethyl ether) in a separatory funnel.
-
Acid Wash (Extraction of Amine): Add a dilute aqueous acid solution (e.g., 1 M HCl) to the separatory funnel.[30] The volume should be roughly equal to the organic layer. Shake the funnel vigorously, venting frequently to release any pressure. Allow the layers to separate. The basic amine will be protonated to form a water-soluble salt and will move into the aqueous layer.[27][30][31]
-
Separation: Drain the lower (aqueous) layer into a clean Erlenmeyer flask. Repeat the acid wash on the organic layer 1-2 more times to ensure complete extraction, combining all aqueous layers. The organic layer now contains the neutral and acidic impurities and can be set aside.
-
Basification (Regeneration of Amine): Cool the combined aqueous extracts in an ice bath. Slowly add a concentrated base solution (e.g., 2 M NaOH) with stirring until the solution is basic (pH 9-10, check with pH paper).[27] The protonated amine will be neutralized and will typically precipitate out of the aqueous solution or form an oily layer.[30]
-
Back-Extraction: Return the basified mixture to the separatory funnel. Extract the neutral amine back into an organic solvent (e.g., dichloromethane, 3x washes).
-
Final Steps: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent via rotary evaporation to yield the purified heterocyclic amine.
References
-
BenchChem Technical Support Team. (2025). Technical Support Center: Optimizing Ullmann Condensation Reactions. Benchchem. 11
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Study.com. (n.d.). Acid-Base Extraction | Purpose, Theory & Applications.
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Coconote. (2025). Acid-Base Extraction Techniques.
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Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction.
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Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?
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Chemequations. (n.d.). Acid base extraction flow chart.
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ResearchGate. (n.d.). Optimization of Acidic Protocols for Pictet− Spengler Reaction.
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Royal Society of Chemistry. (n.d.). Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery.
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Wikipedia. (n.d.). Acid–base extraction.
-
BenchChem. (2025). A Comparative Guide to Buchwald Ligands for C-N Cross-Coupling Reactions.
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BenchChem. (2025). Optimizing Pictet-Spengler Reactions for Tryptamine Analogs: A Technical Support Guide.
-
BenchChem. (2025). The Synthesis of Complex Heterocyclic Amines: An In-depth Technical Guide.
-
Lundgren, R. J., & Stradiotto, M. (2019). Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide. Accounts of Chemical Research, 52(5), 1327–1342.
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BenchChem. (2025). Technical Support Center: Optimizing Ullmann Coupling Reactions.
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ResearchGate. (n.d.). Condition optimization for Pictet–Spengler/decarboxylative A³‐couplinga.
-
Biotage. (2023). Is there an easy way to purify organic amines?
-
D'Agostino, M., et al. (2020). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules, 25(15), 3453.
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Wikipedia. (n.d.). Buchwald–Hartwig amination.
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Royal Society of Chemistry. (2024). A genetic optimization strategy with generality in asymmetric organocatalysis as a primary target. Chemical Science.
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Elsevier. (n.d.). Solvent effects in the aza-Michael addition of anilines. Comptes Rendus de l'Académie des Sciences.
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ACS Publications. (2025). Designing of Bifunctional Ligand for Effective Cu(I)-Catalyzed C–N Cross-Coupling in Aqueous Micellar Conditions. ACS Sustainable Chemistry & Engineering.
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
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AmmoniaKnowHow. (n.d.). Catalyst deactivation Common causes.
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Kinesis. (2012). Flash Chromatography Separation of Basic Organic Compounds without Modifier.
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University of Rochester. (n.d.). Chromatography: The Solid Phase.
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ResearchGate. (n.d.). Catalyst Deactivation for Enhancement of Selectivity in Alcohols Amination to Primary Amines.
-
ResearchGate. (2015). Organic amine flash purification using a novel stationary phase.
-
Reddit. (2023). Troubleshooting Ullmann Couplint.
-
MDPI. (n.d.). Green Pathways: Enhancing Amine Synthesis Using Deep Eutectic Solvents.
-
ACS Publications. (n.d.). The Modern Face of Synthetic Heterocyclic Chemistry.
-
ResearchGate. (n.d.). Catalyst Deactivation for Enhancement of Selectivity in Alcohols Amination to Primary Amines.
-
MDPI. (n.d.). The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review.
-
Reddit. (2024). Ullmann coupling.
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University of Southampton. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed.
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Royal Society of Chemistry. (n.d.). Modern advances in heterocyclic chemistry in drug discovery.
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
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WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?
-
ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.
-
MDPI. (n.d.). Modern Strategies for Heterocycle Synthesis.
-
ACS Publications. (n.d.). Solvent-Free Heterocyclic Synthesis.
-
MDPI. (n.d.). Advances in the Synthesis of Heterocyclic Compounds and Their Applications.
-
Pearson. (2022). Buchwald-Hartwig Amination Reaction: Videos & Practice Problems.
-
StudySmarter. (2024). Catalyst Deactivation: Mechanism & Causes.
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SciSpace. (n.d.). Mechanisms of catalyst deactivation.
-
YouTube. (2018). Ullmann Coupling - Carbon Heteroatom Coupling.
-
Royal Society of Chemistry. (2020). What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. Reaction Chemistry & Engineering.
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Technical Support Center: Minimizing Epimerization During the Synthesis of Chiral Aminofurans
Welcome to the technical support center dedicated to addressing a critical challenge in synthetic organic chemistry: the minimization of epimerization during the synthesis of chiral aminofurans. These scaffolds are pivotal in the development of novel therapeutics, including potent antiviral and antitumor agents.[1][2] However, the inherent instability of the chiral center adjacent to the amino group, especially when positioned on the furan ring, presents a significant hurdle to maintaining stereochemical integrity.
This guide is structured to provide researchers, scientists, and drug development professionals with actionable insights and troubleshooting strategies. We will delve into the mechanistic underpinnings of epimerization in this context and offer field-proven protocols to mitigate this undesired side reaction.
Understanding the Challenge: Why Does Epimerization Occur?
Epimerization is the change in the configuration of a single stereocenter in a molecule with multiple stereocenters. In the case of chiral aminofurans, this typically involves the carbon atom bearing the amino group. The primary driver for this loss of stereochemical purity is the acidity of the proton at this chiral center.[3]
Two principal mechanisms are responsible for epimerization in related chiral amine syntheses, which can be extrapolated to aminofuran systems:
-
Direct Enolization/Iminol Tautomerism: In the presence of a base, the proton on the chiral carbon alpha to the furan ring and bearing the amino group can be abstracted.[4] This forms a planar enamine-like intermediate. Subsequent reprotonation can occur from either face, leading to a mixture of epimers.[3][5]
-
Oxazolone Formation (in cases of N-acylated aminofurans): If the amino group is acylated, activation of a nearby carboxyl group (or a similar process) can lead to the formation of a planar oxazolone-like intermediate. This is a well-documented pathway for epimerization in peptide synthesis and can be relevant in certain aminofuran derivatives.[4][6]
Several factors can exacerbate the risk of epimerization:
-
Elevated Temperatures: Higher temperatures provide the necessary activation energy for proton abstraction.[3][4]
-
Strong Bases: The strength and concentration of the base used can significantly influence the rate of proton abstraction.[4][7]
-
Prolonged Reaction Times: Extended exposure to conditions that promote epimerization increases the likelihood of product racemization.[3]
-
Solvent Polarity: The choice of solvent can impact the stability of charged intermediates and transition states involved in the epimerization process.[4]
Troubleshooting Guide: High Epimerization Detected
Problem: Analysis of my final chiral aminofuran product (e.g., via chiral HPLC or NMR with a chiral solvating agent) reveals a significant percentage of the undesired epimer.
Below are potential causes and systematic solutions to mitigate this issue.
Scenario 1: Epimerization During Furan Ring Formation (e.g., Paal-Knorr Synthesis)
The Paal-Knorr synthesis and its variations are cornerstone methods for constructing the furan ring from 1,4-dicarbonyl compounds.[8][9][10] While the core mechanism involves an acid-catalyzed cyclization and dehydration, the conditions can inadvertently lead to epimerization if a chiral center is present in the starting diketone, particularly alpha to a carbonyl.
Potential Causes & Solutions
-
Cause 1: Harsh Acidic Conditions. Strong protic acids (e.g., H₂SO₄, HCl) at elevated temperatures can promote enolization at the chiral center, leading to racemization before or during cyclization.[11]
-
Solution:
-
Switch to Milder Catalysts: Employ Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) or solid acid catalysts that can facilitate the cyclization under less harsh conditions.[10][11]
-
Optimize Catalyst Loading: Use the minimum effective amount of catalyst to prevent side reactions.
-
Temperature Control: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor progress closely by TLC or LC-MS to avoid unnecessarily long reaction times.[4]
-
-
-
Cause 2: Extended Reaction Time. Prolonged exposure to acidic conditions, even if mild, increases the opportunity for epimerization.
-
Solution:
-
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times from hours to minutes, often leading to cleaner reactions and preservation of stereochemistry.[11]
-
Close Monitoring: Determine the optimal reaction time by quenching aliquots of the reaction at different time points and analyzing the epimeric ratio.
-
-
Scenario 2: Epimerization During Manipulation of the Amino Group
Post-synthesis modifications of the aminofuran, such as N-protection, deprotection, or acylation, are common steps where stereochemical integrity can be compromised.
Potential Causes & Solutions
-
Cause 1: Use of Strong Base During N-Protection or Acylation. Bases like triethylamine or DBU, often used in these reactions, can be strong enough to abstract the acidic proton at the chiral center.
-
Solution:
-
Select a Weaker Base: If a base is necessary, consider using a non-nucleophilic, sterically hindered base like 2,6-lutidine or diisopropylethylamine (DIPEA) in stoichiometric amounts.
-
Optimize Temperature: Perform the reaction at low temperatures (e.g., 0 °C to -20 °C) to disfavor the epimerization pathway.[4]
-
Choose Appropriate Protecting Groups: Select protecting groups that can be introduced under neutral or mildly acidic conditions. For example, the Boc group can be introduced using Boc-anhydride with no or minimal base.[12][13]
-
-
-
Cause 2: Racemization-Prone Activating Agents in Amide Coupling. When coupling the aminofuran with a carboxylic acid, highly reactive coupling reagents can promote the formation of intermediates that readily epimerize.[4][6]
-
Solution:
-
Use Epimerization-Suppressing Additives: Incorporate additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) into your coupling protocol. These additives form active esters that are less prone to epimerization than the intermediates formed by the coupling reagent alone.[4]
-
Employ "Low-Racemization" Coupling Reagents: Reagents like HATU, HCTU, or COMU are generally considered safer options for stereochemically sensitive couplings.
-
Control Stoichiometry and Addition Order: Avoid prolonged "pre-activation" where the carboxylic acid and coupling reagent are mixed for an extended period before adding the aminofuran.[4] In situ activation is often preferable.
-
-
Data Presentation: Impact of Reaction Conditions on Epimerization
The following table summarizes general trends observed in peptide synthesis, which are highly relevant for minimizing epimerization in chiral aminofuran chemistry.[4]
| Parameter | Condition Favoring Low Epimerization | Condition Favoring High Epimerization | Rationale |
| Temperature | Low (e.g., 0 °C or below) | High (e.g., Room Temp or elevated) | Epimerization has a higher activation energy than the desired reaction.[3] |
| Base | Weaker, non-nucleophilic (e.g., DIPEA, 2,6-lutidine) | Stronger (e.g., DBU, Triethylamine) | Stronger bases more readily abstract the acidic α-proton.[4] |
| Solvent | Less polar (e.g., DCM, Chloroform) | More polar (e.g., DMF, NMP) | Polar solvents can stabilize the planar enolate intermediate, facilitating epimerization.[4] |
| Coupling Additive | With HOAt or HOBt | Without additive | Additives form active esters that are less prone to forming oxazolone-like intermediates.[4] |
| Activation Time | In situ activation | Prolonged pre-activation | Minimizes the concentration of the highly reactive, epimerization-prone activated species.[4] |
Experimental Protocols
Protocol 1: Low-Epimerization Amide Coupling to a Chiral Aminofuran
This protocol is designed for coupling a carboxylic acid to a chiral aminofuran while minimizing the risk of epimerization at the stereocenter.
-
Under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the chiral aminofuran (1.0 eq), the carboxylic acid (1.05 eq), and 1-hydroxy-7-azabenzotriazole (HOAt) (1.1 eq) in anhydrous Dichloromethane (DCM).
-
Cool the mixture to 0 °C in an ice bath.
-
Add O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.1 eq) to the solution and stir for 1-2 minutes.
-
Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) and allow the reaction to stir at 0 °C for 2 hours.
-
Slowly warm the reaction to room temperature and monitor its progress by TLC or LC-MS (typically 2-16 hours).
-
Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Crucially, analyze the epimeric purity of the final product using chiral HPLC. [14][15][16]
Visualizations
Logical Workflow for Troubleshooting Epimerization
Caption: A systematic workflow for diagnosing and resolving epimerization issues.
Mechanisms Leading to Loss of Stereointegrity
Caption: Key mechanistic pathways responsible for epimerization.
Frequently Asked Questions (FAQs)
Q1: Are certain aminofuran structures more prone to epimerization? A1: Yes. Aminofurans with electron-withdrawing substituents on the furan ring can increase the acidity of the α-proton, making it more susceptible to abstraction and subsequent epimerization. Similarly, bulky groups near the chiral center may or may not influence the rate, depending on whether they sterically hinder the approach of the base or stabilize a particular conformation.
Q2: How can I accurately quantify the degree of epimerization? A2: The gold standard for quantifying enantiomers or diastereomers is chiral High-Performance Liquid Chromatography (chiral HPLC) .[14][17] This technique uses a chiral stationary phase to separate the epimers, allowing for precise determination of their ratio.[15][16] In some cases, Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents or chiral solvating agents can also be used to distinguish and quantify epimers.[18]
Q3: Can protecting the amino group prevent epimerization? A3: Yes, protecting the amino group is a crucial strategy.[3][12] Converting the amine to a carbamate (e.g., Boc, Cbz) or another suitable protecting group can reduce the acidity of the α-proton. However, the conditions used for installing and removing the protecting group must themselves be optimized to prevent epimerization. For instance, Boc protection is generally safe, while its removal with strong acid should be performed at low temperatures.[12][13]
Q4: My starting materials are enantiomerically pure. Can epimerization still occur? A4: Absolutely. Epimerization is a chemical process that occurs during a reaction.[6] Even if you start with 100% enantiomerically pure material, unfavorable reaction conditions (e.g., high temperature, strong base) can cause a loss of stereochemical integrity, resulting in a mixture of epimers in your product.[3][4]
References
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Organic Chemistry Portal. Paal-Knorr Furan Synthesis. Available from: [Link]
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ResearchGate. Paal–Knorr furan synthesis | Request PDF. Available from: [Link]
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Wikipedia. Paal–Knorr synthesis. Available from: [Link]
- Chiral Drug Separation.
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Wiley Online Library. ChemInform Abstract: Regioselective Synthesis of 3,4,5-Trisubstituted 2-Aminofurans. Available from: [Link]
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Royal Society of Chemistry. Advances in chiral analysis: from classical methods to emerging technologies. Available from: [Link]
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ACS Publications. Highly Stereospecific Epimerization of α-Amino Acids: Conducted Tour Mechanism | The Journal of Organic Chemistry. Available from: [Link]
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Wikipedia. Chiral analysis. Available from: [Link]
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YouTube. Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method. Available from: [Link]
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PubMed Central (PMC). Epimerisation in Peptide Synthesis. Available from: [Link]
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ACS Publications. Enzymatic Mannich Reaction for the Synthesis of γ-Chiral Amino-Substituted α-Amino Acids | ACS Catalysis. Available from: [Link]
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Semantic Scholar. Investigation of Epimer Formation in Amide-Coupling Reactions: An Experiment for Advanced Undergraduate Students. Available from: [Link]
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MDPI. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Available from: [Link]
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ACS Publications. Brønsted Acid-Catalyzed Epimerization-Free Preparation of Dual-Protected Amino Acid Derivatives | ACS Omega. Available from: [Link]
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J-Stage. Synthetic Study towards Providencin: Stereocontrolled Synthesis of the Furan-Substituted Cyclobutanol Segment. Available from: [Link]
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ResearchGate. Three‐component synthesis of 2‐aminofuran. Available from: [Link]
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ResearchGate. Investigation of Epimer Formation in Amide-Coupling Reactions: An Experiment for Advanced Undergraduate Students | Request PDF. Available from: [Link]
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PubMed. Synthesis of potent antitumor and antiviral benzofuran derivatives. Available from: [Link]
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Royal Society of Chemistry. Synthesis of 2-aminofurans and 2-unsubstituted furansviacarbenoid-mediated [3 + 2] cycloaddition. Available from: [Link]
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PubMed Central (PMC). A roadmap to engineering antiviral natural products synthesis in microbes. Available from: [Link]
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ACS Publications. Recent Advances in Separation and Analysis of Chiral Compounds | Analytical Chemistry. Available from: [Link]
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ResearchGate. How to reduce epimerization in Chiral molecule?. Available from: [Link]
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ResearchGate. Amino Acid-Protecting Groups. Available from: [Link]
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National Institutes of Health (NIH). Ambient Temperature Synthesis of High Enantiopurity N-Protected Peptidyl Ketones by Peptidyl Thiol Ester–Boronic Acid Cross-Coupling. Available from: [Link]
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Chemistry LibreTexts. 12.3: Isomerization at the α-Carbon. Available from: [Link]
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PubMed. Synthesis and antiviral evaluation of α-L-2'-deoxythreofuranosyl nucleosides. Available from: [Link]
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YouTube. Lecture 16 Protecting groups and racemization of Amino Acids. Available from: [Link]
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ResearchGate. Epimerization During Coupling to the Unnatural Amino Acid in Solid Phase Peptide Synthesis | Request PDF. Available from: [Link]
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Russian Chemical Reviews. Synthesis of α-amino carbonyl compounds: a brief review. Available from: [Link]
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ResearchGate. A Study of 2-Aminofurans. Available from: [Link]
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MDPI. Illuminating Total Synthesis: Strategic Applications of Photochemistry in Natural Product Construction. Available from: [Link]
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PubMed Central (PMC). An Overview of Stereoselective Synthesis of α-Aminophosphonic Acids and Derivatives. Available from: [Link]
-
Scholars Research Library. Multi-Step Synthesis in the Development of Antiviral Agents. Available from: [Link]
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ACS Publications. Modular Synthesis of Chiral Multi-Substituted Cyclohexanes via Cobalt-Catalyzed Enantioselective Desymmetrizing Hydroalkylation | Journal of the American Chemical Society. Available from: [Link]
-
PubMed. Epimerization-free block synthesis of peptides from thioacids and amines with the Sanger and Mukaiyama reagents. Available from: [Link]
-
National Institutes of Health (NIH). Efficient synthesis of antiviral agent uprifosbuvir enabled by new synthetic methods. Available from: [Link]
-
Nature. Production of constrained L-cyclo-tetrapeptides by epimerization-resistant direct aminolysis. Available from: [Link]
-
YouTube. Disconnecting with a sneaky furan?. Available from: [Link]
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Validation & Comparative
A Comparative Guide to Determining the Enantiomeric Excess of (3S,4S)-4-Aminotetrahydrofuran-3-ol
In the landscape of modern drug development, the stereochemical purity of a chiral molecule is not merely a quality metric; it is a critical determinant of therapeutic efficacy and safety. For intermediates like (3S,4S)-4-Aminotetrahydrofuran-3-ol, a versatile building block in medicinal chemistry, ensuring high enantiomeric excess (ee) is paramount. This guide provides an in-depth comparison of the predominant analytical techniques for determining the enantiomeric excess of this important chiral amino alcohol. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer data-driven insights to aid researchers in selecting the most appropriate strategy for their needs.
The Imperative of Enantiomeric Purity
This compound possesses two stereocenters, and its biological activity is intrinsically linked to this specific stereoisomer. The presence of its enantiomer, (3R,4R)-4-Aminotetrahydrofuran-3-ol, can lead to reduced efficacy, altered pharmacological profiles, or even undesirable off-target effects. Consequently, robust and accurate analytical methods for quantifying the enantiomeric excess are indispensable throughout the synthesis, purification, and quality control processes.
Comparative Analysis of Analytical Methodologies
The determination of enantiomeric excess for a polar, bifunctional molecule like 4-Aminotetrahydrofuran-3-ol primarily relies on three powerful analytical techniques: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral derivatizing or solvating agents. Each method offers a unique set of advantages and is suited to different experimental contexts.
| Method | Principle | Key Advantages | Primary Considerations |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times. | High versatility, broad applicability to various compound classes, high precision and accuracy, non-destructive. | Requires specialized and often expensive chiral columns; method development can be time-consuming. |
| Chiral GC | Separation of volatile enantiomers on a chiral stationary phase. | High resolution and sensitivity, suitable for small sample sizes. | Requires derivatization to increase volatility and thermal stability; not suitable for non-volatile or thermally labile compounds. |
| NMR Spectroscopy | Conversion of enantiomers into diastereomers with a chiral derivatizing agent (e.g., Mosher's acid), resulting in distinguishable signals in the NMR spectrum. | Provides structural confirmation, does not require a chromatographic separation, relatively fast for screening. | Lower sensitivity and accuracy compared to chromatographic methods, requires pure chiral derivatizing agents, potential for kinetic resolution during derivatization. |
In-Depth Guide to Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC stands as the gold standard for the enantioselective analysis of a vast array of chiral compounds, including amino alcohols.[1][2] The separation is achieved through the differential, transient diastereomeric interactions between the enantiomers and a chiral stationary phase (CSP).
The Causality of Chiral Recognition in HPLC
The choice of the chiral stationary phase is the most critical factor for a successful separation. For a molecule like this compound, which contains both a basic amino group and a polar hydroxyl group, several types of CSPs are promising candidates:
-
Polysaccharide-based CSPs (e.g., Chiralpak®, Chiralcel®): These are the most widely used CSPs and consist of cellulose or amylose derivatives coated or immobilized on a silica support.[3] The chiral recognition mechanism is based on a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide structure.
-
Macrocyclic Glycopeptide CSPs (e.g., CHIROBIOTIC™ T): These phases, like teicoplanin-based columns, are particularly effective for polar and ionic compounds like amino acids and amino alcohols.[4][5] They offer a multimodal separation mechanism involving ion-exchange, hydrogen bonding, and inclusion complexation.
-
Pirkle-type CSPs: These are based on a chiral molecule (e.g., an amino acid derivative) covalently bonded to a silica surface.[6] The separation relies on π-π interactions, hydrogen bonding, and dipole-dipole interactions.
For this compound, a polysaccharide-based or a macrocyclic glycopeptide CSP would be the primary choice due to the molecule's polarity and hydrogen bonding capabilities.
Experimental Protocol: Chiral HPLC Analysis
This protocol outlines a typical method development workflow for the analysis of this compound.
1. Column Selection and Initial Screening:
-
Primary Column: Chiralpak® IC (immobilized cellulose tris(3,5-dichlorophenylcarbamate)) or CHIROBIOTIC™ T.
-
Dimensions: 250 x 4.6 mm, 5 µm particle size.
2. Mobile Phase Preparation (Normal Phase):
-
Rationale: Normal phase chromatography often provides better selectivity for polar compounds on polysaccharide-based CSPs.
-
Solvents: HPLC-grade n-Hexane and Isopropanol (IPA).
-
Additive: Diethylamine (DEA). The basic nature of the analyte can lead to peak tailing due to strong interactions with residual acidic silanol groups on the silica support. A small amount of a basic additive like DEA competes for these sites, improving peak shape.[7]
-
Starting Conditions: Hexane/IPA (90:10, v/v) with 0.1% DEA.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C. Temperature can influence selectivity; lower temperatures often enhance resolution.[4]
-
Detection: UV at 210 nm (as the analyte lacks a strong chromophore).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.
4. Method Optimization:
-
If the initial conditions do not provide baseline separation, systematically adjust the ratio of Hexane to IPA. Increasing the IPA content will generally decrease retention times.
-
Vary the percentage of DEA if peak shape is poor.
-
Explore other alcohol modifiers like ethanol in place of IPA.
Sources
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- 7. pdf.benchchem.com [pdf.benchchem.com]
Comparison of synthetic routes to substituted tetrahydrofurans
An In-Depth Technical Guide to the Synthetic Routes of Substituted Tetrahydrofurans for Researchers and Drug Development Professionals
The tetrahydrofuran (THF) ring is a privileged structural motif, prominently featured in a multitude of biologically active natural products, including polyether antibiotics, annonaceous acetogenins, and lignans.[1][2] The precise spatial arrangement of substituents on the THF core is frequently paramount to the molecule's biological function, rendering the stereoselective synthesis of these heterocycles a critical objective in medicinal chemistry and drug development. This guide provides a comparative analysis of the principal synthetic strategies for constructing substituted tetrahydrofurans, offering insights into the mechanistic underpinnings, practical advantages, and limitations of each approach.
Choosing Your Synthetic Path
The selection of an appropriate synthetic route to a substituted tetrahydrofuran is governed by several factors, including the desired substitution pattern, the required stereochemistry, the availability of starting materials, and functional group tolerance. The following guide provides a logical framework for navigating these choices.
Caption: A decision-making flowchart for selecting a synthetic strategy.
Nucleophilic Cyclization Strategies
One of the most classical and reliable methods for THF synthesis involves the intramolecular cyclization of a hydroxyl group onto an electrophilic carbon. The stereochemical outcome is typically controlled by the pre-existing stereocenters in the acyclic precursor.
Intramolecular Williamson Ether Synthesis (Sₙ2 Cyclization)
This method involves the backside attack of a γ-hydroxy group on a carbon bearing a good leaving group (e.g., halide, sulfonate), proceeding via an Sₙ2 mechanism.[1][2] This results in a predictable inversion of configuration at the electrophilic carbon, making it a powerful tool for stereospecific synthesis when enantiomerically pure precursors are available.[1]
Caption: Mechanism of Intramolecular Williamson Ether Synthesis.
Intramolecular Epoxide Opening
The cyclization of a tethered alcohol onto an epoxide is a widely used strategy, particularly in complex molecule synthesis.[2] The reaction typically proceeds via a 5-exo-tet cyclization, following Baldwin's rules. The regioselectivity and stereoselectivity can be influenced by Lewis acids, which activate the epoxide. For instance, treatment of an epoxy alcohol with MgI₂ can mediate the conversion to a halohydrin, which then undergoes cycloetherification to yield the THF product.[2]
| Precursor Type | Catalyst/Conditions | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| γ-Hydroxy Alkyl Bromide | NaH, THF | >90 | >99:1 | [1] |
| Epoxy Alcohol | MgI₂, Et₂O | 84 | 85:15 | [2] |
| Epoxy Alcohol | Camphorsulfonic acid | 95 | 99:1 | [2] |
Representative Protocol: Cyclization of an Epoxy Alcohol[2]
-
To a solution of the epoxy alcohol (1.0 mmol) in anhydrous diethyl ether (10 mL) at 0 °C is added magnesium iodide (1.2 mmol).
-
The reaction mixture is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
The reaction is quenched by the addition of saturated aqueous sodium thiosulfate solution (10 mL).
-
The aqueous layer is extracted with diethyl ether (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired substituted tetrahydrofuran.
[3+2] Cycloaddition and Annulation Reactions
Cycloaddition strategies offer a convergent approach to the THF core, constructing two bonds and up to four stereocenters in a single step.
Carbonyl Ylide Cycloadditions
A common method involves the rhodium-catalyzed reaction of a diazo compound with an aldehyde, which generates a carbonyl ylide intermediate. This reactive 1,3-dipole can then be trapped by an activated alkene dipolarophile in a [3+2] cycloaddition to form the tetrahydrofuran ring.[2] Both intermolecular and intramolecular variants of this reaction have been developed, providing access to a wide range of highly substituted THFs.[2]
Caption: General scheme for THF synthesis via [3+2] cycloaddition.
Cyclopropane Annulations
Donor-acceptor (D-A) cyclopropanes can serve as three-carbon synthons in Lewis acid-catalyzed [3+2] annulations with aldehydes or ketones.[3][4][5] The Lewis acid promotes the ring-opening of the cyclopropane to form a zwitterionic intermediate, which is then trapped by the carbonyl compound to furnish the THF ring. This method can be highly diastereoselective and has been developed into asymmetric variants using chiral catalysts.[3][4]
| Dipole Source | Dipolarophile | Catalyst | Yield (%) | Selectivity | Reference |
| α-Diazo ketone | Dimethyl acetylenedicarboxylate | Rh₂(OAc)₄ | ~85 | Single diastereomer | [2] |
| Racemic D-A Cyclopropane | Benzaldehyde | (tBu-pybox)MgI₂ | 92 | 97:3 er, single diastereomer | [3][4] |
| 2-Aryl-cyclopropane | Various Aldehydes | Sn(OTf)₂ | 80-95 | >20:1 d.r. (cis) | [5] |
Representative Protocol: Asymmetric [3+2] Cycloaddition of a D-A Cyclopropane[3][4]
-
A flame-dried flask is charged with the MgI₂ catalyst and the chiral tBu-pybox ligand (5 mol%) in anhydrous dichloromethane under an argon atmosphere.
-
The mixture is stirred for 30 minutes at room temperature.
-
The aldehyde (1.2 mmol) is added, and the solution is cooled to the specified reaction temperature (e.g., -20 °C).
-
A solution of the racemic donor-acceptor cyclopropane (1.0 mmol) in dichloromethane is added dropwise over 1 hour.
-
The reaction is stirred until completion (monitored by TLC).
-
The reaction is quenched with saturated aqueous ammonium chloride solution.
-
The product is extracted with dichloromethane, and the combined organic layers are dried, filtered, and concentrated.
-
Purification by flash chromatography yields the enantioenriched tetrahydrofuran.
Prins-Type Cyclizations
The Prins cyclization involves the acid-catalyzed condensation of an aldehyde with a homoallylic alcohol.[6][7] This generates an oxonium ion, which undergoes intramolecular cyclization by the tethered alkene.[2] The resulting carbocation intermediate can be trapped by a nucleophile or undergo elimination. This methodology is particularly powerful for synthesizing 2,3-disubstituted and 2,3,4-trisubstituted THFs with high levels of diastereoselectivity.[2][6]
Caption: Mechanistic pathway of the Prins cyclization for THF synthesis.
The choice of acid catalyst (e.g., SnBr₄, In(OTf)₃, TMSBr) can significantly influence the reaction outcome and stereoselectivity.[7][8] For example, SnBr₄-promoted cyclizations of styrenyl-type precursors can be trapped by bromide to give 2,3-cis- or 2,3-trans-configured products depending on the substrate geometry.[8]
| Aldehyde | Homoallylic Alcohol | Catalyst | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| Benzaldehyde | 1-Phenyl-3-buten-1-ol | SnBr₄ | 78 | 4:1 (cis:trans) | [8] |
| Various | Dienyl Alcohols | Chiral Organocatalyst | up to 98 | >20:1 d.r., >99% ee | [6] |
| Acrylyl Enol Ethers | - | In(OTf)₃ | ~85 | >95:5 | [7] |
Ring-Closing Metathesis (RCM)
Ring-closing metathesis has become a cornerstone of modern synthetic chemistry for the formation of cyclic structures.[9] For THF synthesis, an acyclic diene precursor containing an oxygen atom at the appropriate position is treated with a ruthenium catalyst (e.g., Grubbs' or Hoveyda-Grubbs catalysts).[10] This forms a dihydrofuran ring and releases ethylene gas.[9] The resulting dihydrofuran can then be readily reduced to the corresponding saturated tetrahydrofuran, often with high stereocontrol in the reduction step. RCM is valued for its exceptional functional group tolerance and its applicability to the synthesis of complex, large-ring systems.[9][10]
Caption: Catalytic cycle for Ring-Closing Metathesis (RCM).
| Substrate | Catalyst | Solvent | Yield of DHF (%) | Reference |
| Diallyl ether derivative | Grubbs II | CH₂Cl₂ | >95 | [10] |
| C-vinylated, O-allylated ketone | Hoveyda-Grubbs II | Toluene | 80-90 | [10] |
Representative Protocol: Ring-Closing Metathesis[10]
-
The diene substrate (1.0 mmol) is dissolved in degassed anhydrous dichloromethane or toluene (to achieve a 0.01-0.05 M solution) under an argon atmosphere.
-
The Grubbs or Hoveyda-Grubbs catalyst (1-5 mol%) is added in one portion.
-
The reaction mixture is heated (typically 40-80 °C) and stirred for 2-12 hours, with progress monitored by TLC or GC-MS.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the dihydrofuran product.
-
The subsequent reduction (e.g., by catalytic hydrogenation with H₂/Pd-C) yields the final tetrahydrofuran.
Palladium-Catalyzed Carboetherification
This powerful method constructs both a C-C and a C-O bond in a single step, generating up to two stereocenters.[11] The reaction involves the Pd-catalyzed coupling of a γ-hydroxyalkene with an aryl or vinyl bromide. The transformation proceeds via a syn-addition of the arene and the oxygen atom across the double bond, leading to highly predictable stereochemical outcomes.[11] This method is particularly useful for accessing 2,5-disubstituted and 2,3,5-trisubstituted THFs.[11]
Caption: Catalytic cycle for Pd-catalyzed carboetherification.
| γ-Hydroxyalkene | Aryl Bromide | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| 1-Substituted internal alkene | 4-Bromotoluene | 74 | 75:25 | [11] |
| 3-Substituted terminal alkene | Bromobenzene | 85 | >20:1 | [11] |
Comparative Summary of Synthetic Routes
| Method | Key Bond Formed | Stereocontrol | Key Advantages | Key Limitations |
| Nucleophilic Cyclization | C-O | Substrate-controlled | Reliable, predictable stereochemistry, simple procedures. | Requires pre-functionalized, stereodefined precursors. |
| [3+2] Cycloaddition | 2 x C-C, 1 x C-O | Catalyst or substrate | Convergent, rapid complexity generation, good for polysubstitution. | Substrate scope can be limited by electronics; catalyst cost. |
| Prins Cyclization | 1 x C-C, 1 x C-O | Substrate/Reagent | High diastereoselectivity, access to complex substitution patterns. | Can be prone to side reactions (e.g., elimination, rearrangements). |
| Ring-Closing Metathesis | C=C (then reduced) | Substrate/Reduction | Excellent functional group tolerance, good for macrocycles. | Two-step process (RCM then reduction), expensive catalysts. |
| Pd-Carboetherification | 1 x C-C, 1 x C-O | Reagent-controlled (syn) | Forms two bonds and stereocenters in one step, predictable outcome. | Limited to aryl/vinyl halides, requires Pd catalyst. |
References
- The Stereoselective Synthesis of Tetrahydrofurans: A Technical Guide. (2025). BenchChem.
- Wolfe, J. P., & Hay, M. B. (2007). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans.
- Stereoselective Synthesis of Tetrahydrofurans via Formal [3+2]-Cycloaddition of Aldehydes and Allylsilanes. (n.d.). Journal of the American Chemical Society.
- Wolfe, J. P., et al. (n.d.). Synthesis of polysubstituted tetrahydrofurans via Pd-catalyzed carboetherification reactions.
- List, B., et al. (2016). Catalytic Asymmetric Vinylogous Prins Cyclization: A Highly Diastereo- and Enantioselective Entry to Tetrahydrofurans. Journal of the American Chemical Society.
- Doyle, A. G., & Jacobsen, E. N. (2009). Catalytic enantioselective synthesis of tetrahydrofurans: a dynamic kinetic asymmetric [3 + 2] cycloaddition of racemic cyclopropanes and aldehydes. PubMed.
- Pan, S. C., et al. (2018). Organocatalytic Asymmetric Synthesis of Highly Substituted Tetrahydrofurans and Tetrahydropyrans via Double Michael Addition Strategy.
- Jørgensen, K. A., et al. (2024). Asymmetric Base-Catalyzed Tetrahydrofuran Synthesis from Cyclopropanes and Carbonyl Compounds.
- Chien, S., et al. (2025). Synthesis of polysubstituted tetrahydrofurans via visible light-induced De Mayo acetalization of benzoylacetones.
- Various Authors. (n.d.). Tetrahydrofuran synthesis. Organic Chemistry Portal.
- Catalytic enantioselective synthesis of tetrahydrofurans: a dynamic kinetic asymmetric [3 + 2] cycloaddition of racemic cyclopropanes and aldehydes. (n.d.). Semantic Scholar.
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A Comparative Guide to the ¹H NMR Analysis of (3S,4S)-4-Aminotetrahydrofuran-3-ol and Its Key Analogs
(3S,4S)-4-Aminotetrahydrofuran-3-ol is a valuable chiral building block in medicinal chemistry and drug development. Its defined stereochemistry is crucial for its function in asymmetric synthesis and its biological activity in final target molecules. Unambiguous confirmation of its structure and, most critically, its relative stereochemistry is essential. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of this characterization.
This guide provides an in-depth analysis of the ¹H NMR spectrum of this compound. It further serves as a comparative manual, detailing the distinct spectral features that differentiate it from its common diastereomeric impurity, the trans-(3S,4R) isomer, and its frequently used synthetic precursor, the N-Boc protected derivative.
Part 1: Definitive ¹H NMR Analysis of this compound
The ¹H NMR spectrum provides a detailed electronic and topological map of a molecule. For this compound, every proton is chemically distinct, leading to a complex but highly informative spectrum.
Experimental Protocol: Acquiring a High-Fidelity Spectrum
A meaningful spectrum requires careful sample preparation and parameter selection.
-
Sample Preparation : Dissolve ~5-10 mg of the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Justification (Expertise & Experience) : The choice of DMSO-d₆ is deliberate and critical. Unlike CDCl₃, where signals from amine (-NH₂) and hydroxyl (-OH) protons are often broad and poorly resolved, DMSO-d₆ acts as a hydrogen bond acceptor. This slows the rate of proton exchange, resulting in sharper, more defined signals for the -OH and -NH₂ protons.[1] This sharpening often allows for the observation of their coupling to adjacent protons, providing invaluable structural information. Solvents like D₂O would cause these protons to exchange with deuterium, making their signals disappear entirely, which is useful for confirmation but results in a loss of information.
-
-
Spectrometer : Utilize a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion and resolution.
-
Acquisition : Acquire the spectrum at a constant temperature (e.g., 298 K). A standard pulse program is sufficient.
-
Processing : Apply a standard Fourier transform and phase correction. Reference the spectrum to the residual DMSO peak at δ 2.50 ppm.
Spectral Interpretation: Decoding the Structure
The structure of this compound gives rise to seven distinct signals, including the exchangeable protons.
Caption: Key proton-proton couplings in this compound.
Table 1: Expected ¹H NMR Data for this compound in DMSO-d₆
| Proton Assignment | Expected Chem. Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |
| H3 | ~3.8 - 4.0 | m | 1H | ³J(H3,H4), ³J(H3,H2a), ³J(H3,H2b) |
| H4 | ~3.0 - 3.2 | m | 1H | ³J(H3,H4), ³J(H4,H5a), ³J(H4,H5b) |
| H2a / H5a | ~3.6 - 3.8 | m | 2H | ²J(geminal), ³J(vicinal) |
| H2b / H5b | ~3.4 - 3.6 | m | 2H | ²J(geminal), ³J(vicinal) |
| -OH | ~4.5 - 5.5 | d (broad) | 1H | ³J(OH,H3) |
| -NH₂ | ~1.5 - 2.5 | s (broad) | 2H | None |
Note: Chemical shifts are predictive and can vary based on concentration and temperature. Multiplicity of H2/H5 protons will be complex due to geminal and vicinal coupling.
-
H3 and H4 : These methine protons are adjacent to electronegative oxygen and nitrogen atoms, respectively, placing them in the midfield region. Their multiplicities are complex due to coupling with each other and with the adjacent methylene protons. The key diagnostic coupling is ³J(H3,H4).
-
H2 and H5 Methylene Protons : The protons on C2 and C5 are diastereotopic, meaning they are chemically non-equivalent. They will appear as two separate complex multiplets, each integrating to 2H (or four separate multiplets each integrating to 1H at very high resolution). They couple with each other (geminal coupling) and with the adjacent methine protons (vicinal coupling).
-
-OH and -NH₂ Protons : These are exchangeable protons. In DMSO-d₆, the -OH signal is often a broad doublet due to coupling with H3, while the -NH₂ signal typically appears as a broad singlet.
Part 2: Comparative ¹H NMR Guide - Distinguishing Isomers and Derivatives
In a real-world research setting, the challenge is not just to identify the target compound but to distinguish it from plausible alternatives.
Comparison 1: Stereoisomer Distinction (cis vs. trans)
The most common process-related impurity is the diastereomer, (3S,4R)-4-Aminotetrahydrofuran-3-ol, where the amino and hydroxyl groups are in a trans configuration.
The Decisive Role of the Karplus Relationship
The magnitude of the vicinal coupling constant (³J) between two protons is dependent on the dihedral angle (φ) between them. This relationship, described by the Karplus equation, is a foundational principle for stereochemical assignment.[2][3]
-
For the cis isomer (3S,4S) : The protons H3 and H4 are on the same face of the ring. This results in a dihedral angle of approximately 30-60°, which corresponds to a smaller coupling constant.
-
For the trans isomer (3S,4R) : The protons H3 and H4 are on opposite faces. In a favored ring conformation, this can lead to a dihedral angle approaching 180°, which corresponds to a larger coupling constant.[4]
This difference in the ³J(H3,H4) coupling constant is the single most powerful diagnostic tool to distinguish between these two diastereomers.
Table 2: Comparative ¹H NMR Data for cis vs. trans Diastereomers
| Parameter | (3S,4S)-cis-Isomer | (3S,4R)-trans-Isomer | Key Distinguishing Feature |
| ³J(H3,H4) | ~3 - 5 Hz | ~7 - 10 Hz | Magnitude of the H3-H4 coupling constant. |
| δ H3 | ~3.8 - 4.0 ppm | Shifts slightly | Minor shift changes in ring protons. |
| δ H4 | ~3.0 - 3.2 ppm | Shifts slightly | Minor shift changes in ring protons. |
Comparison 2: Synthetic Intermediate Distinction (Free Amine vs. N-Boc Protected)
During synthesis, the amine is often protected, commonly with a tert-butoxycarbonyl (Boc) group. Distinguishing the protected intermediate from the final deprotected product is a routine requirement.
Hallmark Signals of the Boc Group
The introduction of the N-Boc group causes two dramatic and easily identifiable changes in the ¹H NMR spectrum:
-
Massive Singlet : The nine protons of the tert-butyl group are chemically equivalent and do not couple to other protons. They produce a highly characteristic, sharp singlet integrating to 9H, typically appearing far upfield around δ 1.4-1.5 ppm .[5]
-
Downfield Shift of H4 : The carbamate moiety is electron-withdrawing, which deshields the adjacent H4 proton. This causes the signal for H4 to shift significantly downfield compared to the free amine.
Table 3: Comparative ¹H NMR Data for Free Amine vs. N-Boc Protected Derivative
| Parameter | Free Amine (3S,4S) | N-Boc Protected (3S,4S) | Key Distinguishing Feature |
| Boc Protons | Absent | ~1.4-1.5 ppm (s, 9H) | Presence of a large 9H singlet. |
| δ H4 | ~3.0 - 3.2 ppm | ~3.6 - 3.9 ppm | Significant downfield shift of the H4 signal. |
| -NH Proton | ~1.5 - 2.5 ppm (s, 2H, -NH₂) | ~6.5 - 7.5 ppm (d, 1H, -NHBoc) | Appearance of a single, downfield amide proton. |
Part 3: Visualization of the Analytical Workflow
The following workflow provides a logical pathway for identifying the correct compound using the key ¹H NMR features discussed.
Caption: Decision workflow for identifying the correct isomer/derivative via ¹H NMR.
Conclusion
¹H NMR spectroscopy offers a definitive and data-rich method for the structural and stereochemical verification of this compound. By focusing on key diagnostic signals, researchers can confidently confirm the identity of their target molecule and rule out common alternatives. The critical takeaways are:
-
Solvent is Key : Use DMSO-d₆ to resolve exchangeable -OH and -NH₂ protons.
-
Coupling Constant is Decisive for Stereochemistry : The magnitude of the ³J(H3,H4) coupling constant reliably distinguishes the cis (target) from the trans (impurity) diastereomer, a direct application of the Karplus relationship.
-
The Boc Group is Unmistakable : The presence of a large 9H singlet at ~1.4 ppm is an unambiguous indicator of the N-Boc protected intermediate.
This systematic approach, grounded in the fundamental principles of NMR, ensures the scientific integrity required for advancing drug discovery and development programs.
References
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SciELO. (n.d.). 1H-[6][4][7]-triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and 1H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H.
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A Senior Application Scientist's Guide to ¹³C NMR Characterization of Aminotetrahydrofuranol Derivatives
Introduction: The Structural Challenge of Aminotetrahydrofuranols
Aminotetrahydrofuranol derivatives represent a crucial class of heterocyclic compounds, forming the core scaffold of many nucleoside analogues and pharmacologically active molecules. Their therapeutic potential is deeply intertwined with their three-dimensional structure, particularly the relative stereochemistry of the amino and hydroxyl substituents on the furanose ring. Elucidating this complex stereochemistry is a non-trivial task that is fundamental for drug design, synthesis validation, and understanding structure-activity relationships (SAR).
Among the arsenal of analytical techniques available, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as an exceptionally powerful and direct method for probing the carbon skeleton of these molecules. Unlike ¹H NMR, which can be complicated by overlapping signals and complex coupling patterns, ¹³C NMR provides a distinct signal for each unique carbon atom, offering a clear window into the local electronic and steric environment.[1] This guide provides a comprehensive comparison and detailed methodology for the ¹³C NMR characterization of aminotetrahydrofuranol derivatives, grounded in both fundamental principles and practical, field-proven insights.
Fundamental Principles: Why ¹³C NMR is Definitive for Heterocycles
The chemical shift (δ) of a ¹³C nucleus is highly sensitive to its immediate surroundings. For aminotetrahydrofuranol derivatives, three primary factors govern the observed chemical shifts, allowing for detailed structural interpretation.
-
Inductive Effects from Heteroatoms: The highly electronegative oxygen and nitrogen atoms within the aminotetrahydrofuranol scaffold deshield adjacent carbon atoms, causing their signals to appear downfield (at a higher ppm value).[2] The carbon atoms directly bonded to these heteroatoms (e.g., C2, C4, and C5) are therefore found in predictable regions of the spectrum.
-
Hybridization State: All carbons within the saturated tetrahydrofuran ring are sp³ hybridized and typically resonate in the upfield region of the spectrum (approx. 50-100 ppm). This distinguishes them from sp² carbons of aromatic substituents or carbonyl groups that might be present in more complex derivatives, which appear much further downfield (>110 ppm).[3]
-
Stereochemical & Steric Effects: This is arguably the most critical factor for this class of molecules. The spatial arrangement of substituents (cis/trans isomerism) introduces steric compression, famously known as the gamma-gauche (γ-gauche) effect. When a substituent is in a gauche (or syn-periplanar) arrangement with a carbon atom three bonds away, the resulting steric hindrance shields the carbon nucleus, causing an upfield shift (lower ppm value) of 2-5 ppm compared to its anti-periplanar counterpart.[4] This effect is the cornerstone of using ¹³C NMR to assign relative stereochemistry at C2, C3, and C4.
Caption: Core structure of a 5-(substituted-oxymethyl)-2-aminotetrahydrofuran-3-ol.
Comparative Analysis: Interpreting Substituent and Stereochemical Effects
The true power of ¹³C NMR is revealed when comparing the spectra of closely related derivatives. The introduction or modification of a substituent, or a change in stereochemistry, predictably alters the chemical shifts of the core carbons.
Consider two hypothetical diastereomers, Compound A (cis-2,3) and Compound B (trans-2,3). In the cis isomer, the amino and hydroxyl groups are on the same face of the ring, leading to potential steric interactions that are absent in the trans isomer. This difference is directly observable in their ¹³C NMR spectra.
| Carbon Atom | Compound A (cis) δ (ppm) | Compound B (trans) δ (ppm) | Rationale for Shift Difference |
| C2 | 95.8 | 98.2 | C2 in the cis isomer is shielded by the γ-gauche effect from the C3-hydroxyl group, resulting in an upfield shift compared to the trans isomer. |
| C3 | 72.1 | 74.5 | Similar to C2, C3 in the cis isomer is shielded by the γ-gauche interaction with the C2-amino group. |
| C4 | 85.4 | 85.6 | C4 is relatively distant from the C2/C3 stereocenter, so its chemical shift is minimally affected by the isomeric change. |
| C5 | 68.9 | 69.1 | C5 is also largely unaffected by the stereochemistry at C2 and C3. |
Note: These chemical shift values are illustrative examples based on principles observed in furanose derivatives and are meant for comparison.[4][5][6] Actual values will vary based on the specific substituents (R, R') and the solvent used.
Key Insights from Comparison:
-
Stereochemistry Assignment: A significant upfield shift (Δδ > 2 ppm) for carbons involved in a cis-1,2-disubstitution pattern is a reliable indicator of their relative stereochemistry.
-
Substituent Effects: Changing the protecting group on the C5-oxymethyl moiety (e.g., from a trityl to a TBDMS group) will primarily influence the chemical shifts of C5 and the protecting group itself, with minor electronic effects propagating to C4.
-
Protonation Effects: The protonation state of the amino group significantly impacts the spectrum. Protonation generally causes a downfield shift for C2 and C3 due to the increased inductive effect of the -NH₃⁺ group. Therefore, maintaining consistent pH or using a non-protic solvent is crucial for reproducible results.
Experimental Protocol: Acquiring High-Fidelity ¹³C NMR Spectra
A robust and reproducible protocol is essential for accurate structural analysis. This self-validating workflow ensures high-quality data suitable for direct comparison and publication.
Caption: Standard workflow for ¹³C NMR analysis of small molecules.
Step-by-Step Methodology
-
Sample Preparation:
-
Action: Accurately weigh 10-20 mg of the purified aminotetrahydrofuranol derivative. Dissolve in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD).
-
Causality: A concentration of ~20-40 mM is optimal. Too low a concentration will require an excessively long acquisition time due to the low natural abundance (1.1%) of ¹³C.[7] The choice of solvent is critical; ensure the compound is fully soluble and that the solvent signals do not overlap with key analyte signals.[8]
-
-
Spectrometer & Parameter Selection:
-
Action: On a spectrometer (≥400 MHz recommended), use a standard proton-decoupled ¹³C pulse sequence, such as zgpg30.
-
Key Parameters & Rationale:
-
Spectral Width (SW): Set to ~220-250 ppm to cover the entire range of possible organic chemical shifts.[9]
-
Number of Scans (NS): Start with 1024 scans. Increase as needed to achieve a signal-to-noise ratio (S/N) > 20:1 for the signals of interest.
-
Relaxation Delay (d1): Set to 2.0 seconds. This is a critical parameter. Carbon nuclei, especially quaternary carbons, can have long relaxation times (T₁). A sufficiently long delay is required to allow the magnetization to return to equilibrium before the next pulse, ensuring quantitative accuracy is approached and that signals are not inadvertently attenuated.
-
Acquisition Time (AQ): Aim for an acquisition time of ~1.0-1.5 seconds to ensure good digital resolution.
-
-
-
Data Processing:
-
Action: Apply an exponential multiplication (line broadening, LB = 1-2 Hz) to improve S/N. Perform Fourier transform, followed by careful zero-order and first-order phase correction. Apply an automated baseline correction.
-
Causality: Proper phasing and baseline correction are essential for accurate peak picking and integration (if applicable).
-
-
Referencing and Analysis:
-
Action: Reference the spectrum to the residual solvent signal (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).
-
Causality: Accurate referencing is paramount for comparing experimental data with literature values or data from other experiments. In cases of ambiguity, advanced 2D NMR experiments like HSQC (¹H-¹³C correlation) and HMBC (¹H-¹³C long-range correlation) should be employed for definitive assignment of all carbon signals.
-
Bridging Theory and Experiment with Computational Chemistry
For novel derivatives or exceptionally complex stereochemical problems, comparing experimental ¹³C NMR data with values calculated using Density Functional Theory (DFT) has become an invaluable validation tool.[10][11] The Gauge-Including Atomic Orbital (GIAO) method is commonly used to predict NMR chemical shifts.
A strong correlation between the experimental shifts and the calculated shifts for a proposed structure provides powerful evidence for its correctness.[12][13][14] Conversely, a poor correlation may suggest that the initial structural assignment is incorrect, prompting re-evaluation of the data.
Conclusion
The ¹³C NMR spectrum of an aminotetrahydrofuranol derivative is a rich source of structural information. By understanding the fundamental principles that govern chemical shifts and by applying a rigorous, systematic experimental approach, researchers can confidently determine substitution patterns and, most critically, the relative stereochemistry of these important molecules. The comparative analysis of different derivatives, supplemented by computational predictions, provides a robust framework for structural elucidation, accelerating research and development in medicinal chemistry and related fields.
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Perlin, A. S., Cyr, N., Koch, H. J., & Korsch, B. (1973). Carbon-13 NMR spectra of furanose sugars. Annals of the New York Academy of Sciences. [Link]
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Lundborg, M., & Widmalm, G. (2022). Complete 1H and 13C NMR spectral assignment of d-glucofuranose. Carbohydrate Research. [Link]
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Perlin, A. S., Cyr, N., Koch, H. J., & Korsch, B. (1973). Carbon-13 NMR spectra of furanose sugars. PubMed. [Link]
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LibreTexts Chemistry. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts. [Link]
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Mizutani, K., Kasai, R., & Tanaka, O. (1984). Assignment of anomeric configuration and identification of carbohydrate residues by 13C nmr. 1. Galacto- and glucopyranosides and furanosides. ResearchGate. [Link]
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Brown, W. P. C-13 NMR SPECTROSCOPY INDEX. Doc Brown's Chemistry. [Link]
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Reddit. (2024). Is there a website for common 1H or 13C NMR spectra for known compounds?. r/OrganicChemistry. [Link]
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Abreu, A. R. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
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ResearchGate. (n.d.). Comparison of experimental and theoretical 13 C-and 1 H-NMR chemical shifts values. ResearchGate. [Link]
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Reich, H. J. (2021). 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]
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Unnamed Author. (n.d.). CONTENTS 1. 13C NMR spectroscopy • Chemical shift. Course Content. [Link]
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LibreTexts Chemistry. (2022). 5.3: Factors That Influence NMR Chemical Shift. Chemistry LibreTexts. [Link]
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Imai, K., et al. (2020). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]
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NOBLE CHEMISTRY. (2024). 13C NMR Spectroscopy: 13C Chemical Shifts, factors affecting 13C Chemical Shifts. YouTube. [Link]
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ResearchGate. (n.d.). Comparison of theoretical and experimental ( 1 H NMR, 13 C ) chemical shifts. ResearchGate. [Link]
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ResearchGate. (n.d.). Comparison between experimental and calculated NMR spectra for synthesized bicyclic and tricyclic β‐lactams. ResearchGate. [Link]
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ResearchGate. (n.d.). Comparison of ¹³C NMR chemical shifts of synthetic 1 with those of the natural product. ResearchGate. [Link]
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ResearchGate. (n.d.). The correlation between calculated and experimental 13C NMR spectra for structure a. ResearchGate. [Link]
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Amanote Research. (n.d.). Synthesis, NMR Structural Characterization and Molecular Modeling of Substituted Thiosemicarbazones and Semicarbazones Using DFT Calculations. Amanote Research. [Link]
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Unnamed Author. (n.d.). 13C NMR Chemical Shift Table. PDF Document. [Link]
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Imai, K., et al. (2021). Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. MDPI. [Link]
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Aksu, K., Özgeriş, B., & Tümer, F. (2019). Synthesis and characterization of new N-substituted 2-aminopyrrole derivatives. Amanote Research. [Link]
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Aksu, K., Özgeriş, B., & Tümer, F. (2019). Synthesis and characterization of new N-substituted 2-aminopyrrole derivatives. ResearchGate. [Link]
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Al-Warhi, T., et al. (2022). Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies. MDPI. [Link]
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Gouda, M. A., et al. (2013). Synthesis, antioxidant, and antitumor evaluation of certain new N-substituted-2-amino-1,3,4-thiadiazoles. ResearchGate. [Link]
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Mass spectrometry analysis of (3S,4S)-4-Aminotetrahydrofuran-3-ol
An In-Depth Technical Guide to the Mass Spectrometry Analysis of (3S,4S)-4-Aminotetrahydrofuran-3-ol: A Comparative Analysis
Introduction: The Analytical Challenge of a Small Polar Molecule
This compound is a heterocyclic organic compound featuring a five-membered tetrahydrofuran ring substituted with both an amino (-NH₂) and a hydroxyl (-OH) group.[1] Its specific stereochemistry, low molecular weight (103.12 g/mol ), and high polarity (XLogP3 -1.6) make it a valuable chiral building block in pharmaceutical synthesis.[2][3] However, these same properties present a significant analytical challenge. The high polarity and hydrophilic nature of this compound lead to poor retention on conventional reversed-phase liquid chromatography (RPLC) columns, which are the workhorses of many analytical laboratories.[4][5]
This guide provides a comparative overview of robust mass spectrometry (MS)-based methodologies for the analysis of this compound. We will move beyond simple protocol recitation to explain the fundamental principles behind each approach, offering field-proven insights into why specific choices are made. We will objectively compare three primary strategies: Hydrophilic Interaction Liquid Chromatography (HILIC)-MS, Ion-Pairing Chromatography (IPC)-MS, and Gas Chromatography (GC)-MS following derivatization.
Part 1: Foundational Mass Spectrometry Behavior
Before coupling to a separation technique, it is crucial to understand the intrinsic behavior of the analyte in the mass spectrometer. Using Electrospray Ionization (ESI) in positive ion mode, the primary amine group is readily protonated.
-
Parent Ion: The expected parent ion is the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 104.1.
-
Predicted Fragmentation: Tandem MS (MS/MS) of the m/z 104.1 precursor ion would likely proceed through predictable pathways for an amino alcohol. The most favored fragmentations are often alpha-cleavage (cleavage of the C-C bond adjacent to the C-N bond) and the loss of small, neutral molecules.[6][7][8] For this molecule, a primary loss of water (H₂O, 18 Da) is highly probable, yielding a fragment ion at m/z 86.1. Subsequent fragmentation would involve the cleavage of the tetrahydrofuran ring.
While direct infusion analysis is useful for initial characterization, it is unsuitable for quantitative analysis in complex matrices due to the lack of separation from other sample components. Therefore, robust chromatography is essential.
Part 2: A Comparative Guide to Chromatographic-Mass Spectrometric Methods
The central challenge is retaining this polar analyte on a chromatographic column long enough for effective separation and detection. We will compare two LC-MS approaches and one GC-MS approach.
Method 1: Hydrophilic Interaction Liquid Chromatography (HILIC)-MS/MS (Recommended)
Causality Behind the Choice: HILIC is specifically designed for the separation of polar and hydrophilic compounds.[9][10][11] Unlike reversed-phase chromatography, HILIC utilizes a polar stationary phase (e.g., amide, silica, zwitterionic) and a mobile phase with a high percentage of organic solvent (typically acetonitrile).[12] This high organic content promotes the formation of a water-enriched layer on the surface of the stationary phase, allowing polar analytes to partition into this layer and be retained.[9] This technique is not only ideal for retaining our target analyte but the high organic mobile phase is also beneficial for efficient desolvation in the ESI source, often leading to enhanced MS sensitivity.[9]
Experimental Protocol: HILIC-MS/MS
-
Sample Preparation: Dilute the sample in a 90:10 (v/v) solution of acetonitrile and water to ensure compatibility with the initial mobile phase conditions.
-
LC System: Agilent 1290 Infinity II or equivalent UHPLC system.
-
Chromatographic Column: Waters ACQUITY UPLC BEH Amide column (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water with 10 mM Ammonium Formate, 0.1% Formic Acid.
-
Mobile Phase B: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate, 0.1% Formic Acid.
-
Gradient Elution:
-
0.0 min: 95% B
-
3.0 min: 70% B
-
3.1 min: 50% B
-
4.0 min: 50% B
-
4.1 min: 95% B
-
5.0 min: 95% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
MS System: Sciex Triple Quad 6500+ or equivalent.
-
Ionization Mode: ESI Positive.
-
MS Parameters:
-
IonSpray Voltage: +5500 V
-
Source Temperature: 500 °C
-
Curtain Gas: 35 psi
-
MRM Transitions:
-
Quantifier: 104.1 -> 86.1 (Loss of H₂O)
-
Qualifier: 104.1 -> 57.1 (Ring Cleavage Fragment)
-
-
Data Presentation: Expected HILIC-MS/MS Performance
| Parameter | Expected Value | Rationale |
| Retention Time (RT) | ~2.5 min | Sufficient retention away from the void volume for robust quantification. |
| Precursor Ion [M+H]⁺ | m/z 104.1 | Protonation of the primary amine. |
| Quantifier Fragment | m/z 86.1 | Corresponds to the stable neutral loss of H₂O. |
| Qualifier Fragment | m/z 57.1 | A secondary, structurally significant fragment for confirmation. |
| Limit of Quantification (LOQ) | ~1-5 ng/mL | High sensitivity is expected due to efficient ionization in HILIC mobile phases. |
Workflow Visualization: HILIC-MS/MS Analysis
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A Researcher's Guide to the Infrared Spectroscopy of Aminotetrahydrofuranols: A Comparative Analysis
For researchers and professionals in drug development, the precise characterization of heterocyclic scaffolds is a cornerstone of molecular design and quality control. Aminotetrahydrofuranols, a class of compounds featuring a saturated five-membered ether ring substituted with both hydroxyl and amino groups, present a unique analytical challenge due to their structural complexity and potential for intra- and intermolecular interactions. This guide provides an in-depth analysis of the application of Infrared (IR) spectroscopy for the characterization of these molecules, comparing its utility against other common analytical techniques and offering practical, data-supported insights.
The Structural Context: Why IR Spectroscopy is a First-Line Tool
Aminotetrahydrofuranols combine three key functional groups on a single aliphatic scaffold: a secondary amine, a secondary alcohol, and a cyclic ether. This trifecta of functionality dictates the molecule's chemical behavior, including its polarity, hydrogen bonding capacity, and potential as a pharmacophore.
The primary utility of IR spectroscopy in this context is its unparalleled ability to rapidly confirm the presence and status of these key functional groups. The vibrational frequencies of the O-H, N-H, C-O, and C-N bonds serve as distinct "reporters," providing a quick, non-destructive fingerprint of the molecule's core structure. This makes it an essential first-pass technique for synthesis confirmation and quality assessment before more time-consuming analyses like Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS) are employed.
Deconstructing the Spectrum: Predicted IR Absorptions of a Model Aminotetrahydrofuranol
The IR spectrum of this molecule is dominated by three principal regions:
-
The X-H Stretching Region (3500 - 3200 cm⁻¹): This region is the most diagnostic for aminotetrahydrofuranols. It contains the overlapping stretching vibrations of the alcohol's O-H group and the secondary amine's N-H group.
-
O-H Stretch: Due to strong intermolecular hydrogen bonding, the alcohol O-H stretch will manifest as a strong and very broad absorption band, typically centered around 3400-3200 cm⁻¹.[1] This broadness is a hallmark of hydrogen-bonded hydroxyl groups in condensed phases.[2]
-
N-H Stretch: In contrast, the secondary amine N-H stretch appears as a weaker and significantly sharper peak superimposed on the broad O-H band, typically in the 3350-3310 cm⁻¹ range.[3][4][5] The reduced intensity and sharpness, relative to the O-H band, are due to the lower electronegativity of nitrogen compared to oxygen, which results in weaker hydrogen bonds.[6] This distinction is critical for confirming the presence of both functional groups.
-
-
The C-H Stretching Region (3000 - 2850 cm⁻¹): The sp³ hybridized C-H bonds of the tetrahydrofuran ring will produce multiple sharp, medium-to-strong absorption bands just below 3000 cm⁻¹.[1] Specifically, absorptions from 2960-2850 cm⁻¹ are characteristic of these alkane-like C-H stretches.
-
The Fingerprint Region (1650 - 1000 cm⁻¹): This complex region provides confirmatory evidence for the core structure.
-
N-H Bend: A primary amine would show a scissoring vibration around 1650-1580 cm⁻¹, but for a secondary amine like our model, this band is often weak or absent.[3]
-
C-O-C Stretch (Ether): The most prominent feature in the lower fingerprint region will be a strong C-O-C asymmetric stretching vibration from the tetrahydrofuran ring, expected between 1150 and 1050 cm⁻¹.[7][8][9] This band is a reliable indicator of the cyclic ether core.
-
C-O Stretch (Alcohol): The stretching vibration of the C-O bond from the secondary alcohol will also appear in this region, typically between 1260-1050 cm⁻¹, often overlapping with the ether stretch.[10]
-
C-N Stretch (Amine): The aliphatic C-N stretching vibration gives rise to medium or weak bands in the 1250-1020 cm⁻¹ region, which will also be convoluted with the strong C-O stretches.[3][8]
-
Table 1: Predicted IR Absorption Frequencies for a Representative Aminotetrahydrofuranol
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity & Shape |
| O-H Stretch (H-bonded) | Alcohol | 3400 - 3200 | Strong, Very Broad |
| N-H Stretch | Secondary Amine | 3350 - 3310 | Medium-Weak, Sharp (on O-H band) |
| C(sp³)-H Stretch | Alkane (Ring) | 2960 - 2850 | Medium-Strong, Sharp |
| N-H Bend | Secondary Amine | ~1550 | Weak or Absent |
| C-O-C Asymmetric Stretch | Cyclic Ether | 1150 - 1050 | Strong |
| C-O Stretch | Secondary Alcohol | 1260 - 1050 | Strong (overlaps with ether) |
| C-N Stretch | Aliphatic Amine | 1250 - 1020 | Weak-Medium (overlaps with C-O) |
The Comparative Landscape: IR Spectroscopy vs. Alternative Techniques
While IR spectroscopy excels at functional group identification, a comprehensive structural elucidation of aminotetrahydrofuranols requires a multi-technique approach. The choice of technique depends on the specific information required, from connectivity and stereochemistry to molecular weight confirmation.
Caption: Comparison of information provided by IR, NMR, and Mass Spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled detail about the carbon-hydrogen framework and the relative orientation of substituents.
-
Superiority over IR: Where IR confirms the presence of functional groups, ¹H and ¹³C NMR confirm their placement and the connectivity of the entire molecule.[11] For aminotetrahydrofuranols, NMR is indispensable for distinguishing between isomers (e.g., 2-amino vs. 3-amino vs. 4-amino isomers) and determining the relative stereochemistry (cis vs. trans) of the amino and hydroxyl groups.[1][5] The coupling constants (J-values) between protons on the tetrahydrofuran ring are directly related to their dihedral angles, allowing for confident stereochemical assignments.[2]
-
Complementarity to IR: An initial IR scan can rapidly confirm a successful synthesis (i.e., the presence of both OH and NH groups), justifying the setup of more complex and time-consuming 2D NMR experiments (like COSY, HSQC) needed for full structural assignment.[12]
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, offers clues to the molecule's structure that are complementary to IR data.
-
Superiority over IR: MS is the gold standard for determining the molecular weight and elemental formula (with high-resolution instruments).[13] This is information IR cannot provide. For aminotetrahydrofuranols, the Nitrogen Rule is a key diagnostic: a molecule with an odd number of nitrogen atoms (like our target) will have an odd nominal molecular weight.[14][15]
-
Complementarity to IR: The fragmentation patterns in MS are governed by the functional groups identified by IR. Key fragmentation pathways for aminotetrahydrofuranols would include:
-
α-cleavage adjacent to the amine: The C-C bond next to the nitrogen atom breaks, yielding a resonance-stabilized iminium cation. This is a dominant fragmentation pathway for aliphatic amines.[4][14][16]
-
α-cleavage adjacent to the ether oxygen: The C-C bond adjacent to the ring oxygen can cleave, leading to characteristic fragments for cyclic ethers.[3]
-
Loss of water (H₂O): Dehydration is a common fragmentation pathway for alcohols.[16]
-
By combining the functional group information from IR with the fragmentation map from MS, a researcher can build a highly confident structural hypothesis.
Experimental Protocol: ATR-FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is the preferred sampling technique for this class of compounds as it requires minimal sample preparation and is suitable for liquids and solids.[17]
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A Comparative Guide for Drug Designers: (3S,4S)-4-Aminotetrahydrofuran-3-ol Versus Competing Chiral Scaffolds
In the landscape of modern drug discovery, the deliberate choice of a chiral synthon is a critical decision point that profoundly influences a molecule's three-dimensional architecture, physicochemical properties, and ultimately, its pharmacological profile. Saturated heterocycles have become increasingly vital as replacements for planar aromatic rings, offering improved solubility, metabolic stability, and a higher fraction of sp³ carbons (Fsp³)—a key descriptor correlated with clinical success.[1] This guide provides an in-depth comparison of (3S,4S)-4-Aminotetrahydrofuran-3-ol , a conformationally constrained building block, against other prevalent chiral synthons such as substituted pyrrolidines, piperidines, and azetidines.
Our analysis will focus on the causality behind experimental choices, offering field-proven insights for researchers, medicinal chemists, and drug development professionals. We will explore how the subtle differences in ring size, heteroatom placement, and stereochemistry can be leveraged to solve common challenges in drug design, from modulating basicity to improving kinase selectivity.
The Strategic Value of Constrained Chiral Scaffolds
The rationale for incorporating rigid, chiral synthons is grounded in thermodynamics and pharmacology. By pre-organizing functional groups in a specific spatial orientation, these scaffolds reduce the entropic penalty of binding to a biological target, which can lead to enhanced potency.[2] Furthermore, their defined three-dimensional shape allows for more precise interactions within a protein's binding pocket, improving selectivity and reducing off-target effects.[3] The human body is an inherently chiral environment, and as such, the stereochemistry of a drug is a critical determinant of its efficacy and safety.[4][5]
This guide will dissect the unique attributes of this compound and its competitors through the lens of a practical application: the design of Janus Kinase (JAK) inhibitors, a class of therapeutics where precise geometry is paramount for achieving selectivity among highly conserved ATP-binding sites.[6]
Caption: Simplified workflow for chiral pool synthesis of the target synthon.
This contrasts with some chiral pyrrolidine or piperidine syntheses that may require multi-step asymmetric catalytic methods or challenging chiral resolutions to achieve high enantiomeric purity. [7]
Experimental Protocol: Synthesis of a Key Precursor from D-Mannitol
The following protocol is a representative method for generating a key chiral aldehyde precursor from D-mannitol, which can then be elaborated into various aminotetrahydrofuranols.
Objective: To synthesize 2,3-Cyclohexylidene-D-glyceraldehyde.
Materials:
-
D-Mannitol (98%)
-
Dimethyl sulfoxide (DMSO)
-
Cyclohexanone
-
Triethyl orthoformate
-
Boron trifluoride etherate solution
-
Sodium bicarbonate (saturated aqueous solution)
-
Sodium periodate (NaIO₄)
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure: [8]1. Protection Step: To an oven-dried 250 mL round-bottomed flask containing DMSO (17 mL), add D-Mannitol (12 g, 65.9 mmol) in portions with stirring. 2. Sequentially add cyclohexanone (15 mL, 145 mmol) and triethyl orthoformate (3.3 mL, 19.8 mmol). 3. Carefully add boron trifluoride etherate solution (0.7 mL, 5.7 mmol) and stir the mixture at room temperature for 24 hours until the solution becomes clear. 4. Neutralize the reaction by slow addition of saturated aqueous sodium bicarbonate solution. A white precipitate of 1,2:5,6-Di-O-cyclohexylidene-D-mannitol will form. 5. Filter the solid, wash with water, and dry under vacuum. Recrystallize from petroleum ether. 6. Oxidative Cleavage Step: In a 250-mL round-bottomed flask, dissolve sodium periodate (3.25 g, 15.19 mmol) in distilled water (30 mL). 7. Add diethyl ether (50 mL) followed by the protected mannitol from the previous step (4 g, 11.68 mmol) to the biphasic mixture. 8. Stir vigorously at room temperature. Monitor the reaction by TLC until the starting material is consumed. 9. Transfer the reaction mixture to a separatory funnel and collect the upper organic layer. Extract the aqueous layer with diethyl ether (3 x 20 mL). 10. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,3-Cyclohexylidene-D-glyceraldehyde as a crude product, which can be used in subsequent steps without further purification.
Causality: This chiral pool approach is efficient because the stereocenters of D-mannitol directly template the stereochemistry of the final product. The protection/deprotection and cleavage steps are robust and high-yielding reactions.
Case Study: Designing Selective Kinase Inhibitors
Let's consider the design of a hypothetical JAK inhibitor based on the Tofacitinib scaffold. Tofacitinib utilizes a (3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidine core. [9]The piperidine ring places the key pharmacophoric elements into the ATP binding site. We will hypothetically replace this piperidine with our aminotetrahydrofuranol and a corresponding aminopyrrolidinol to compare their potential impact.
Caption: Scaffold hopping approach for comparative analysis.
Design Hypothesis:
-
Replacement with this compound: The introduction of the ring oxygen is expected to increase the hydrophilicity of the molecule, potentially improving its solubility profile. The vicinal hydroxyl group could be engineered to form an additional hydrogen bond with a residue in the kinase hinge or solvent front, potentially increasing potency. The lower pKa of the amine might alter the overall charge state and permeability.
-
Replacement with a (3S,4S)-4-Aminopyrrolidin-3-ol: This creates a more direct structural analog to the piperidine core of Tofacitinib, but with a five-membered ring. The change in ring pucker and bond angles could subtly alter the vector and presentation of the pyrrolopyrimidine hinge binder, potentially improving or disrupting the ideal fit. The secondary amine of the pyrrolidine offers a different vector for substitution compared to the piperidine nitrogen.
Experimental Protocol: Incorporation of Synthon via SₙAr Reaction
The key step for building these hypothetical inhibitors would be the coupling of the chiral synthon to the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core.
Objective: To couple this compound with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
Materials:
-
This compound
-
4-chloro-7H-pyrrolo[2,3-d]pyrimidine (protected, e.g., with a tosyl group)
-
Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF) or n-Butanol
-
Argon atmosphere
Procedure:
-
To a solution of protected 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in n-Butanol, add this compound (1.2 eq).
-
Add a base such as DIPEA (3.0 eq) to the mixture.
-
Heat the reaction mixture to 120-140 °C under an argon atmosphere and stir for 12-24 hours, monitoring by LC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography (e.g., silica gel, eluting with a gradient of dichloromethane/methanol) to yield the coupled product.
-
The protecting group on the pyrrolopyrimidine (e.g., tosyl) can be removed under appropriate conditions (e.g., NaOH in aqueous dioxane) to yield the final core structure.
Causality: The nucleophilic aromatic substitution (SₙAr) is a standard and reliable method for forming C-N bonds with electron-deficient heteroaromatics like chloropyrimidines. The choice of a non-nucleophilic base (DIPEA) and a high-boiling point solvent is critical to drive the reaction to completion.
Conclusion and Future Outlook
This compound presents a compelling profile for drug designers seeking to leverage conformational restriction and modulate physicochemical properties. Its key advantages lie in its synthetic accessibility from the chiral pool and the unique influence of the ring oxygen on polarity and the basicity of adjacent functional groups.
While chiral pyrrolidines and piperidines are more established in approved drugs, the aminotetrahydrofuranol scaffold offers a distinct and potentially advantageous region of chemical space. It serves as an excellent bioisostere for these more common rings, allowing chemists to systematically probe the impact of a ring heteroatom. For programs targeting kinases like JAK or IRAK4, where achieving selectivity and optimizing solubility are persistent challenges, this compound is an invaluable tool in the medicinal chemist's arsenal. Future work should focus on generating more direct, head-to-head experimental data comparing the metabolic stability and permeability of drug candidates incorporating these different chiral synthons.
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A Comparative Guide to the X-ray Crystallography of Aminotetrahydrofuranol Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. Aminotetrahydrofuranol derivatives represent a class of compounds with significant potential in medicinal chemistry, often serving as chiral building blocks for novel therapeutics.[1] Their inherent structural flexibility and multiple stereocenters demand rigorous characterization to understand structure-activity relationships (SAR). Among the arsenal of analytical techniques, single-crystal X-ray diffraction (XRD) stands out as the gold standard for providing an unambiguous depiction of atomic arrangement in the solid state.[2][3]
This guide offers an in-depth, objective comparison of X-ray crystallography with alternative analytical methods for the structural elucidation of aminotetrahydrofuranol derivatives. We will delve into the causality behind experimental choices in XRD, present a detailed experimental workflow, and provide a critical evaluation of its strengths and limitations against other techniques, supported by experimental insights from related molecular systems.
The Decisive Power of a Single Crystal: Why X-ray Crystallography?
The core strength of single-crystal XRD lies in its ability to generate a precise three-dimensional map of electron density within a crystal. This allows for the unambiguous determination of bond lengths, bond angles, torsion angles, and absolute stereochemistry.[2][4] For flexible molecules like aminotetrahydrofuranol derivatives, which can adopt multiple conformations in solution, locking a single conformation within a crystal lattice provides an invaluable snapshot of a low-energy state. This information is crucial for computational modeling and understanding receptor-ligand interactions at the atomic level.
However, the journey to a high-resolution crystal structure is not without its challenges. The primary bottleneck is often the growth of a high-quality single crystal, a process that can be as much an art as a science, particularly for polar and flexible molecules.[5][6]
An Exemplary Experimental Protocol for X-ray Crystallography of Aminotetrahydrofuranol Derivatives
The following protocol is a synthesized methodology based on best practices for small, polar organic molecules and related amino alcohol derivatives.[1][7][8] The causality behind each step is explained to provide a deeper understanding of the process.
Part 1: The Art of Crystallization
The success of a single-crystal XRD experiment is critically dependent on the quality of the crystal. For aminotetrahydrofuranol derivatives, which are often polar, the choice of solvent and crystallization technique is crucial.
1. Purification: The starting material must be of the highest possible purity (>95%). Techniques like column chromatography or recrystallization are essential prerequisites.[5][7]
2. Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but readily soluble at an elevated temperature.[5][9] For polar aminotetrahydrofuranols, a range of solvents from moderately polar (e.g., ethanol, isopropanol, acetonitrile) to more polar (e.g., methanol, water) should be screened. Solvent mixtures can also be effective.[6]
3. Crystallization Techniques:
-
Slow Evaporation: A saturated solution of the compound is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks. This is a simple but often effective method.[5]
-
Vapor Diffusion: This is a highly controlled and often successful technique. A concentrated solution of the compound in a less volatile solvent is placed in a small, open vial. This vial is then placed in a larger, sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the compound's solution gradually reduces its solubility, promoting slow crystal growth.[1]
-
Cooling: A saturated solution at an elevated temperature is slowly cooled to room temperature, and then further to lower temperatures (e.g., 4°C). The rate of cooling is critical; rapid cooling often leads to the formation of small, poorly ordered crystals.
dot graph TD { subgraph Crystallization Workflow A[Purified Aminotetrahydrofuranol Derivative] --> B{Solvent Screening}; B --> C[Prepare Saturated Solution]; C --> D{Choose Crystallization Method}; D --> E[Slow Evaporation]; D --> F[Vapor Diffusion]; D --> G[Slow Cooling]; E --> H((Single Crystal)); F --> H; G --> H; end }
Caption: Workflow for the crystallization of aminotetrahydrofuranol derivatives.
Part 2: From Crystal to Data
1. Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is carefully selected under a microscope and mounted on a goniometer head.[1]
2. Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) using a stream of liquid nitrogen to minimize thermal vibrations of the atoms, which sharpens the diffraction spots.[1] A beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector.[1][10]
Part 3: Structure Solution and Refinement
1. Data Processing: The collected diffraction images are processed to determine the unit cell dimensions and the intensities of the diffraction spots.
2. Structure Solution: The initial positions of the atoms in the crystal lattice are determined from the diffraction data using computational methods such as direct methods or the Patterson function.
3. Structure Refinement: The initial atomic model is refined against the experimental data using least-squares methods. This iterative process adjusts the atomic coordinates and thermal parameters to achieve the best possible agreement between the calculated and observed diffraction patterns.[1]
dot graph TD { subgraph Data Collection and Structure Solution A[Single Crystal] --> B[Mount on Goniometer]; B --> C[Cool to 100 K]; C --> D[Expose to X-ray Beam]; D --> E[Collect Diffraction Patterns]; E --> F[Process Data]; F --> G[Solve Structure]; G --> H[Refine Structure]; H --> I[Final Crystal Structure]; end }
Caption: General workflow for single-crystal X-ray diffraction analysis.
A Comparative Analysis: X-ray Crystallography vs. Alternative Techniques
While X-ray crystallography provides unparalleled detail in the solid state, it is essential to consider other techniques that offer complementary information, particularly about the molecule's behavior in solution. The primary alternative for structural elucidation of organic molecules is Nuclear Magnetic Resonance (NMR) spectroscopy.
| Feature | Single-Crystal X-ray Diffraction (XRD) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Sample Phase | Solid (single crystal) | Solution |
| Information Obtained | Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry in the solid state. | Connectivity, relative stereochemistry, conformational dynamics, and intermolecular interactions in solution. |
| Strengths | - Unambiguous determination of molecular structure.[2][3] - Gold standard for absolute stereochemistry. - Provides a detailed picture of a single, low-energy conformation. | - Provides information about the dynamic nature of the molecule in solution.[11] - Does not require crystallization. - Can be used to study molecules that are difficult to crystallize. |
| Weaknesses | - Requires a high-quality single crystal, which can be difficult and time-consuming to obtain.[5] - Provides a static picture of the molecule, which may not be representative of its conformation in solution.[11][12] - Crystal packing forces can influence the observed conformation. | - Structure determination is often less precise than XRD. - Absolute stereochemistry determination can be challenging. - For flexible molecules, the observed spectra are an average of multiple conformations, which can complicate interpretation. |
| Application to Aminotetrahydrofuranols | Ideal for confirming the absolute stereochemistry of multiple chiral centers and for providing a high-resolution structure for computational modeling. | Essential for determining the relative stereochemistry of diastereomers and for understanding the conformational preferences and dynamics in a biologically relevant solution state. |
dot graph TD { subgraph Comparison of Analytical Techniques A[Aminotetrahydrofuranol Derivative] --> B{Structural Question}; B -- "Absolute Stereochemistry? Solid-State Conformation?" --> C[X-ray Crystallography]; B -- "Relative Stereochemistry? Solution Conformation? Dynamics?" --> D[NMR Spectroscopy]; C --> E[Precise 3D Structure]; D --> F[Conformational Ensemble]; end }
Caption: Decision tree for selecting an analytical technique for aminotetrahydrofuranol derivatives.
The Synergy of a Multi-Technique Approach
For a comprehensive understanding of aminotetrahydrofuranol derivatives, a combined approach utilizing both X-ray crystallography and NMR spectroscopy is often the most powerful strategy. XRD can provide the definitive solid-state structure, which serves as a crucial reference point. NMR can then be used to probe the conformational landscape in solution, and computational methods can bridge the gap between the two states.[11] This integrated approach allows for a more complete picture of the molecule's behavior, which is essential for rational drug design and the development of new materials.
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A Comparative Guide to Catalysts for Asymmetric Tetrahydrofuran Synthesis
The tetrahydrofuran (THF) moiety is a ubiquitous structural motif in a vast array of natural products and pharmaceuticals, exhibiting a wide spectrum of biological activities. The precise stereochemical control during the synthesis of substituted THFs is often paramount to their function. This guide provides a comparative analysis of modern catalytic systems for asymmetric THF synthesis, offering insights into their performance, mechanistic underpinnings, and practical application for researchers, scientists, and drug development professionals.
Introduction: The Significance of Chiral Tetrahydrofurans
The stereoselective synthesis of substituted tetrahydrofurans remains a formidable challenge in organic chemistry. The demand for enantiomerically pure THFs is driven by their prevalence in bioactive molecules, where specific stereoisomers can exhibit dramatically different pharmacological profiles. This necessity has spurred the development of a diverse range of catalytic systems, each with its unique advantages and limitations. This guide will navigate the landscape of metal-based, organocatalytic, and biocatalytic approaches, providing a framework for selecting the optimal catalyst for a given synthetic challenge.
Comparative Analysis of Catalytic Systems
The asymmetric synthesis of tetrahydrofurans can be broadly categorized into three main catalytic paradigms: metal-based catalysis, organocatalysis, and biocatalysis. Each approach leverages distinct modes of activation and stereochemical control.
Metal-Based Catalysis: Versatility and High Reactivity
Transition metal catalysts are powerful tools for forging the THF core with high levels of stereocontrol. A variety of metals, including palladium, nickel, rhodium, and magnesium, have been successfully employed in reactions such as cycloadditions and intramolecular cyclizations.[1]
A notable example is the dynamic kinetic asymmetric [3+2] cycloaddition of racemic cyclopropanes and aldehydes catalyzed by a Mg(II)-pybox complex.[2] This method provides access to highly enantioenriched THF derivatives in excellent yields and as single diastereomers.[2] Another powerful strategy involves the nickel-catalyzed asymmetric intramolecular reductive cyclization of O-alkynones, which constructs chiral THFs bearing tertiary allylic alcohols with exceptional stereoselectivity.[3][4]
Table 1: Performance of Selected Metal-Based Catalysts for Asymmetric THF Synthesis
| Catalyst System | Reaction Type | Substrate Scope | Typical Yield (%) | Typical ee (%) | Typical dr | Reference |
| ((t)Bu-pybox)MgI₂ | [3+2] Cycloaddition | Aryl, cinnamyl, and aliphatic aldehydes | 48-92 | up to 97:3 er | Single diastereomer | [2] |
| Ni/DI-BIDIME | Intramolecular Reductive Cyclization | O-alkynones | up to 99 | >99:1 er | >99:1 E/Z | [3][4] |
| Rh₂(S-DOSP)₄ | C-H Insertion | Alkanes and THF with aryldiazoacetates | Good | Good | Good | |
| Bifunctional Ag Catalyst | Intramolecular Capture of Oxonium Ylides | Alkynes | Good to Excellent | High | High | [5] |
Organocatalysis: A Greener Approach to Asymmetric Synthesis
Organocatalysis has emerged as a powerful and often more sustainable alternative to metal-based catalysis.[6] These small organic molecules can mimic the function of enzymes, creating a chiral environment to direct the stereochemical outcome of a reaction.[7]
A prominent example is the use of chiral imidodiphosphoric acids (IDPs) in the catalytic asymmetric vinylogous Prins cyclization.[8][9] This reaction between aldehydes and 3,5-dien-1-ols furnishes 2,3-disubstituted THFs with exceptional diastereo- and enantioselectivity.[8][9] Another elegant strategy employs tandem iminium-enamine catalysis in a double Michael addition to construct 2,3,4-trisubstituted THFs with high stereocontrol.[10]
Table 2: Performance of Selected Organocatalysts for Asymmetric THF Synthesis
| Catalyst System | Reaction Type | Substrate Scope | Typical Yield (%) | Typical ee (%) | Typical dr | Reference |
| Chiral Imidodiphosphoric Acid (IDP) | Vinylogous Prins Cyclization | Aromatic and heteroaromatic aldehydes | Excellent | up to 99:1 er | >20:1 | [8][9] |
| Jørgensen-Hayashi Catalyst (Proline derivative) | Double Michael Addition | γ-hydroxy-α,β-unsaturated carbonyls and enals | High | High | High | [10] |
| Cinchona Alkaloid-Thiourea | Asymmetric Cycloetherification | ε-hydroxy-α,β-unsaturated ketones | High | Excellent | N/A |
Biocatalysis: The Power of Enzymes in Synthesis
Biocatalysis offers unparalleled selectivity and operates under mild, environmentally benign conditions. Enzymes, such as halohydrin dehalogenases, have been repurposed for the asymmetric synthesis of chiral building blocks, including THFs.[1]
A notable biocatalytic approach is the kinetic resolution of δ-haloalcohols using halohydrin dehalogenases. This method provides efficient access to enantioenriched δ-haloalcohols and their corresponding cyclized tetrahydrofurans with high optical purity.[1] The substrate scope can be broad, encompassing aryl, heterocyclic, and alkyl-substituted compounds.
Table 3: Performance of a Selected Biocatalyst for Asymmetric THF Synthesis
| Catalyst System | Reaction Type | Substrate Scope | Typical Yield (%) | Typical ee (%) | Reference |
| Halohydrin Dehalogenase (HheC) | Kinetic Resolution of δ-haloalcohols | Aryl, heterocyclic, and alkyl δ-haloalcohols | up to 50 | up to >99 | [1] |
Mechanistic Insights and Experimental Protocols
A deep understanding of the reaction mechanism is crucial for optimizing reaction conditions and expanding the substrate scope. This section provides a glimpse into the mechanisms of representative catalytic systems and offers detailed experimental protocols.
Metal-Catalyzed [3+2] Cycloaddition
The ((t)Bu-pybox)MgI₂ catalyzed [3+2] cycloaddition of donor-acceptor cyclopropanes with aldehydes proceeds through a Lewis acid-mediated activation of the aldehyde. The chiral ligand environment dictates the facial selectivity of the nucleophilic attack by the cyclopropane, leading to the formation of the enantioenriched THF ring.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (3S,4S)-4-Aminotetrahydrofuran-3-ol
Senior Application Scientist
This document provides a detailed protocol for the safe and compliant disposal of (3S,4S)-4-Aminotetrahydrofuran-3-ol (CAS No. 214629-29-5). As a valued professional in research and drug development, ensuring the safe handling and disposal of chemical reagents is paramount to the integrity of your work and the safety of the laboratory environment. This guide is structured to provide not just procedural steps, but also the scientific rationale behind them, empowering you to manage chemical waste with expertise and confidence.
While a specific Safety Data Sheet (SDS) for this compound is not consistently available, its structural classification as an amino alcohol informs the necessary safety and disposal protocols.[1] Compounds in this class are typically handled as corrosive and potentially toxic.[1][2] Therefore, the following procedures are based on established safety guidelines for amino alcohols and general chemical waste management principles.
Hazard Identification and Risk Assessment
This compound is a heterocyclic amine and an amino alcohol.[3] The primary hazards associated with similar compounds include:
-
Corrosivity: Capable of causing severe skin burns and eye damage.[2]
-
Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[4][5]
-
Environmental Hazard: Improper disposal can lead to environmental contamination.[6]
A thorough risk assessment should be conducted before handling this compound, considering the quantities involved and the specific laboratory operations.
Personal Protective Equipment (PPE)
Prior to initiating any disposal procedures, the following minimum PPE must be worn to mitigate exposure risks.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects against splashes and potential eye irritation or corrosion.[1] |
| Hand Protection | Nitrile rubber or other chemically resistant gloves. | Prevents direct skin contact and potential irritation or absorption.[1] |
| Body Protection | A lab coat or chemical-resistant apron. | Protects against incidental spills and contamination of personal clothing.[1] |
| Respiratory | Use in a well-ventilated area or a chemical fume hood. | Minimizes inhalation of any potential vapors or aerosols.[7] |
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to prevent harm to personnel and the environment.
-
Evacuate and Alert: Immediately clear the area of all non-essential personnel and inform your laboratory supervisor and Environmental Health and Safety (EHS) department.[1]
-
Containment: For liquid spills, use an inert absorbent material such as vermiculite, dry sand, or earth to contain the spill.[2] Do not use combustible materials like paper towels as the primary absorbent.
-
Neutralization (for small spills): For minor spills, cautious neutralization may be possible with a weak acid (e.g., citric acid solution), but this should only be performed by trained personnel with appropriate PPE and knowledge of the potential reaction.
-
Collection: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.[2]
-
Decontamination: Clean the spill area with a suitable decontaminating agent, and collect all cleaning materials as hazardous waste.[1]
-
Reporting: Report the incident to your institution's EHS office in accordance with established policies.[1]
Waste Disposal Protocol
The guiding principle for the disposal of this compound is that it must be treated as hazardous chemical waste. Under no circumstances should this compound or its solutions be disposed of down the drain. [1][8][9]
Step-by-Step Disposal Procedure
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
